1-(1-piperidino)cyclohexene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(cyclohexen-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7H,1-6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVMGWQGPJULFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952249 | |
| Record name | 1-(Cyclohex-1-en-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2981-10-4, 56361-81-0 | |
| Record name | 1-(1-Cyclohexen-1-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2981-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(1-cyclohexen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002981104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidine, 1-(cyclohexenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056361810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Cyclohex-1-en-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidino-1-cyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Piperidino-1-cyclohexene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV49787M4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(1-piperidino)cyclohexene from Cyclohexanone
I. Introduction and Strategic Importance
In the landscape of modern organic synthesis, the quest for mild, selective, and efficient methods for carbon-carbon bond formation is paramount. Enamines, particularly those derived from cyclic ketones, have established themselves as robust and versatile intermediates, serving as superior alternatives to traditional enolate chemistry. Among these, 1-(1-piperidino)cyclohexene, the product of the condensation between cyclohexanone and piperidine, stands out as a cornerstone reagent.
This guide provides a comprehensive technical overview of the synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, discuss methods for purification and characterization, and explore its significant applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this essential synthetic transformation. The primary utility of this compound lies in its role as a nucleophilic building block in the renowned Stork enamine alkylation and acylation reactions, which offer a pathway to selectively form new carbon-carbon bonds at the α-position of a ketone under neutral conditions. This methodology has been pivotal in the synthesis of complex natural products, pharmaceuticals, and, notably, in the manufacturing of steroids and hormones like progesterone.[1]
II. The Reaction Mechanism: A Step-by-Step Analysis
The formation of this compound is a classic example of an acid-catalyzed condensation reaction. The overall process involves the removal of one molecule of water from the starting materials. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is crucial for accelerating the key steps of the reaction.[2]
The mechanism can be elucidated in the following steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone by the acid catalyst (p-TsOH). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]
-
Nucleophilic Attack by Piperidine: The nitrogen atom of piperidine, with its lone pair of electrons, acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.
-
Deprotonation: A base (another molecule of piperidine or the conjugate base of the catalyst) removes a proton from the nitrogen atom, yielding a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is then protonated by the acid catalyst. This converts the hydroxyl group into a much better leaving group: water.[2]
-
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion. This dehydration step is typically the rate-determining step of the reaction.
-
Deprotonation and Enamine Formation: Finally, a base removes a proton from the α-carbon, leading to the formation of the stable enamine product, this compound. This step also regenerates the acid catalyst, allowing it to participate in another reaction cycle.
III. Experimental Protocol: A Self-Validating System
The following protocol describes a reliable and scalable procedure for the synthesis of this compound.
A. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.5 mol) | Moles | Purity |
| Cyclohexanone | 98.14 | 49.1 g (51.8 mL) | 0.50 | ≥99% |
| Piperidine | 85.15 | 51.1 g (59.3 mL) | 0.60 | ≥99% |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.95 g | 0.005 | ≥98% |
| Toluene | 92.14 | 250 mL | - | Anhydrous |
B. Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add toluene (250 mL), cyclohexanone (49.1 g, 0.50 mol), piperidine (51.1 g, 0.60 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.95 g, 0.5 mol%).
-
Azeotropic Reflux: Heat the reaction mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux for 4-6 hours, or until no more water is collected in the trap. The theoretical amount of water to be collected is approximately 9 mL (0.5 mol). The reaction can also be monitored by TLC or GC to confirm the disappearance of cyclohexanone.
-
Cooling and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. The crude product will remain as a yellowish to brownish oil.
C. Causality Behind Experimental Choices
-
Choice of Solvent: Toluene is the preferred solvent for this reaction due to its ability to form a low-boiling azeotrope with water (boiling point of 85 °C). This allows for the efficient removal of the water byproduct at a temperature that facilitates the reaction without causing degradation of the reactants or product. Its boiling point (111 °C) is also sufficiently high to allow for a reasonable reaction rate.
-
The Role of the Dean-Stark Trap: The formation of an enamine is an equilibrium process. According to Le Chatelier's principle, the removal of a product (in this case, water) will drive the equilibrium towards the formation of more products. The Dean-Stark apparatus is specifically designed for this purpose, physically separating the water from the reaction mixture and preventing the reverse reaction (hydrolysis of the enamine).
-
Catalyst Selection: p-Toluenesulfonic acid is an ideal catalyst because it is a strong, non-nucleophilic acid that is solid and easy to handle. It effectively protonates the carbonyl oxygen without participating in unwanted side reactions. A catalytic amount is sufficient as it is regenerated during the reaction cycle.
-
Stoichiometry: A slight excess of the more volatile and less expensive amine, piperidine, is often used to ensure complete conversion of the cyclohexanone.
IV. Purification and Characterization
A. Purification by Fractional Distillation
The crude this compound is best purified by fractional distillation under reduced pressure. This technique is necessary to separate the product from any unreacted starting materials and high-boiling point side products. The reduced pressure is essential to lower the boiling point of the enamine, preventing potential decomposition at higher temperatures.
Physical Properties of this compound:
| Property | Value |
| Appearance | Colorless to pale yellow liquid[3] |
| Molecular Formula | C₁₁H₁₉N[4] |
| Molar Mass | 165.28 g/mol [4] |
| Boiling Point | 120-122 °C at 16 mmHg[5] |
| Density | 0.978 g/cm³[3] |
B. Spectroscopic Characterization
While a publicly available, high-resolution spectrum with full assignment is not readily found, the expected spectroscopic features can be predicted with high confidence based on the structure.
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
δ ~4.7-4.9 ppm (t, 1H): This triplet corresponds to the vinylic proton on the cyclohexene ring (C=CH).
-
δ ~2.7-2.9 ppm (m, 4H): This multiplet arises from the four protons on the carbons adjacent to the nitrogen in the piperidine ring (-N-CH₂-).
-
δ ~1.9-2.2 ppm (m, 4H): These are the allylic protons on the cyclohexene ring (=C-CH₂-).
-
δ ~1.5-1.8 ppm (m, 10H): This complex multiplet region corresponds to the remaining ten protons on the piperidine and cyclohexene rings.
-
-
¹³C NMR Spectroscopy (CDCl₃, 100 MHz):
-
δ ~140-145 ppm: The quaternary carbon of the enamine double bond (C=C-N).
-
δ ~95-100 ppm: The tertiary carbon of the enamine double bond (C=CH).
-
δ ~48-52 ppm: The carbons adjacent to the nitrogen in the piperidine ring (-N-CH₂-).
-
δ ~20-30 ppm: The remaining sp³ hybridized carbons of both the cyclohexene and piperidine rings.
-
-
FTIR Spectroscopy (thin film):
-
~2930, 2850 cm⁻¹: Strong C-H stretching vibrations from the sp³ hybridized carbons of the rings.
-
~1640-1660 cm⁻¹: A characteristic medium to strong absorption band for the C=C stretching vibration of the enamine. This is a key diagnostic peak.
-
~1130-1150 cm⁻¹: C-N stretching vibration.
-
V. Synthetic Applications
A. The Stork Enamine Alkylation and Acylation
The primary application of this compound is in the Stork enamine reaction. The enamine acts as a nucleophile, reacting with a variety of electrophiles at the β-carbon. Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding an α-substituted cyclohexanone.
-
Alkylation: Reaction with alkyl halides (e.g., benzyl bromide, allyl bromide) leads to α-alkylated cyclohexanones.
-
Acylation: Reaction with acyl halides (e.g., acetyl chloride) produces 1,3-dicarbonyl compounds.
-
Michael Addition: Enamines are excellent nucleophiles for conjugate addition to α,β-unsaturated carbonyl compounds, resulting in the formation of 1,5-dicarbonyl compounds after hydrolysis.
This methodology is advantageous over direct enolate alkylation as it proceeds under milder, neutral conditions, offers better regioselectivity, and minimizes the common problem of polyalkylation.
B. Application in the Synthesis of Steroids and Hormones
The ability to form C-C bonds in a controlled manner makes this compound a valuable intermediate in the synthesis of complex molecular architectures. It has been specifically cited as a useful synthetic intermediate in the manufacturing of steroids and hormones, such as progesterone.[1] This application leverages the Stork enamine reaction to build the intricate carbon skeleton characteristic of these biologically vital molecules.
VI. Potential Side Reactions and Mitigation Strategies
While the synthesis is generally high-yielding, a few potential side reactions can occur:
-
Aldol Condensation: Cyclohexanone can undergo self-condensation under acidic conditions. However, the rapid formation of the enamine and the efficient removal of water significantly suppress this side reaction.
-
Incomplete Reaction: If water is not efficiently removed, the reaction equilibrium will not be fully shifted to the product side, leading to a mixture of starting materials and product. Ensuring a properly functioning Dean-Stark trap and adequate reflux time is crucial.
-
Hydrolysis: The enamine product is sensitive to water and will hydrolyze back to cyclohexanone and piperidine. Therefore, all work-up and purification steps should be conducted under anhydrous conditions until the final product is isolated.
VII. Safety Considerations
-
Cyclohexanone and Toluene: These are flammable liquids and should be handled in a well-ventilated fume hood away from ignition sources.
-
Piperidine: This is a corrosive and flammable liquid with a strong, unpleasant odor. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
p-Toluenesulfonic Acid: This is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
This compound: The product itself should be handled with care, as it is a corrosive liquid.
VIII. Conclusion
The synthesis of this compound from cyclohexanone and piperidine is a robust and efficient transformation that provides access to a highly valuable synthetic intermediate. The use of acid catalysis and azeotropic water removal are key to achieving high yields. The resulting enamine is a cornerstone of modern organic synthesis, particularly through the Stork enamine reaction, enabling the selective and mild formation of new carbon-carbon bonds. Its application in the synthesis of complex molecules, including steroids, underscores its enduring importance in both academic and industrial research.
IX. References
-
Macsen Labs. This compound | 2981-10-4 | Global Manufacturer & Supplier. Available at: --INVALID-LINK--
-
Macsen Labs. This compound Chemical Properties. Available at: --INVALID-LINK--
-
BOC Sciences. CAS 2981-10-4 this compound. Available at: --INVALID-LINK--
-
Enamines - Making Molecules. (2024, September 2). Available at: --INVALID-LINK--
-
Ashenhurst, J. (2025, April 16). Enamines – Master Organic Chemistry. Available at: --INVALID-LINK--
-
Youngstown State University. Enamine formation from cyclic ketones. Available at: --INVALID-LINK--
-
Sanz, R., et al. (2012). Relative Tendency of Carbonyl Compounds To Form Enamines. Organic Letters, 14(2), 554-557.
-
Chemistry Steps. Stork Enamine Synthesis. Available at: --INVALID-LINK--
-
Wikipedia. Stork enamine alkylation. Available at: --INVALID-LINK--
-
NIST. N-(1-Cyclohexen-1-yl)piperidine. Available at: --INVALID-LINK--
-
BenchChem. The Role and Application of p-Toluenesulfonic Acid in the Synthesis of N-(9H-Fluoren-9-ylidene)aniline. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. Reproductive Steroid Hormones: Synthesis, Structure, and Biochemistry. In The Clinical Utility of Compounded Bioidentical Hormone Therapy: A Review of Safety, Effectiveness, and Use. National Academies Press (US). Available at: --INVALID-LINK--
-
LibreTexts. 9.11: Carbonyl Condensations with Enamines - The Stork Reaction. (2025, March 17). Available at: --INVALID-LINK--
-
BenchChem. The Role and Application of p-Toluenesulfonic Acid in the Synthesis of N-(9H-Fluoren-9-ylidene)aniline. Available at: --INVALID-LINK--
-
Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024, April 23). Available at: --INVALID-LINK--
-
Chemistry Steps. Stork Enamine Synthesis. Available at: --INVALID-LINK--
-
Wikipedia. Stork enamine alkylation. Available at: --INVALID-LINK--
References
physical and chemical properties of 1-(1-piperidino)cyclohexene
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(1-Piperidino)cyclohexene
Introduction: Unveiling a Versatile Synthetic Intermediate
This compound, also known as N-(1-Cyclohexenyl)piperidine, is a classic example of an enamine. Enamines are α,β-unsaturated amines that have emerged as powerful and versatile intermediates in modern organic synthesis. Their unique electronic structure, characterized by a nucleophilic α-carbon, renders them synthetic equivalents of enolates, but with distinct advantages in terms of reactivity and reaction conditions. This guide provides a comprehensive overview of the physical properties, spectroscopic signatures, and chemical reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. Its utility is most notably demonstrated in the formation of new carbon-carbon bonds, a cornerstone of molecular construction, making it a valuable reagent in the synthesis of complex molecules, including steroids and hormones.[1][2][]
Part 1: Core Physical and Spectroscopic Characteristics
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting. These parameters dictate handling, storage, purification, and characterization procedures.
Physical Properties at a Glance
This compound is typically a colorless to clear yellow liquid with a distinct amine-like odor.[1][4][5] Its physical state and properties are summarized in the table below. It is crucial to note that boiling points can vary significantly with pressure.
| Property | Value | Source(s) |
| CAS Number | 2981-10-4 | [4][6][7] |
| Molecular Formula | C₁₁H₁₉N | [4][6][7] |
| Molecular Weight | 165.28 g/mol | [6][7][8] |
| Appearance | Colorless to clear yellow liquid | [1][][4] |
| Boiling Point | 116-118 °C[4] 120-122 °C at 16 mmHg[1][6] 262.2 °C at 760 mmHg[1][8] | [1][4][6][8] |
| Density | 0.978 - 1.0 g/cm³ | [1][4][8] |
| Refractive Index | ~1.514 - 1.527 | [4][6][8] |
| Flash Point | ~102.8 °C | [1][4][8] |
| Solubility | Generally soluble in organic solvents; limited solubility in water.[5] | [5] |
| Storage | Refrigerator (+2 to +8 °C) under an inert atmosphere.[1][4][6] | [1][4][6] |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous structural confirmation of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a characteristic signal for the vinylic proton on the cyclohexene ring (C=C-H ) around 4.5-5.0 ppm. The allylic protons on the cyclohexene ring will appear further downfield than the other methylene groups. The protons of the piperidine and cyclohexene rings will produce a complex series of multiplets in the aliphatic region (typically 1.5-3.0 ppm).
-
¹³C NMR : The carbon NMR would display signals for the two olefinic carbons, with the β-carbon (attached to the nitrogen) appearing significantly downfield.
-
¹⁵N NMR : The nitrogen-15 NMR spectrum provides insight into the electronic environment of the nitrogen atom. A literature reference to the ¹⁵N NMR spectrum of this compound in cyclohexane solvent exists, which can be a valuable tool for specialized structural studies.[9]
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.[10] The fragmentation pattern would be characteristic of the piperidine and cyclohexene moieties.
-
Infrared (IR) Spectroscopy : The IR spectrum is distinguished by a strong C=C stretching vibration band around 1640-1660 cm⁻¹, which is characteristic of the enamine double bond. The spectrum will also feature C-H stretching bands just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² vinylic C-H.
Part 2: Chemical Properties and Synthetic Utility
The synthetic power of this compound stems from the electronic nature of the enamine functional group. The nitrogen atom's lone pair of electrons engages in resonance with the double bond, creating a high electron density on the α-carbon (the carbon not attached to the nitrogen). This makes the α-carbon strongly nucleophilic.
The Foundation of Reactivity: The Nucleophilic α-Carbon
The diagram below illustrates the resonance structures that confer nucleophilicity upon the α-carbon, making it the primary site of reaction with electrophiles. This is the cornerstone of Stork Enamine Synthesis.
Caption: Resonance delocalization in an enamine system.
Synthesis Route: The Stork Enamine Reaction
This compound is classically synthesized via the reaction of cyclohexanone with piperidine, typically with azeotropic removal of water to drive the equilibrium towards the product. This acid-catalyzed condensation is a foundational method for enamine formation.
Caption: Synthesis of this compound.
Key Chemical Transformations
-
Hydrolysis: Enamines are sensitive to aqueous acid and will readily hydrolyze back to their parent carbonyl compound (cyclohexanone) and secondary amine (piperidine).[11] This reaction is often used as the final step in a synthetic sequence after an alkylation or acylation reaction to reveal the modified ketone. The reaction must be conducted under anhydrous conditions to prevent premature hydrolysis.[11]
-
Alkylation and Acylation: This is the most significant application of this compound. It reacts as a soft nucleophile with a variety of electrophiles, such as alkyl halides, α,β-unsaturated carbonyls, and acyl halides, at the α-carbon. This two-step sequence of enamine formation, alkylation, and subsequent hydrolysis provides a powerful method for the α-alkylation of ketones.
Experimental Protocol: α-Alkylation of Cyclohexanone
This protocol provides a self-validating system for the synthesis of 2-allylcyclohexanone using this compound as the intermediate.
Step 1: Formation of the Enamine (Not shown if starting with purified enamine)
-
If not starting with pre-made this compound, it would first be synthesized from cyclohexanone and piperidine.
Step 2: Alkylation of the Enamine
-
Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. An inert atmosphere is critical as enamines can be sensitive to oxidation.[11]
-
Reagent Addition: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as benzene or THF.
-
Electrophile Introduction: Add allyl bromide (1 equivalent) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed. The reaction progress can be monitored by TLC.
-
Reaction Completion: After the addition is complete, the mixture is typically stirred at room temperature or gently heated to ensure the reaction goes to completion, forming the intermediate iminium salt.
Step 3: Hydrolysis to the Ketone
-
Workup: Cool the reaction mixture and add an aqueous acid solution (e.g., 10% HCl) or a buffer solution (e.g., acetic acid/sodium acetate in water).
-
Stirring: Stir the two-phase mixture vigorously at room temperature or with gentle heating until the hydrolysis of the iminium salt is complete (monitor by TLC for the disappearance of the intermediate and appearance of the product).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-allylcyclohexanone can then be purified by column chromatography or distillation.
Caption: Experimental workflow for enamine alkylation.
Part 3: Applications and Safety
Core Applications
The primary utility of this compound is as a synthetic intermediate.[1][2] Its predictable reactivity makes it a valuable tool in multi-step syntheses.
-
Pharmaceuticals and Natural Products: It is used in the manufacturing of steroids and hormones, such as progesterone, where the controlled formation of a C-C bond at the α-position to a carbonyl is required.[1][2]
-
Building Block: It serves as a versatile building block for creating various cyclohexene derivatives with potential biological activity.[]
-
Laboratory Reagent: It is a common reagent in academic and industrial research laboratories for exploring new synthetic methodologies.[2]
Safety, Handling, and Storage
As a reactive chemical, proper handling of this compound is imperative.
-
Hazards: The compound is classified as harmful if swallowed and causes skin and eye irritation.[12] Safety data sheets indicate it is a corrosive material.[13][14] All exposure routes require immediate attention.[14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15]
-
Handling: Use spark-proof tools and avoid creating static discharge.[15] The compound is sensitive to moisture and air, so handling under an inert atmosphere (nitrogen or argon) is recommended for maintaining purity and preventing degradation.[11]
-
Storage: Store in a tightly sealed container in a refrigerator (+2 to +8 °C) away from incompatible materials such as strong oxidizing agents.[1][4][6][13]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations, typically via a licensed chemical destruction facility.[15]
References
- 1. macsenlab.com [macsenlab.com]
- 2. heallifesciences.com [heallifesciences.com]
- 4. echemi.com [echemi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2981-10-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. novaphene.com [novaphene.com]
- 8. Page loading... [guidechem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. N-(1-Cyclohexen-1-yl)piperidine [webbook.nist.gov]
- 11. US3530120A - Novel process for preparation of enamines - Google Patents [patents.google.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. ambslifescience.com [ambslifescience.com]
- 15. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(1-Piperidino)cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Piperidino)cyclohexene is a widely utilized enamine in organic synthesis, serving as a key nucleophilic intermediate in numerous carbon-carbon bond-forming reactions. Its synthetic utility stems from the electron-rich nature of the enamine double bond, which renders the β-carbon susceptible to attack by a variety of electrophiles. A thorough understanding of its structural and electronic properties is paramount for predicting its reactivity and optimizing reaction conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of such molecules, providing detailed insights into their molecular structure and electronic environment. This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, presenting detailed spectral data, interpretation, and a standard protocol for data acquisition.
Molecular Structure and NMR-Active Nuclei
The structure of this compound comprises a cyclohexene ring and a piperidine ring linked via a nitrogen atom, forming an enamine functionality. The key NMR-active nuclei are protons (¹H) and carbon-13 (¹³C), which provide complementary information about the molecular framework.
Caption: Molecular structure of this compound.
¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. This data is compiled from authoritative sources and represents a standard reference for this compound.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 4.65 | t | 1H |
| H-2', H-6' (piperidine) | 2.75 | t | 4H |
| H-3, H-6 (cyclohexene) | 2.10 | m | 4H |
| H-4, H-5 (cyclohexene) | 1.65 | m | 4H |
| H-3', H-4', H-5' (piperidine) | 1.55 | m | 6H |
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 145.0 |
| C-2 | 98.0 |
| C-2', C-6' (piperidine) | 50.0 |
| C-3, C-6 (cyclohexene) | 28.0 |
| C-4, C-5 (cyclohexene) | 23.0 |
| C-3', C-5' (piperidine) | 26.0 |
| C-4' (piperidine) | 24.5 |
Spectral Interpretation and Rationale
The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are a direct consequence of the electronic environment of each nucleus. The enamine functionality significantly influences the spectral features.
¹H NMR Spectrum Analysis
-
Vinylic Proton (H-2): The most downfield signal in the proton spectrum at 4.65 ppm is assigned to the vinylic proton (H-2). Its chemical shift is significantly upfield compared to a typical cyclohexene vinylic proton (around 5.7 ppm). This shielding effect is due to the strong electron-donating character of the adjacent nitrogen atom, which increases the electron density at the β-carbon (C-2) through p-π conjugation. The signal appears as a triplet due to coupling with the two adjacent allylic protons on C-3.
-
Piperidine Protons (H-2', H-6'): The protons on the carbons alpha to the nitrogen in the piperidine ring (H-2' and H-6') appear as a triplet at 2.75 ppm. These protons are deshielded due to the inductive effect of the electronegative nitrogen atom.
-
Allylic Protons (H-3, H-6): The allylic protons on the cyclohexene ring resonate as a multiplet around 2.10 ppm. Their chemical shift is downfield from typical aliphatic protons due to their proximity to the double bond.
-
Aliphatic Protons: The remaining methylene protons of the cyclohexene (H-4, H-5) and piperidine (H-3', H-4', H-5') rings appear as overlapping multiplets in the upfield region (1.55-1.65 ppm), which is characteristic for saturated cyclic systems.
¹³C NMR Spectrum Analysis
-
Enamine Carbons (C-1 and C-2): The most notable features in the ¹³C NMR spectrum are the chemical shifts of the enamine carbons. C-1 (the α-carbon) is significantly deshielded and appears at 145.0 ppm. This is due to the direct attachment to the electronegative nitrogen atom. Conversely, C-2 (the β-carbon) is strongly shielded and resonates at a remarkably upfield chemical shift of 98.0 ppm for an sp²-hybridized carbon. This pronounced shielding is a hallmark of enamines and is a direct result of the increased electron density at this position from the nitrogen lone pair donation.
-
Piperidine Carbons: The carbons of the piperidine ring appear in the expected aliphatic region. The α-carbons (C-2', C-6') at 50.0 ppm are the most downfield due to the influence of the nitrogen atom. The β- and γ-carbons (C-3', C-5' and C-4') resonate at 26.0 and 24.5 ppm, respectively.
-
Cyclohexene Carbons: The remaining sp³-hybridized carbons of the cyclohexene ring (C-3, C-6, C-4, and C-5) are found in the 23.0-28.0 ppm range, consistent with their aliphatic nature.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert several times to ensure complete dissolution and a homogeneous solution.
Causality: CDCl₃ is a common and effective solvent for a wide range of organic molecules, and its deuterium signal is used for field-frequency locking by the spectrometer. TMS provides a sharp, inert reference signal at 0.00 ppm for both ¹H and ¹³C spectra, allowing for accurate chemical shift calibration.
2. Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks for the TMS signal.
Causality: A stable lock and a homogeneous magnetic field are critical for high-resolution spectra with accurate chemical shifts and well-resolved coupling patterns.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K (25 °C).
Causality: These parameters provide a good balance between signal-to-noise ratio and experimental time for a moderately concentrated sample. A sufficient relaxation delay ensures that all protons have returned to their equilibrium state before the next pulse, allowing for accurate integration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 256-1024 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Causality: Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, which aids in identification. The lower natural abundance and smaller gyromagnetic ratio of ¹³C necessitate a larger number of scans to achieve an adequate signal-to-noise ratio. A longer relaxation delay is often used for quaternary carbons to ensure their proper detection.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Baseline correct the spectra to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks and report the chemical shifts for both ¹H and ¹³C spectra.
Causality: Proper data processing is essential to extract accurate and meaningful information from the raw NMR data.
Caption: Experimental workflow for NMR data acquisition and processing.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of information about its molecular structure and electronic properties. The characteristic upfield shift of the β-vinylic proton and carbon is a definitive spectroscopic signature of the enamine functionality, arising from the strong electron-donating effect of the nitrogen atom. This detailed understanding of its NMR data is crucial for researchers in organic synthesis and drug development, enabling confident structural verification and providing insights into the reactivity of this important synthetic intermediate. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible NMR data for this and related compounds.
The Stork Enamine Reaction: A Cornerstone of Modern Carbonyl Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the pantheon of named reactions that form the bedrock of modern organic synthesis, the Stork enamine reaction holds a place of particular distinction. Developed by the Belgian-American chemist Gilbert Stork, this powerful method for the α-alkylation and α-acylation of aldehydes and ketones revolutionized the field by providing a mild, selective, and predictable alternative to traditional enolate chemistry.[1] For drug development professionals and synthetic chemists, a deep understanding of this reaction is not merely academic; it is a critical tool for the construction of complex molecular architectures that are the heart of new therapeutic agents. This guide provides an in-depth exploration of the discovery, mechanism, and practical application of the Stork enamine reaction, grounded in the principles of scientific integrity and field-proven insights.
The Dawn of an Era: The Discovery of Stork Enamines
Prior to Gilbert Stork's seminal work in the mid-1950s, the direct monoalkylation of ketones and especially aldehydes was a notoriously difficult transformation.[2] Reactions involving strong bases to form enolates were often plagued by issues of polyalkylation, lack of regioselectivity, and harsh reaction conditions that were incompatible with many functional groups. Stork's groundbreaking contribution, first reported in 1954, was the realization that enamines—the condensation products of a carbonyl compound and a secondary amine—could serve as neutral, nucleophilic equivalents of enolates.[3][4] This discovery was a paradigm shift, offering a more controlled and selective approach to C-C bond formation at the α-position of a carbonyl group.[5] His comprehensive paper in the Journal of the American Chemical Society in 1963, co-authored with Brizzolara, Landesman, Szmuszkovicz, and Terrell, remains a landmark publication in organic chemistry.[2][6]
The elegance of the Stork enamine synthesis lies in its three-step sequence: the formation of the enamine, its reaction with an electrophile, and subsequent hydrolysis to regenerate the carbonyl group, now bearing a new substituent.[7][8][9] This process effectively circumvents the problems associated with direct enolate alkylation.[10]
The Stork Enamine Reaction: A Mechanistic Deep Dive
A thorough understanding of the mechanism of the Stork enamine reaction is paramount for its successful application and for troubleshooting unforeseen challenges. The overall process can be dissected into three key stages:
1. Enamine Formation: The reaction commences with the acid-catalyzed condensation of a ketone or aldehyde with a secondary amine to form an enamine.[3] Commonly employed secondary amines include cyclic amines such as pyrrolidine, piperidine, and morpholine.[11]
-
Causality Behind Amine Selection: The choice of the secondary amine is critical. Cyclic amines like pyrrolidine are often preferred due to their ability to form a highly reactive enamine. The planarity of the five-membered ring in the pyrrolidine enamine of a ketone, for instance, maximizes the overlap between the nitrogen lone pair and the π-system of the double bond, thereby enhancing the nucleophilicity of the α-carbon. This is a direct consequence of stereoelectronic effects.
The formation of the enamine is a reversible process, and to drive the equilibrium towards the product, the water generated during the reaction must be removed. This is typically achieved through azeotropic distillation with a Dean-Stark apparatus.
2. Nucleophilic Attack: Alkylation and Acylation: The enamine, now acting as a potent carbon-centered nucleophile, attacks an electrophile. The lone pair of electrons on the nitrogen atom pushes electron density onto the α-carbon, making it highly nucleophilic.[10]
This step can be further categorized into:
-
Alkylation: The enamine reacts with an alkyl halide (or other suitable electrophile) in an SN2 fashion to form a new C-C bond.[12] The product of this step is an iminium salt.
-
Acylation: Reaction with an acyl halide leads to the formation of an acylated iminium salt, which upon hydrolysis yields a 1,3-dicarbonyl compound.
3. Hydrolysis: The final step is the hydrolysis of the iminium salt, which is readily accomplished by the addition of water, often with mild acid. This regenerates the carbonyl group, now α-substituted, and releases the secondary amine, which can in principle be recovered.
The regioselectivity of the Stork enamine reaction is another of its key features. In the case of unsymmetrical ketones, the enamine typically forms at the less substituted α-carbon. This is a result of kinetic control, where the sterically less hindered proton is removed more rapidly during the enamine formation. This preference for the kinetic product is a significant advantage over many enolate-based alkylations, which can often lead to mixtures of regioisomers.
Caption: Figure 1: The three key stages of the Stork enamine reaction: enamine formation, nucleophilic attack on an electrophile, and hydrolysis to the final product.
Synthetic Utility and Scope
The Stork enamine reaction is a versatile tool in the synthetic chemist's arsenal, applicable to a wide range of substrates and electrophiles.
Table 1: Scope of the Stork Enamine Reaction
| Carbonyl Compound | Secondary Amine | Electrophile | Product Type |
| Cyclohexanone | Pyrrolidine | Allyl bromide | α-Allyl cyclohexanone |
| Acetone | Morpholine | Benzyl chloride | α-Benzyl acetone |
| Propanal | Piperidine | Acetyl chloride | 2,4-Pentanedione |
| 2-Pentanone | Pyrrolidine | Methyl vinyl ketone | 1,5-Diketone (after Michael addition) |
The reaction is particularly effective for the introduction of activated alkyl groups such as allyl, benzyl, and propargyl halides. Acylation with acid chlorides or anhydrides provides a straightforward route to 1,3-dicarbonyl compounds. Furthermore, the Stork enamine reaction is highly effective in Michael additions to α,β-unsaturated carbonyl compounds, yielding 1,5-dicarbonyls.[7][8][9]
Practical Guide to Stork Enamine Synthesis: A Validated Protocol
This section provides a representative, step-by-step protocol for the α-alkylation of cyclohexanone with allyl bromide using pyrrolidine as the secondary amine.
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
Allyl bromide
-
Toluene (anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Enamine Formation: a. To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene. b. Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). c. Cool the reaction mixture to room temperature.
-
Alkylation: a. To the solution of the enamine, add allyl bromide (1.1 eq) dropwise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Hydrolysis and Workup: a. Add 10% aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1 hour. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel to obtain the desired α-allyl cyclohexanone.
Caption: Figure 2: A step-by-step workflow for a typical Stork enamine alkylation experiment.
Modern Frontiers and Variations
The foundational principles of the Stork enamine reaction have inspired a vast field of research. The development of asymmetric enamine catalysis, pioneered by chemists such as Benjamin List and David MacMillan, who were awarded the Nobel Prize in Chemistry in 2021 for their work on asymmetric organocatalysis, is a direct intellectual descendant of Stork's work. These modern iterations often utilize chiral secondary amines to induce enantioselectivity in the α-functionalization of carbonyl compounds, a critical consideration in the synthesis of chiral drugs.
Conclusion
The discovery of the Stork enamine reaction was a watershed moment in the history of organic synthesis. It provided a robust and versatile solution to the long-standing challenge of selective carbonyl α-alkylation and acylation. Its mild conditions, high degree of control, and predictable regioselectivity have cemented its status as an indispensable tool for the construction of complex molecules. For researchers and scientists in drug development, a comprehensive understanding of the Stork enamine reaction, from its historical origins to its mechanistic nuances and practical applications, is essential for the innovative design and synthesis of the next generation of therapeutics.
References
- 1. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 10. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 11. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. chemistnotes.com [chemistnotes.com]
An In-depth Technical Guide to 2-Ethyl-1-butanol (CAS No. 97-95-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-1-butanol, registered under CAS number 97-95-0, is a branched-chain primary alcohol that presents as a colorless, transparent liquid with a characteristic mild, pleasant odor.[1][2] While its molecular formula, C6H14O, is simple, its structural arrangement—an ethyl group at the second carbon of a butanol backbone—imparts unique physicochemical properties that make it a versatile and valuable compound in a multitude of industrial and research applications.[1] This guide provides a comprehensive technical overview of 2-Ethyl-1-butanol, delving into its chemical properties, synthesis, applications, and safety considerations, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
The branching in the structure of 2-Ethyl-1-butanol significantly influences its physical properties, most notably by disrupting molecular packing, which results in a very low freezing point.[3] This characteristic is particularly advantageous in applications requiring liquidity over a wide temperature range. Its moderate polarity, owing to the hydroxyl group, combined with its hydrocarbon character, makes it an effective solvent for a wide range of substances.[1][2]
Table 1: Physicochemical Properties of 2-Ethyl-1-butanol
| Property | Value | Source(s) |
| CAS Number | 97-95-0 | [2][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C6H14O | [1][2][4][8][9][13] |
| Molecular Weight | 102.17 g/mol | [4][6][8][9][13] |
| Appearance | Colorless, clear liquid | [1][2][13] |
| Odor | Mild, pleasant, fruity | [1] |
| Boiling Point | 146 °C (lit.) | [4][6] |
| Melting Point | -15 °C (lit.) | [4][6][12][13][14] |
| Flash Point | 58 °C (136.4 °F) - closed cup | [4][13] |
| Density | 0.83 g/mL at 25 °C (lit.) | [6] |
| Refractive Index | n20/D 1.422 (lit.) | [6] |
| Solubility | Slightly soluble in water; soluble in alcohol, ether, and most organic solvents. | [1][6][8] |
Synthesis and Manufacturing
The industrial production of 2-Ethyl-1-butanol is primarily achieved through two main routes:
-
Aldol Condensation and Hydrogenation: This common method involves the aldol condensation of acetaldehyde and butyraldehyde, followed by the hydrogenation of the resulting intermediate.[3][9] This process is efficient for large-scale production.
-
Guerbet Reaction: This reaction provides an alternative synthesis pathway.[3]
-
Grignard Reaction: A laboratory-scale synthesis involves the preparation of a Grignard reagent from 3-halopentane and magnesium, which then reacts with paraformaldehyde followed by hydrolysis to yield 2-Ethyl-1-butanol.[15]
Figure 1: Key synthesis routes for 2-Ethyl-1-butanol.
Applications in Research and Development
2-Ethyl-1-butanol's unique properties lend it to a variety of applications in research and drug development:
-
Solvent: It serves as a versatile solvent in coatings, inks, and adhesives.[4] Its excellent solvency for oils, waxes, resins, and dyes makes it a valuable component in formulation development.[2]
-
Organic Synthesis: As an organic building block, it is used in the synthesis of various pharmaceutical compounds.[5][6] A notable application is in the creation of novel branched alkyl carbamates, which have shown potential as anticonvulsant agents.[5][6]
-
Chemical Intermediate: It is a key intermediate in the production of plasticizers, lubricants, surfactants, and fragrances.[2][3][7] Esters derived from 2-Ethyl-1-butanol are used as plasticizers and lubricants, where its branched structure helps to lower viscosity and freezing points.[3]
-
Separation Processes: It can be used to facilitate the separation of ethanol and water, which form a challenging azeotrope.[3]
Figure 2: A generalized experimental workflow using 2-Ethyl-1-butanol as a solvent.
Safety and Handling
2-Ethyl-1-butanol is a flammable liquid and vapor and is harmful if swallowed or in contact with skin.[13][16][17][18] Proper personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[13] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong acids.[13][16]
Table 2: Safety Information for 2-Ethyl-1-butanol
| Hazard | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor.[13][16][18] | Keep away from heat, sparks, open flames, and hot surfaces.[13][16][18] Use non-sparking tools.[13] |
| Acute Toxicity | Harmful if swallowed.[13][17] Harmful in contact with skin.[13][17] | Wash hands thoroughly after handling.[16][18] Do not eat, drink, or smoke when using this product.[13][18] Wear protective gloves and clothing.[13][18] |
| Inhalation | May cause dizziness, headache, and nausea.[13] | Use in a well-ventilated area or with respiratory protection.[13] |
| Eye Irritation | Can cause severe eye irritation.[17] | Wear eye protection.[13] |
| Storage | Store in a well-ventilated place. Keep cool.[10][16][18] | Keep container tightly closed.[13][18] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[16] | This substance may be classified as hazardous waste.[13] |
Toxicological Profile
Toxicological reviews indicate that 2-Ethyl-1-butanol has a low order of acute toxicity.[19] Studies on analogous branched-chain saturated alcohols suggest no genotoxicity.[19] While a study on 2-ethyl-1-hexanol showed it to be a weak inducer of liver tumors in female mice, the relevance of this to humans is still under debate.[19] Overall, under current use and exposure levels, there are no significant safety concerns regarding its use as a fragrance ingredient.[19]
Conclusion
2-Ethyl-1-butanol is a chemical compound with a valuable and diverse range of applications, from industrial solvents and intermediates to a building block in pharmaceutical synthesis. Its unique branched structure imparts favorable physical properties, such as a low freezing point and broad solvency. For researchers and drug development professionals, understanding the properties, synthesis, and safe handling of 2-Ethyl-1-butanol is crucial for its effective and responsible use in the laboratory and beyond.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Ethyl-1-butanol - Wikipedia [en.wikipedia.org]
- 4. 2-ethyl-1-butanol | 97-95-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2-Ethyl-1-butanol | 97-95-0 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Ethyl-1-butanol | C6H14O | CID 7358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Ethyl-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Ethyl-1-butanol | 97-95-0 | TCI AMERICA [tcichemicals.com]
- 11. calpaclab.com [calpaclab.com]
- 12. labproinc.com [labproinc.com]
- 13. godavaribiorefineries.com [godavaribiorefineries.com]
- 14. 2-ethyl-1-butanol [stenutz.eu]
- 15. CN114105731A - Preparation method of 2-ethyl-1-butanol - Google Patents [patents.google.com]
- 16. fishersci.com [fishersci.com]
- 17. Page loading... [wap.guidechem.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 1-(1-Piperidino)cyclohexene: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides an in-depth analysis of 1-(1-piperidino)cyclohexene, a pivotal enamine intermediate in modern organic synthesis. Moving beyond fundamental properties such as molecular formula and weight, this document elucidates the mechanistic principles of its formation via the Stork enamine synthesis, details its characteristic reactivity as a potent carbon nucleophile, and outlines its applications in the synthesis of complex molecules. Authored from the perspective of an application scientist, this paper emphasizes the causal relationships behind experimental protocols and provides validated methodologies for its synthesis, characterization, and use, targeting researchers and professionals in drug development and synthetic chemistry.
Introduction: The Strategic Value of Enamines in Synthesis
In the landscape of carbon-carbon bond formation, enamines represent a class of exceptionally versatile and reactive intermediates. As nitrogen analogs of enols, enamines possess enhanced nucleophilicity due to the electron-donating nature of the nitrogen atom, making them superior alternatives to traditional enolates.[1][2] This heightened reactivity allows for reactions to proceed under milder, neutral conditions, often circumventing issues of polyalkylation and self-condensation common in base-catalyzed enolate chemistry.[2][3]
Among these, this compound stands out as a canonical example. Formed from the condensation of cyclohexanone and a secondary amine, piperidine, it serves as a cornerstone reagent for the α-alkylation and α-acylation of ketones.[4][5] Its utility is central to the renowned Stork enamine synthesis, a powerful method for constructing substituted cyclic ketones that are prevalent scaffolds in pharmaceuticals and natural products.[4][6][7] This guide will explore the core attributes of this reagent, providing the technical insights necessary for its effective application in a research and development setting.
Core Physicochemical Properties
A precise understanding of a reagent's fundamental properties is a prerequisite for its successful application. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(Cyclohex-1-en-1-yl)piperidine | [8][9] |
| CAS Number | 2981-10-4 | [9][10][11] |
| Molecular Formula | C₁₁H₁₉N | [8][9][10] |
| Molecular Weight | 165.28 g/mol | [8][10] |
| Appearance | Colorless to clear yellow liquid | [12][13] |
| Boiling Point | 116-118 °C | [13] |
| Density | ~1.0 g/cm³ | [13] |
| Storage Conditions | Store under refrigeration (+4°C) | [13] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a classic application of the first stage of the Stork enamine reaction: enamine formation.[1] The process involves the acid-catalyzed condensation of cyclohexanone with piperidine. The causality behind this protocol is the need to form an iminium ion intermediate, which then loses an α-proton to yield the thermodynamically stable enamine.
Mechanism: Enamine Formation
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of cyclohexanone. A series of proton transfers results in the formation of a carbinolamine intermediate.[5]
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (H₂O). The nitrogen's lone pair assists in the elimination of water, forming a resonance-stabilized iminium ion. A weak base (another amine molecule or the solvent) then removes a proton from the α-carbon, yielding the final enamine product and regenerating the acid catalyst.[5]
Experimental Protocol: Synthesis of this compound
This protocol is designed as a self-validating system. The removal of water is the critical step that drives the equilibrium towards the product.
Materials:
-
Cyclohexanone
-
Piperidine
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Addition: To the flask, add cyclohexanone (1.0 equiv), piperidine (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Azeotropic Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, physically removing water from the reaction and driving the equilibrium toward the enamine product. Continue reflux until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless or pale yellow liquid.[14]
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
Reactivity Profile: A Tool for C-C Bond Formation
The synthetic power of this compound lies in the nucleophilicity of its β-carbon atom, as illustrated by its resonance structures.[2][15] This allows it to react with a wide range of electrophiles.
Alkylation and Acylation Reactions
The most common application is the Stork enamine alkylation.[4] The enamine attacks an electrophile, such as an alkyl or acyl halide, to form an iminium salt intermediate.[15] This intermediate is then hydrolyzed with dilute aqueous acid to yield the α-substituted cyclohexanone and regenerate the piperidine auxiliary.[3]
Mechanism Visualization:
This two-step sequence—enamine formation followed by alkylation and hydrolysis—provides a reliable method for the selective mono-alkylation of ketones, a transformation that is often difficult to achieve directly.[4]
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is crucial. While Sigma-Aldrich notes that it does not always provide analytical data for this specific product, typical characterization involves standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinylic proton on the cyclohexene ring, as well as multiplets for the allylic, alkyl, and piperidine protons. |
| ¹³C NMR | Resonances for the two sp² hybridized carbons of the C=C double bond, in addition to the sp³ carbons of the cyclohexene and piperidine rings. |
| IR Spectroscopy | A characteristic strong C=C stretching absorption band around 1640-1620 cm⁻¹. Absence of the C=O stretch from the starting cyclohexanone (~1715 cm⁻¹) is a key indicator of reaction completion. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 165.28. |
Note: Specific chemical shifts and peak intensities can be found in spectral databases or relevant literature.[16][17][18]
Applications in Research and Drug Development
The primary role of this compound is as a synthetic intermediate.[9][12] Its ability to facilitate the construction of substituted six-membered rings makes it valuable in the synthesis of complex molecular architectures.
-
Pharmaceutical Intermediates: The piperidine moiety is one of the most common heterocyclic rings found in pharmaceuticals.[7] Enamines derived from it are used to build more complex drug scaffolds. For example, it is a known intermediate in the synthesis of phencyclidine and can be used in the manufacturing of steroids like progesterone.[12][19]
-
Natural Product Synthesis: Many natural products contain substituted cyclohexanone rings. The Stork enamine synthesis provides a mild and effective route to these key structural motifs.
Safety and Handling
Proper handling is essential for laboratory safety.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[21] Avoid contact with skin and eyes.[21]
-
Stability: The compound is generally stable under normal conditions but is sensitive to hydrolysis.[14][22] It should be stored in a tightly closed container in a cool, dry place.[21]
-
Incompatibilities: Avoid strong oxidizing agents.[22]
-
First Aid: In case of contact, rinse the affected area thoroughly with water. For eye contact, rinse cautiously with water for several minutes.[13][22] If swallowed or if irritation persists, seek immediate medical attention.[13][22]
References
- 1. fiveable.me [fiveable.me]
- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. heallifesciences.com [heallifesciences.com]
- 10. This compound | 2981-10-4 [chemicalbook.com]
- 11. 2981-10-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. macsenlab.com [macsenlab.com]
- 13. echemi.com [echemi.com]
- 14. US3530120A - Novel process for preparation of enamines - Google Patents [patents.google.com]
- 15. Enamine - Wikipedia [en.wikipedia.org]
- 16. 1-Pyrrolidino-1-cyclohexene(1125-99-1) 1H NMR [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. rsc.org [rsc.org]
- 19. watson-int.com [watson-int.com]
- 20. Syntheticgestalt and Enamine collaborate on pre-trained AI model for drug discovery | BioWorld [bioworld.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Enamines
This guide provides a comprehensive exploration of the core spectroscopic techniques used to characterize enamines, a crucial class of intermediates in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document moves beyond a simple recitation of data, offering insights into the causal relationships between enamine structure and its spectroscopic signature.
The Foundational Chemistry: Structure, Bonding, and Tautomerism
Before delving into spectroscopic data, it is imperative to understand the unique electronic structure of enamines. An enamine is characterized by an amino group attached to a carbon-carbon double bond. This arrangement facilitates a powerful resonance effect where the nitrogen's lone pair of electrons delocalizes into the π-system of the double bond. This delocalization is the primary determinant of the chemical and spectroscopic properties of enamines, rendering the β-carbon nucleophilic.[1][2]
Enamines exist in equilibrium with their imine tautomers when the nitrogen atom bears a hydrogen.[3][4] This enamine-imine tautomerism, analogous to keto-enol tautomerism, is a critical consideration during spectroscopic analysis, as reaction conditions can influence the position of this equilibrium.[4][5][6] Differentiating between these forms is a common challenge that spectroscopy is well-equipped to address.[5][6][7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. thieme.de [thieme.de]
- 4. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]
- 5. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
stability and storage conditions for 1-(1-piperidino)cyclohexene
An In-Depth Technical Guide to the Stability and Storage of 1-(1-Piperidino)cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable enamine intermediate in organic synthesis, utilized in the formation of complex molecules, including steroids and hormones. As with many reactive intermediates, its efficacy is intrinsically linked to its stability. This guide provides a comprehensive overview of the critical factors influencing the stability of this compound, detailing optimal storage conditions, handling procedures, and the chemical principles underpinning its degradation pathways. By understanding these factors, researchers can ensure the integrity and reactivity of this important synthetic building block.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, an enamine derived from cyclohexanone and piperidine, serves as a potent nucleophile in various carbon-carbon bond-forming reactions. Its utility lies in its ability to act as a synthetic equivalent of a cyclohexanone enolate, but with enhanced reactivity and selectivity in many cases. This makes it a key component in methodologies such as the Stork enamine alkylation and acylation, enabling the synthesis of complex cyclic ketones. Given its role as a reactive intermediate, maintaining its chemical integrity from storage to reaction is paramount for reproducible and high-yielding synthetic outcomes.
Chemical Stability and Degradation Pathways
The stability of this compound is primarily dictated by its susceptibility to two main degradation pathways: hydrolysis and oxidation. Understanding these mechanisms is crucial for implementing effective storage and handling strategies.
Hydrolysis: The Primary Degradation Route
Enamines are generally sensitive to moisture, and this compound is no exception. In the presence of water, particularly under acidic conditions, it readily undergoes hydrolysis to regenerate cyclohexanone and piperidine. This process is reversible, but in the presence of excess water, the equilibrium is driven towards the ketone and amine.[1][2]
The mechanism of acid-catalyzed hydrolysis proceeds through the following key steps:
-
Protonation of the Enamine: The reaction is initiated by the protonation of the enamine at the β-carbon, which is the most nucleophilic position. This forms a resonance-stabilized iminium cation.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.
-
Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom, forming a carbinolamine intermediate.
-
Elimination of the Amine: The protonated amino group becomes a good leaving group and is eliminated, regenerating a carbonyl group and releasing the secondary amine (piperidine).
Figure 1. Acid-catalyzed hydrolysis of this compound.
This inherent reactivity towards water underscores the critical need to store this compound in a dry environment and under an inert atmosphere to prevent the ingress of moisture.
Oxidation: Sensitivity to Air and Light
Enamines can be susceptible to oxidation by atmospheric oxygen (autoxidation), a process that can be accelerated by light. While the specific mechanisms for this compound are not extensively documented in dedicated studies, the general reactivity of enamines suggests that the electron-rich double bond can react with oxygen, potentially leading to the formation of various oxidation products, including α,β-unsaturated iminium species and ultimately, cleavage products. This can result in discoloration (often a yellowing or browning) and a decrease in the purity and reactivity of the compound.
To mitigate oxidative degradation, it is imperative to store this compound under an inert atmosphere, such as nitrogen or argon, and in light-resistant containers.
Recommended Storage and Handling Conditions
Based on the chemical stability profile, the following conditions are recommended for the storage and handling of this compound to ensure its long-term integrity.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Slows down potential degradation reactions. |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |
| Moisture | Store in a dry environment | Minimizes hydrolysis to cyclohexanone and piperidine. |
| Light | Store in an amber or opaque container | Protects against light-catalyzed oxidation. |
| Container | Tightly sealed, compatible material | Prevents ingress of air and moisture; avoids reaction with the container. |
Material Compatibility
Choosing the correct materials for storage containers and handling equipment is crucial to prevent contamination and degradation.
| Material | Compatibility | Comments |
| Glass (Borosilicate) | Excellent | Highly inert and does not react with the enamine. Amber glass is preferred to protect from light.[3][4] |
| Stainless Steel | Good | Generally resistant to organic amines, suitable for transfer lines and larger storage vessels.[3][5] |
| High-Density Polyethylene (HDPE) | Good | Can be a suitable option for short-term storage or as a secondary container.[4] |
| Aluminum, Copper | Poor | Should be avoided as they can react with amines, leading to corrosion and contamination.[3] |
Personal Protective Equipment (PPE) for Handling
Due to the corrosive nature of this compound, appropriate personal protective equipment must be worn during handling.
| PPE Item | Recommended Material/Type | Justification |
| Gloves | Nitrile or Neoprene | Provides good resistance to amines and protects against skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes which can cause severe eye damage. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from spills. |
Experimental Protocols: Handling and Solution Preparation
Adherence to strict protocols during handling and solution preparation is essential to maintain the purity of this compound for synthetic applications.
Protocol for Aliquoting and Handling
This protocol is designed to minimize exposure to atmospheric moisture and oxygen.
-
Preparation: Ensure the work area, preferably a fume hood, is clean and dry. Have all necessary equipment (syringes, needles, septa, inert gas source) ready.
-
Inert Atmosphere: The container of this compound should be under a positive pressure of an inert gas (nitrogen or argon).
-
Temperature Equilibration: Allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Withdrawal: Using a dry syringe and needle, pierce the septum of the container and withdraw the desired amount of the liquid.
-
Blanketing: As the liquid is withdrawn, the inert gas will backfill the headspace, maintaining an inert atmosphere.
-
Sealing: After withdrawal, ensure the container is properly sealed. For long-term storage, it is advisable to wrap the cap and neck of the bottle with Parafilm®.
Figure 2. Workflow for handling this compound.
Protocol for Solution Preparation
When preparing solutions of this compound for a reaction, the choice of a dry solvent is critical.
-
Solvent Selection: Use a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran, diethyl ether, or toluene). Ensure the solvent is freshly distilled or from a sealed bottle over molecular sieves.
-
Inert Conditions: Add the dry solvent to a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar and a septum, under a positive pressure of inert gas.
-
Addition of Enamine: Following the handling protocol above, add the desired amount of this compound to the solvent via syringe.
-
Immediate Use: It is best practice to use the prepared solution immediately to minimize the risk of degradation.
Conclusion
The stability of this compound is a critical parameter for its successful application in organic synthesis. By understanding its susceptibility to hydrolysis and oxidation, researchers can implement robust storage and handling procedures. The core principles for maintaining the integrity of this valuable reagent are the strict exclusion of moisture and atmospheric oxygen, storage at reduced temperatures, and protection from light. Adherence to the guidelines and protocols outlined in this technical guide will enable scientists and drug development professionals to ensure the quality and reactivity of this compound, leading to more reliable and reproducible synthetic outcomes.
References
safety and handling precautions for 1-(1-piperidino)cyclohexene
An In-depth Technical Guide to the Safe Handling and Application of 1-(1-piperidino)cyclohexene
Introduction: Understanding this compound
This compound (CAS No. 2981-10-4) is a substituted enamine, a class of organic compounds characterized by an amino group attached to a double-bonded carbon. It serves as a valuable and versatile synthetic intermediate in drug discovery and development. Its utility stems from the nucleophilic character of the α-carbon, enabling reactions with a variety of electrophiles. This reactivity is harnessed in the synthesis of complex molecules, including steroids and hormones such as progesterone.[1][2]
However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the , grounded in its chemical properties and reactivity profile. It is intended for researchers, chemists, and drug development professionals who handle this reagent in a laboratory setting.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the foundation of safe laboratory practice. For this compound, the risks are significant and primarily associated with its corrosive nature.
GHS Classification and Core Hazards
The Globally Harmonized System (GHS) provides a clear framework for understanding the hazards of this compound. It is classified as:
-
Skin Corrosion/Irritation, Category 1B: Causes severe skin burns and damage upon contact.[3][4]
-
Serious Eye Damage/Eye Irritation, Category 1: Causes serious, potentially irreversible eye damage.[3][4]
-
Acute Toxicity, Oral, Category 4: Harmful if swallowed.[5][6][7]
The corrosive properties are the most immediate danger. Direct contact with the liquid can cause rapid tissue destruction.[8] A critical and severe risk associated with ingestion is the potential for perforation of the stomach or esophagus.[3]
Toxicological Profile
An Initial Threshold Screening Level (ITSL) for piperidinocyclohexene has been established at 2 µg/m³ based on an annual averaging time, indicating a need to control airborne concentrations to very low levels.[9]
Physicochemical Properties and Reactivity
Understanding the chemical's properties is key to explaining the causality behind handling procedures.
| Property | Value | Source(s) |
| CAS Number | 2981-10-4 | [6][10] |
| Molecular Formula | C₁₁H₁₉N | [9][11] |
| Molecular Weight | 165.28 g/mol | [4][9][11] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 120-122 °C @ 16 mmHg | [3] |
| Flash Point | > 102.8 °C | [10] |
| Density | ~0.978 g/cm³ |
Reactivity Insights: The primary reactivity hazard stems from its nature as an enamine. Enamines are susceptible to hydrolysis under acidic conditions, or even with water, reverting to the parent ketone (cyclohexanone) and secondary amine (piperidine).[12][13][14] This hydrolytic instability is the reason why storage must be anhydrous.
The other major incompatibility is with strong oxidizing agents , with which it can react vigorously.[3] The compound is considered stable under normal, recommended storage conditions, and hazardous polymerization is not expected.[3]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with robust PPE, is essential.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[2]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in case of accidental exposure.[2][3][15]
-
Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.[5]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Appropriate PPE must be worn at all times when handling this compound.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side shields, or a full-face shield. | Protects against splashes that can cause severe, irreversible eye damage.[7][15] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect before use. | Prevents skin contact and severe chemical burns. Double-gloving is recommended for transfers.[2][16] |
| Body Protection | Flame-resistant laboratory coat and chemical-resistant apron. | Protects skin on the body and arms from splashes and spills.[2][8] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If potential for exposure outside a hood exists, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of harmful vapors.[7] |
Standard Operating Procedures (SOPs)
Adherence to detailed protocols is the cornerstone of a self-validating safety system.
Workflow for Safe Handling and Use
This workflow diagram outlines the critical decision points and safety checks required when working with this compound.
References
- 1. macsenlab.com [macsenlab.com]
- 2. research.wayne.edu [research.wayne.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Piperidine, 1-(1-cyclohexen-1-yl)- | C11H19N | CID 18118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. ehss.syr.edu [ehss.syr.edu]
- 9. This compound | 2981-10-4 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. GSRS [precision.fda.gov]
- 12. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 16. ehs.princeton.edu [ehs.princeton.edu]
The Formation of Enamines: A Mechanistic and Practical Guide for Synthetic Chemists
Abstract
Enamines are powerful and versatile intermediates in modern organic synthesis, serving as pivotal nucleophiles in carbon-carbon bond-forming reactions such as the renowned Stork enamine alkylation.[1][2] Their value in the synthesis of complex molecules, particularly within drug discovery and development, stems from their ability to act as enolate equivalents under milder, more controlled conditions. This guide provides an in-depth exploration of the mechanism of enamine formation from secondary amines and enolizable carbonyl compounds. We will dissect the critical role of acid catalysis, the mechanistic bifurcation from imine formation, and the practical considerations required to drive the equilibrium reaction to completion, thereby offering researchers a robust framework for experimental design and execution.
Introduction: The Synthetic Power of Enamines
Enamines are the nitrogen analogs of enols, characterized by an amino group attached to a carbon-carbon double bond (R₂N–CR′=CR″₂).[3] This structure imparts significant nucleophilicity to the α-carbon, a feature elegantly explained by resonance theory where the nitrogen's lone pair of electrons delocalizes to create a carbanionic character on the carbon atom adjacent to the nitrogen-bearing carbon.[1] This enhanced nucleophilicity, greater than that of enols but less aggressive than enolates, allows for a wide range of selective transformations, including alkylations, acylations, and conjugate additions, often with high regioselectivity.[1][4]
For professionals in drug development, mastering enamine chemistry is crucial. The ability to construct complex carbon skeletons by forming C-C bonds at the α-position of a ketone or aldehyde under relatively mild conditions is a cornerstone of synthetic strategy.[1] The Stork enamine synthesis, for instance, provides a reliable method for the monoalkylation of ketones, avoiding common side reactions like polyalkylation that can plague direct enolate alkylations.[2]
The Core Mechanism: A Stepwise Dissection
The formation of an enamine from a ketone or aldehyde and a secondary amine is a reversible, acid-catalyzed condensation reaction.[5][6] The overall transformation involves the replacement of the carbonyl oxygen with the secondary amine moiety and the formation of a C=C bond, with the net loss of a water molecule.[5] The mechanism can be logically segmented into two primary stages: the formation of a carbinolamine intermediate and its subsequent dehydration to the final enamine product.
Stage 1: Nucleophilic Addition and Carbinolamine Formation
-
Acid Activation (Optional but Common): The reaction is typically initiated or accelerated by a catalytic amount of acid. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to attack by the weakly nucleophilic secondary amine.[5][7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the secondary amine attacks the electrophilic carbonyl carbon. This step forms a new carbon-nitrogen bond and breaks the C=O π bond, pushing the electrons onto the oxygen atom.[4][6]
-
Proton Transfer: The resulting intermediate is a zwitterion containing a positive charge on the nitrogen and a negative charge on the oxygen. A rapid intramolecular or solvent-mediated proton transfer from the nitrogen to the oxygen neutralizes the charges, yielding a tetrahedral intermediate known as a carbinolamine (or amino alcohol).[6][7]
Stage 2: Dehydration and Enamine Formation
This stage is the key differentiator from imine formation and is often the rate-determining step of the overall process.[5]
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the carbinolamine. This is a critical step, as it converts the poor leaving group (hydroxide, -OH) into an excellent leaving group (water, -OH₂⁺).[7]
-
Elimination of Water: The lone pair on the nitrogen assists in the elimination of the water molecule, forming a carbon-nitrogen double bond. The resulting species is a positively charged iminium ion .[6][8]
-
α-Deprotonation: Herein lies the crucial difference between reactions with secondary and primary amines. With a primary amine, the iminium ion would have a proton on the nitrogen that can be removed to give a neutral imine (C=N). However, with a secondary amine, there are no protons left on the nitrogen.[8][9] Instead, a base (often a water molecule or another amine molecule) removes a proton from an adjacent carbon (the α-carbon). The electrons from the C-H bond then move to form the C=C double bond, and the electrons from the C=N π bond move back to the nitrogen, neutralizing its positive charge. This final step yields the neutral enamine product and regenerates the acid catalyst.[6][8][9]
The entire mechanistic sequence is a delicate equilibrium. To achieve high yields, the reaction must be driven towards the product side, typically by removing the water byproduct as it is formed.[9]
Visualization of the Reaction Pathway
The following diagrams illustrate the core mechanistic steps and a typical experimental workflow.
Caption: Figure 1: Mechanism of Acid-Catalyzed Enamine Formation
Caption: Figure 2: General Experimental Workflow for Enamine Synthesis
Experimental Design and Protocol Validation
The Critical Role of pH Control
The efficiency of enamine formation is highly dependent on the reaction pH.[7] This presents a classic optimization challenge:
-
At high pH (insufficient acid): The dehydration of the carbinolamine intermediate (Step 4) is slow, as the hydroxyl group is a poor leaving group. This step is often rate-limiting, and without acid catalysis, the reaction stalls.[10]
-
At low pH (excess acid): The secondary amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt (R₂NH₂⁺). This prevents the initial nucleophilic attack on the carbonyl (Step 2), effectively shutting down the reaction.[7]
Therefore, the optimal condition is a weakly acidic medium, typically with a pH between 4 and 5, which represents a compromise between activating the carbonyl and not deactivating the amine.[7] This is usually achieved by using a catalytic amount of a weak acid or a strong acid like p-toluenesulfonic acid (p-TsOH) in sub-stoichiometric amounts.
Driving the Equilibrium: The Necessity of Water Removal
As a reversible condensation, Le Châtelier's principle dictates that the removal of a product will shift the equilibrium to favor the formation of more products. In enamine synthesis, the continuous removal of the water byproduct is paramount for achieving high yields.[11] The most common laboratory technique for this is azeotropic distillation using a Dean-Stark apparatus .[12][11][13]
-
Causality: An inert solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene) is used.[14] Upon heating to reflux, the solvent-water azeotrope vaporizes, condenses, and collects in the graduated arm of the Dean-Stark trap.[13] Because water is denser than toluene, it separates and collects at the bottom of the trap, while the lighter toluene overflows and returns to the reaction flask.[13] This physically sequesters the water, preventing the reverse reaction (hydrolysis of the enamine) from occurring.[11][15]
Other methods include the use of chemical drying agents like anhydrous MgSO₄, Na₂SO₄, or molecular sieves.[3]
Representative Protocol: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine
This protocol describes the synthesis of a classic Stork enamine from cyclohexanone and pyrrolidine, a reaction widely used in academic and industrial settings.[12][16]
Materials:
-
Cyclohexanone
-
Pyrrolidine (use in a fume hood)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (e.g., 5.0 g, 51 mmol), pyrrolidine (e.g., 4.3 g, 61 mmol, 1.2 equiv), and 40 mL of toluene.[12]
-
Add a catalytic amount of p-TsOH·H₂O (e.g., 100 mg).[12]
-
Attach a Dean-Stark trap and a reflux condenser to the flask.[12]
-
Heat the mixture to a vigorous reflux using a heating mantle. Water will begin to collect in the arm of the Dean-Stark trap.[12]
-
Continue reflux for 1-2 hours, or until no more water is observed collecting in the trap.[12] The reaction can be monitored by TLC or GC-MS for the disappearance of cyclohexanone.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude product, an orange or yellow oil, can be purified by vacuum distillation to yield the colorless enamine product.[17]
Self-Validation: The success of the protocol is validated by the collection of the theoretical amount of water in the Dean-Stark trap and confirmed by spectroscopic characterization (¹H NMR, ¹³C NMR, IR) of the purified product, which should match literature values.
Factors Influencing Reactivity and Selectivity
The choice of carbonyl compound and secondary amine significantly impacts the reaction rate and the structure of the resulting enamine.
| Factor | Influence on Reaction & Product | Rationale & Field Insight |
| Steric Hindrance | Highly substituted ketones (e.g., 2,6-dialkylcyclohexanones) react much slower or not at all.[18] | Steric bulk around the carbonyl carbon impedes the nucleophilic attack by the amine. For hindered ketones, alternative methods like metalloenamine formation may be necessary.[2] |
| Amine Basicity | More basic (higher pKₐH) secondary amines like pyrrolidine (pKₐH ≈ 11.3) can sometimes catalyze the reaction without added acid.[3] | A more basic amine is a stronger nucleophile. Pyrrolidine, piperidine, and morpholine are commonly used due to their high reactivity and the stability of the resulting enamines. |
| Regioselectivity | For unsymmetrical ketones (e.g., 2-methylcyclohexanone), a mixture of isomeric enamines can form.[18] | The thermodynamically more stable product is typically the enamine with the more substituted double bond. However, kinetic control, influenced by the amine's steric bulk, often favors the formation of the less substituted (Stork) enamine, which is synthetically more useful.[5] |
Conclusion: A Pillar of Modern Synthesis
The formation of enamines is a fundamentally important transformation that provides a gateway to a vast array of synthetic possibilities. By understanding the nuanced, pH-dependent mechanism and the critical importance of driving the reaction equilibrium, researchers can reliably access these powerful nucleophilic intermediates. For scientists in drug development, the ability to selectively and efficiently form carbon-carbon bonds via enamine intermediates under mild conditions is an indispensable tool for the construction of novel molecular architectures. The principles and protocols outlined in this guide serve as a robust foundation for the successful application of enamine chemistry in complex synthesis endeavors.
References
- 1. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 3. Enamine - Wikipedia [en.wikipedia.org]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 9. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 12. chemistry-online.com [chemistry-online.com]
- 13. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. assets.cambridge.org [assets.cambridge.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 1-(1-piperidino)cyclohexene in Stork Enamine Alkylation for Carbon-Carbon Bond Formation
Abstract: The Stork enamine alkylation is a cornerstone of modern synthetic organic chemistry, providing a mild and regioselective method for the α-alkylation of carbonyl compounds.[1][2] This guide focuses on the practical application of 1-(1-piperidino)cyclohexene, a pre-formed and stable enamine derived from cyclohexanone and piperidine. By utilizing this specific enamine, researchers can circumvent common issues associated with direct enolate alkylation, such as polyalkylation and self-condensation, while ensuring high yields of mono-alkylated products under nearly neutral conditions.[3][4] This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, optimization strategies, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.
Mechanistic Principles: The "Why" Behind the Reaction
The Stork enamine synthesis proceeds through three principal steps: (1) formation of the enamine, (2) nucleophilic attack on an electrophile, and (3) hydrolysis of the resulting iminium salt to yield the final α-alkylated carbonyl compound.[2][3]
1.1. Enamine Formation: this compound is synthesized from cyclohexanone and the secondary amine, piperidine, typically via azeotropic distillation to remove water and drive the equilibrium. Using a pre-formed, purified enamine ensures reproducibility and high starting material purity for the subsequent alkylation.
1.2. Nucleophilic Attack (Alkylation): The nucleophilicity of the enamine is derived from the electron-donating lone pair of the nitrogen atom, which increases the electron density of the α-carbon.[4][5] This enhanced nucleophilicity allows the enamine to attack a suitable electrophile, such as an alkyl halide, in an SN2 reaction.[6][7] This C-alkylation step forms a new carbon-carbon bond and generates a positively charged iminium salt intermediate.[5][8]
1.3. Hydrolysis: The final step is the hydrolysis of the iminium salt, which is readily accomplished by the addition of aqueous acid.[1][5] This step regenerates the carbonyl group, yielding the desired 2-alkylated cyclohexanone and releasing the secondary amine.[6][7]
1.4. Regioselectivity: The use of an enamine derived from an unsymmetrical ketone allows for excellent regiochemical control. In the case of this compound, the double bond is unambiguously located, ensuring that alkylation occurs exclusively at the C2 position of the cyclohexanone ring.
Mechanism Overview
Caption: The three-stage mechanism of the Stork enamine alkylation.
Advantages of Using Pre-Formed this compound
-
Mild Reaction Conditions: The alkylation proceeds under neutral conditions, avoiding the need for strong bases like LDA, which can be incompatible with sensitive functional groups.[4]
-
Minimized Side Reactions: It effectively prevents polyalkylation, a common issue in direct enolate alkylations.[3][4] Self-condensation (aldol) reactions of the starting ketone are also completely avoided.
-
High Regioselectivity: Alkylation occurs specifically at the α-carbon of the original ketone, as dictated by the enamine's double bond position.
-
Stability and Purity: this compound is a stable and often distillable liquid, allowing for the use of a high-purity, well-characterized starting material, which leads to more reproducible results.
Core Protocol: Synthesis of 2-Allylcyclohexanone
This protocol details the alkylation of this compound with allyl bromide, a highly reactive electrophile, to produce 2-allylcyclohexanone.
3.1. Materials and Reagents
-
This compound (≥98% purity)
-
Allyl bromide (≥98% purity)
-
Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran (THF), or Benzene)
-
Hydrochloric acid (10% aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
3.2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
3.3. Experimental Workflow
Caption: Step-by-step experimental workflow for enamine alkylation.
3.4. Step-by-Step Procedure
-
Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 0.1 mol, 16.7 g) in 150 mL of anhydrous dioxane or THF.[9]
-
Alkylation: Add allyl bromide (0.1 mol, 12.1 g, 8.7 mL) dropwise to the stirred enamine solution at room temperature.[9] An exothermic reaction may occur; a water bath can be used to maintain the temperature. The formation of a precipitate (the iminium bromide salt) is typically observed.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, hydrolyzing it with dilute acid, and spotting against the starting cyclohexanone.
-
Hydrolysis: After the reaction is complete, add 50 mL of 10% aqueous hydrochloric acid to the flask. Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.[9]
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate (3 x 75 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2-allylcyclohexanone.
Protocol Optimization and Troubleshooting
4.1. Choice of Electrophile
The success of the Stork enamine alkylation is highly dependent on the reactivity of the electrophile.[1] Highly reactive halides are required for efficient C-alkylation.
| Electrophile Type | Examples | Reactivity | Typical Yields | Notes |
| Allylic Halides | Allyl bromide, Crotyl chloride | Excellent | 70-90% | Ideal substrates for SN2 reaction.[7][10] |
| Benzylic Halides | Benzyl bromide | Excellent | 70-90% | Highly reactive due to resonance stabilization of the transition state.[7][10] |
| α-Halo Carbonyls | Bromoacetone, Ethyl bromoacetate | Good | 60-80% | Activated towards nucleophilic attack.[1] |
| Primary Alkyl Halides | Ethyl iodide, Propyl bromide | Moderate | 40-60% | Less reactive; may require longer reaction times or heating.[1][7] |
| Secondary Alkyl Halides | 2-Bromopropane | Poor | < 20% | Prone to elimination side reactions. |
| Tertiary Alkyl Halides | t-Butyl bromide | Unreactive | ~0% | Undergo elimination exclusively.[3] |
4.2. Troubleshooting Common Issues
-
Low Yield:
-
Cause: Inactive electrophile. Simple primary alkyl halides can be sluggish.[7]
-
Solution: Use a more reactive halide (iodide instead of bromide/chloride) or a more activated substrate (allylic, benzylic). Consider heating the reaction.
-
Cause: Presence of moisture. Water can hydrolyze the enamine back to the ketone.
-
Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Maintain a robust inert atmosphere.
-
-
N-Alkylation vs. C-Alkylation:
-
Cause: The nitrogen atom of the enamine is also nucleophilic.[1] While C-alkylation is thermodynamically favored, initial N-alkylation can occur, especially with less reactive electrophiles.
-
Solution: N-alkylation is often reversible, while C-alkylation is not. Allowing the reaction to stir for a longer duration can favor the C-alkylated product. Using highly reactive electrophiles like allyl and benzyl halides strongly favors direct C-alkylation.[7]
-
-
Incomplete Hydrolysis:
-
Cause: Insufficient acid or stirring during the hydrolysis step.
-
Solution: Ensure vigorous stirring and allow adequate time (1-2 hours) for the hydrolysis to complete. Check the pH to ensure the solution is acidic.
-
References
- 1. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes & Protocols: A Detailed Guide to the Alkylation of Ketones Using 1-(1-Piperidino)cyclohexene
Abstract
The Stork enamine alkylation is a powerful and versatile method in synthetic organic chemistry for the α-alkylation of ketones and aldehydes.[1][2] This technique offers a milder alternative to traditional enolate chemistry, mitigating common side reactions such as polyalkylation and self-condensation.[1][3] This guide provides a comprehensive overview and detailed protocols for the use of 1-(1-piperidino)cyclohexene, the enamine derived from cyclohexanone and piperidine, as a nucleophilic intermediate for the introduction of alkyl groups at the α-position of the ketone. We will delve into the underlying mechanism, provide step-by-step experimental procedures, and discuss the scope and limitations of this important transformation.
Introduction: The Stork Enamine Alkylation
Developed by Gilbert Stork, this reaction transforms a ketone into a nucleophilic enamine, which then reacts with an electrophile.[2][4] Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding the α-alkylated ketone.[4][5] The use of enamines, such as this compound, as enolate equivalents provides several distinct advantages over direct alkylation using strong bases.[3]
Key Advantages:
-
Milder Reaction Conditions: The reaction avoids the use of strong bases like LDA, making it compatible with a wider range of functional groups.[1][3]
-
Regioselectivity: For unsymmetrical ketones, the less substituted enamine is typically formed under thermodynamic control, leading to alkylation at the less hindered α-carbon.[6]
-
Minimization of Side Reactions: Stork enamine alkylation significantly reduces the incidence of polyalkylation, a common issue with direct enolate alkylation.[3][6]
The Reaction Mechanism
The overall process can be broken down into three key stages: enamine formation, nucleophilic attack (alkylation), and hydrolysis.[6]
-
Enamine Formation: A ketone (cyclohexanone) reacts with a secondary amine (piperidine) in the presence of an acid catalyst. This is a reversible reaction, and the removal of water, typically using a Dean-Stark apparatus, drives the equilibrium towards the enamine product.[7]
-
Nucleophilic Attack: The generated enamine, this compound, possesses a nucleophilic α-carbon due to the electron-donating effect of the nitrogen lone pair.[3] This enamine then attacks an electrophile, such as an alkyl halide, in an SN2-type reaction to form a C-C bond.[2][5] This step results in the formation of an iminium salt intermediate.[8]
-
Hydrolysis: The iminium salt is subsequently hydrolyzed with dilute aqueous acid to regenerate the ketone, now bearing the new alkyl group at the α-position.[4][5]
Caption: Reaction mechanism of Stork enamine alkylation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the formation of the piperidine enamine from cyclohexanone.
Materials:
-
Cyclohexanone
-
Piperidine
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (dry)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (0.1 mol), piperidine (0.12 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.5 mol%).[9]
-
Add 200 mL of dry toluene to the flask.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, which typically takes 4-6 hours.[9] The progress of the reaction can be monitored by TLC or GC to confirm the disappearance of the starting ketone.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Protocol 2: α-Alkylation of Cyclohexanone via its Piperidine Enamine
This protocol describes the alkylation of the pre-formed enamine with an activated alkyl halide, such as benzyl bromide.
Materials:
-
Crude this compound (from Protocol 1)
-
Benzyl bromide (or other activated alkyl halide)
-
Dioxane or Tetrahydrofuran (THF), dry
-
Standard glassware for stirring under an inert atmosphere
Procedure:
-
Dissolve the crude this compound (approx. 0.1 mol) in 150 mL of dry dioxane or THF in a round-bottom flask under a nitrogen atmosphere.[9]
-
Add the alkylating agent (e.g., benzyl bromide, 0.1 mol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed; a water bath can be used to maintain the temperature if needed.[9]
-
Stir the mixture for 12-24 hours at room temperature. The formation of a precipitate, the iminium salt, is often observed.[9]
-
Monitor the reaction progress by TLC until the enamine is consumed.
Protocol 3: Hydrolysis of the Iminium Salt
This protocol details the final step to obtain the α-alkylated ketone.
Materials:
-
Reaction mixture from Protocol 2
-
Hydrochloric acid (10% aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To the reaction mixture containing the iminium salt, add 100 mL of 10% aqueous hydrochloric acid.
-
Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis.[9]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or distillation to yield the pure α-alkylated cyclohexanone.
Scope and Limitations
The Stork enamine alkylation is effective for a variety of electrophiles. However, there are some limitations to consider.
| Electrophile Type | Reactivity/Suitability | Typical Yields | Notes |
| Allylic & Benzylic Halides | Excellent | High | Highly reactive and provide good yields. |
| α-Halo Ketones/Esters | Excellent | High | Readily undergo SN2 reaction. |
| Methyl & Primary Alkyl Halides | Moderate to Good | Low to Moderate | Less reactive; may require harsher conditions.[4] |
| Secondary Alkyl Halides | Poor | Low | Prone to elimination side reactions. |
| Tertiary Alkyl Halides | Not Suitable | Very Low/None | Undergo elimination almost exclusively.[6] |
| Acyl Halides | Excellent | High | Leads to the formation of 1,3-diketones (Stork Acylation).[4] |
| Michael Acceptors | Excellent | High | Reacts via conjugate addition.[1][4] |
Overall Experimental Workflow
The following diagram illustrates the complete workflow for the alkylation of cyclohexanone using its piperidine enamine.
Caption: Experimental workflow for Stork enamine alkylation.
Troubleshooting
-
Low Yield of Enamine: Ensure all reagents and solvents are dry, and that the Dean-Stark trap is functioning correctly to remove all water formed during the reaction.
-
No Alkylation Occurs: The alkylating agent may be too unreactive. Consider using a more activated halide (e.g., iodide instead of chloride) or a more reactive electrophile. For less reactive alkyl halides, the formation of a metalloenamine may be necessary.[4]
-
Polyalkylation: While less common than in direct enolate alkylation, it can occur if the enamine is not fully consumed before hydrolysis. Ensure a slight excess of the enamine or stoichiometric amounts of reactants.
Conclusion
The alkylation of ketones via their enamines, specifically using this compound, is a robust and reliable method for C-C bond formation. Its mild conditions and high degree of control make it a valuable tool for researchers, scientists, and drug development professionals. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively utilize the Stork enamine alkylation in their synthetic endeavors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. Enamine Alkylation and Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. benchchem.com [benchchem.com]
Application Note: Mastering Regioselectivity in the Alkylation of Cyclohexanone Enamines
Abstract
The Stork enamine alkylation is a cornerstone of modern organic synthesis, offering a mild and efficient alternative to traditional enolate chemistry for the α-alkylation of carbonyl compounds.[1][2] This application note provides an in-depth guide to understanding and controlling the regioselectivity of this reaction, specifically focusing on the alkylation of cyclohexanone enamines. We will explore the underlying mechanistic principles, from the thermodynamically controlled formation of enamine regioisomers to the factors governing the subsequent alkylation and hydrolysis steps. Detailed protocols and practical insights are provided for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the precise construction of substituted carbocyclic frameworks.
Introduction: The Strategic Advantage of Enamine Chemistry
Direct α-alkylation of ketones using strong bases like LDA (lithium diisopropylamide) is a powerful tool, but it is often plagued by issues such as polyalkylation, self-condensation, and the need for strictly anhydrous, cryogenic conditions.[3][4] The Stork enamine synthesis, developed by Gilbert Stork, elegantly circumvents these challenges.[3][5] The overall process involves three key stages:
-
Enamine Formation: A ketone reacts with a secondary amine to form a nucleophilic enamine.[6]
-
Alkylation: The enamine undergoes an SN2 reaction with an electrophile, typically a reactive alkyl halide, to form an iminium salt.[2][7]
-
Hydrolysis: The iminium salt is hydrolyzed with aqueous acid to yield the α-alkylated ketone and regenerate the secondary amine.[8][9]
The true power of this method lies in its ability to control the position of alkylation (regioselectivity), which is predominantly determined during the initial enamine formation step.
Part 1: The Decisive Step - Regioselective Enamine Formation
For an unsymmetrical ketone like 2-methylcyclohexanone, two different enamine regioisomers can potentially form: the more substituted (kinetic) product and the less substituted (thermodynamic) product. Unlike enolate formation where kinetic control is readily achieved with bulky bases at low temperatures, enamine formation is a reversible, equilibrium-driven process.[10] This means the reaction typically favors the most thermodynamically stable product.
Interestingly, for enamines, the less substituted isomer is generally the more stable product .[10] This counterintuitive outcome arises from the need to minimize steric interactions, specifically A(1,3) strain, between the substituents on the nitrogen atom and the alkyl group at the C-2 position of the cyclohexene ring. The more substituted enamine forces these groups into closer proximity, leading to destabilizing steric repulsion.
The choice of the secondary amine plays a critical role in directing this equilibrium.
-
Pyrrolidine: Its relatively planar five-membered ring structure leads to highly nucleophilic enamines and strongly favors the formation of the less substituted (thermodynamic) isomer to avoid steric clash.[11][12]
-
Morpholine: The bulkier, chair-like conformation of morpholine can lead to a different distribution of isomers, sometimes allowing for the formation of more of the kinetic product, although the thermodynamic isomer often still predominates.
The general workflow for enamine formation and its influence on the final alkylated product is depicted below.
Caption: Workflow for regioselective alkylation via thermodynamic enamine control.
Part 2: Mechanism of Alkylation and Hydrolysis
The nucleophilicity of an enamine stems from the resonance contribution of the nitrogen lone pair, which increases the electron density on the α-carbon.[6][8] This makes the α-carbon a potent nucleophile capable of attacking electrophiles in an SN2 fashion.
The alkylation mechanism proceeds as follows:
-
The lone pair of electrons on the nitrogen atom pushes into the double bond.
-
The π-electrons of the C=C double bond attack the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
-
This step forms a new carbon-carbon bond and generates a resonance-stabilized iminium salt intermediate.[7]
-
Subsequent treatment with aqueous acid hydrolyzes the iminium salt back to a carbonyl, yielding the final α-alkylated ketone.[2]
Caption: Mechanism of enamine alkylation followed by hydrolysis. (Note: Images are placeholders)
The regiochemical outcome of the reaction is thus locked in during the enamine formation stage. Alkylation of the major, less-substituted enamine isomer leads directly to the 2,6-disubstituted cyclohexanone as the major product.
Application Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine from Cyclohexanone
This protocol details the formation of the enamine from cyclohexanone and pyrrolidine, a common and highly effective combination.
Materials:
-
Cyclohexanone
-
Pyrrolidine (freshly distilled)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Anhydrous sodium sulfate
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of toluene.
-
Add cyclohexanone (e.g., 0.1 mol, 9.8 g) and pyrrolidine (e.g., 0.12 mol, 8.5 g).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.1 g).
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
-
Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope, and the water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
The resulting toluene solution contains the enamine. It is highly sensitive to hydrolysis and is typically used immediately in the next step without isolation.[12][13]
Protocol 2: Regioselective Alkylation of 2-Methylcyclohexanone Enamine
This protocol demonstrates the alkylation at the less substituted position (C-6) of 2-methylcyclohexanone.
Materials:
-
Toluene solution of the enamine of 2-methylcyclohexanone (prepared as in Protocol 1, starting with 2-methylcyclohexanone)
-
Methyl iodide (or other reactive alkyl halide like benzyl bromide)
-
Anhydrous diethyl ether
-
10% Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the toluene solution of the enamine from the previous step in an ice bath.
-
Slowly add the alkylating agent, methyl iodide (0.11 mol, 15.6 g), to the stirred solution over 15 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the enamine. The formation of the iminium salt may be observed as a precipitate.
-
Add 50 mL of 10% HCl solution to the reaction mixture and stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.[13]
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash sequentially with 10% HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product (a mixture of 2,6-dimethylcyclohexanone and 2,2-dimethylcyclohexanone) by column chromatography or vacuum distillation to isolate the major regioisomer.
Expected Outcomes and Data Summary
The regioselectivity of the alkylation is highly dependent on the structure of the secondary amine used to form the enamine. The following table summarizes the expected product distribution for the methylation of 2-methylcyclohexanone.
| Secondary Amine | Major Enamine Isomer | Major Alkylation Product | Typical Product Ratio (2,6- vs 2,2-) | Reference |
| Pyrrolidine | Less Substituted (Thermodynamic) | 2,6-Dimethylcyclohexanone | >95 : 5 | [14][15] |
| Piperidine | Less Substituted (Thermodynamic) | 2,6-Dimethylcyclohexanone | ~90 : 10 | [14][15] |
| Morpholine | Less Substituted (Thermodynamic) | 2,6-Dimethylcyclohexanone | ~85 : 15 | [14][15] |
Note: Ratios are approximate and can be influenced by reaction time, temperature, and the specific alkylating agent.
Conclusion
The regioselectivity in the alkylation of cyclohexanone enamines is a powerful and predictable phenomenon governed by the principles of thermodynamic control. By selecting the appropriate secondary amine—with pyrrolidine being the most effective for directing alkylation to the less substituted α-carbon—researchers can achieve high levels of regiocontrol under mild conditions. This methodology provides a robust and reliable strategy for the synthesis of specifically substituted cyclic ketones, which are valuable intermediates in pharmaceutical and materials science.
References
- 1. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Enamine Alkylation and Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. glasp.co [glasp.co]
- 10. Enamines — Making Molecules [makingmolecules.com]
- 11. Enamine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry-online.com [chemistry-online.com]
- 14. Enamine chemistry. Part 24. 2,2-versus 2,6-Disubstitution in 2-alkylcyclohexanone enamines. Factors affecting the regioselectivity and stereoselectivity of enamine alkylation and protonation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Enamine chemistry. Part 24. 2,2-versus 2,6-Disubstitution in 2-alkylcyclohexanone enamines. Factors affecting the regioselectivity and stereoselectivity of enamine alkylation and protonation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
stereochemistry of alkylation with 4-tert-butylcyclohexanone enamines
Application Note & Protocol
Topic: Stereochemistry of Alkylation with 4-tert-Butylcyclohexanone Enamines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Enamine Chemistry in Acyclic Stereocontrol
The selective formation of carbon-carbon bonds at the α-position of a carbonyl group is a cornerstone of organic synthesis. While direct alkylation of ketone enolates is a powerful tool, it is often plagued by issues of polyalkylation, lack of regioselectivity in unsymmetrical ketones, and the need for strong, hazardous bases like lithium diisopropylamide (LDA).[1][2] The Stork enamine alkylation, developed by Gilbert Stork, offers a milder and more controlled alternative.[3][4] This methodology involves the conversion of a ketone or aldehyde into a more nucleophilic enamine intermediate, which can then be selectively mono-alkylated under neutral or mildly acidic conditions before being hydrolyzed back to the carbonyl compound.[5][6]
This guide focuses on a specific, powerful application of this chemistry: the stereocontrolled alkylation of 4-tert-butylcyclohexanone. The strategic inclusion of the bulky tert-butyl group provides a conformational lock, enabling predictable and high-fidelity control over the stereochemical outcome of the α-alkylation. Understanding and mastering this system provides a robust platform for the synthesis of complex cyclic molecules with defined stereocenters, a critical requirement in medicinal chemistry and natural product synthesis.
Part 1: The Principle of Conformational Locking and Stereoelectronic Control
The Role of the 4-tert-Butyl Group: A Conformational Anchor
The stereochemical outcome of reactions on a cyclohexane ring is intrinsically linked to its conformational dynamics, primarily the chair-boat-twist boat equilibria. To achieve predictable stereoselectivity, it is essential to operate on a conformationally rigid system. 4-tert-butylcyclohexanone serves as an ideal substrate for this purpose.
The tert-butyl group possesses a very high "A-value" (approximately 4.9 kcal/mol), which quantifies the steric strain and energetic penalty of placing it in an axial position due to severe 1,3-diaxial interactions.[7][8] Consequently, the tert-butyl group overwhelmingly favors the equatorial position, effectively "locking" the cyclohexane ring into a single, stable chair conformation.[9] This removes conformational ambiguity and allows for the stereochemical course of the reaction to be dictated by the inherent facial selectivity of the locked ring system.
Enamine Formation and Geometry
The first step is the acid-catalyzed condensation of 4-tert-butylcyclohexanone with a secondary amine, such as pyrrolidine or morpholine, to form the corresponding enamine.[4][10] The reaction proceeds via an iminium ion intermediate, followed by deprotonation at the α-carbon to yield the enamine.[4] The lone pair on the enamine nitrogen engages in resonance with the π-system of the double bond, significantly increasing the nucleophilicity of the α-carbon compared to a standard enol or enolate.[1][11]
The resulting enamine of the locked cyclohexanone adopts a half-chair conformation to minimize steric strain, with the bulky tert-butyl group occupying a pseudo-equatorial position.[12] This defined geometry is the foundation for the high stereoselectivity observed in the subsequent alkylation step.
The Stereochemical Course of Alkylation: The Axial Attack Model
The alkylation of the enamine is the stereochemistry-determining step. The electrophile (e.g., an alkyl halide) approaches the nucleophilic α-carbon of the enamine. For optimal orbital overlap with the π-system of the enamine double bond, the electrophile must approach from a trajectory perpendicular to the plane of the double bond, which corresponds to an axial approach.[13]
There are two possible faces for this axial attack:
-
"Top-face" attack (syn to the t-butyl group): This approach would force the developing cyclohexane ring into a high-energy twist-boat conformation to accommodate the new substituent. This pathway is sterically hindered and energetically unfavorable.[13]
-
"Bottom-face" attack (anti to the t-butyl group): This approach allows the transition state to proceed directly toward a stable chair conformation. The bulky t-butyl group remains in its preferred equatorial position, and the incoming alkyl group is introduced into an axial position.[12][13]
Because the transition state leading to the chair-like product is significantly lower in energy, alkylation occurs almost exclusively from the face opposite the tert-butyl group.[13] This is a classic example of kinetic control, where the major product is formed via the lowest energy transition state.[14][15] Subsequent hydrolysis of the resulting iminium salt yields the 2-alkyl-4-tert-butylcyclohexanone, with the alkyl group and the tert-butyl group in a trans relationship.[12]
The diagram below illustrates the mechanistic pathway and the stereochemical preference.
Caption: Reaction workflow for stereoselective enamine alkylation.
Part 2: Practical Considerations & Protocol Optimization
Choice of Secondary Amine
The choice of the secondary amine influences the reactivity and stability of the enamine.
-
Pyrrolidine: Forms a highly reactive enamine due to good orbital overlap in the relatively planar five-membered ring. It is one of the most commonly used amines for this transformation.[16][17][18]
-
Morpholine: Forms a slightly less reactive but often more stable and easier to handle enamine. It is an excellent choice for routine procedures.[19][20][21][22]
-
Piperidine: Also commonly used, with reactivity comparable to pyrrolidine.
Choice of Alkylating Agent
The reaction works best with reactive electrophiles that readily undergo SN2 reactions.[4]
-
Highly Reactive: Methyl iodide, allyl halides, and benzyl halides provide excellent yields.
-
Moderately Reactive: Primary alkyl halides (e.g., propyl iodide) are effective.[12]
-
Less Reactive: Secondary alkyl halides react sluggishly, and tertiary halides are generally unsuitable.
-
Michael Acceptors: α,β-Unsaturated ketones and esters can also be used as electrophiles in a conjugate addition fashion.[3][23]
Data Summary: Expected Stereochemical Outcomes
The alkylation of 4-tert-butylcyclohexanone enamines consistently favors the formation of the trans diastereomer, where the newly introduced alkyl group is axial in the initial product, which then equilibrates to the more stable diequatorial conformer if possible (not the case for the locked system). The literature reports high diastereoselectivity for this reaction.
| Secondary Amine | Alkylating Agent | Solvent | Typical trans:cis Ratio | Reference |
| Pyrrolidine | Methyl Iodide | Benzene | >95:5 | [24] |
| Morpholine | Propyl Iodide | Dioxane | ~90:10 | [12] |
| Pyrrolidine | Benzyl Bromide | THF | >95:5 | [25] |
Part 3: Detailed Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are flammable and/or toxic and should be handled with care.
Protocol 1: Synthesis of the Pyrrolidine Enamine of 4-tert-Butylcyclohexanone
Materials:
-
4-tert-Butylcyclohexanone (1.0 eq)[26]
-
Pyrrolidine (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)
-
Toluene (anhydrous)
-
Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 4-tert-butylcyclohexanone (e.g., 15.4 g, 100 mmol), toluene (200 mL), and pyrrolidine (10.7 g, 150 mmol).
-
Add a catalytic amount of p-TSA (0.95 g, 5 mmol).
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap (theoretical amount: 1.8 mL).
-
Continue refluxing for 4-6 hours or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the toluene and excess pyrrolidine under reduced pressure using a rotary evaporator. The resulting crude oil is the enamine, which is often used in the next step without further purification. For long-term storage, purification by vacuum distillation is recommended.
Protocol 2: Alkylation of the Enamine with Methyl Iodide
Materials:
-
Crude enamine from Protocol 1 (1.0 eq)
-
Methyl Iodide (1.1 eq)
-
Acetonitrile (anhydrous)
-
Magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
Dissolve the crude enamine (assuming 100 mmol scale from above) in anhydrous acetonitrile (150 mL) in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl iodide (15.6 g, 110 mmol) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. A precipitate (the iminium salt) may form during this time.
-
The reaction mixture containing the iminium salt is typically taken directly to the hydrolysis step.
Protocol 3: Hydrolysis to trans-2-Methyl-4-tert-butylcyclohexanone
Materials:
-
Reaction mixture from Protocol 2
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To the reaction mixture from the previous step, add an equal volume of water (150 mL) and 1 M HCl (50 mL).
-
Stir the biphasic mixture vigorously at room temperature for 2-3 hours to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to yield the pure trans-2-methyl-4-tert-butylcyclohexanone. The stereochemical purity can be determined by GC or ¹H NMR analysis.
The diagram below outlines the general experimental workflow.
Caption: General experimental workflow for enamine alkylation.
Conclusion
The alkylation of enamines derived from 4-tert-butylcyclohexanone is a highly reliable and stereoselective method for the synthesis of trans-2,4-disubstituted cyclohexanones. The conformational locking provided by the equatorial tert-butyl group establishes a rigid template, directing the incoming electrophile to attack from the axial face, leading to a predictable and highly favorable stereochemical outcome. By carefully selecting the secondary amine, alkylating agent, and reaction conditions, this protocol can be adapted for the synthesis of a wide range of valuable chiral building blocks for drug discovery and complex molecule synthesis.
References
- 1. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. glasp.co [glasp.co]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A value - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Enamine Formation [www2.chemistry.msu.edu]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemtube3d.com [chemtube3d.com]
- 14. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 16. enamine.net [enamine.net]
- 17. Pyrrolidine synthesis [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. prepchem.com [prepchem.com]
- 21. enamine.net [enamine.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. eclass.uoa.gr [eclass.uoa.gr]
- 26. 4-tert-Butylcyclohexanone | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Preparation of Enamines from Cyclic Ketones
Introduction: The Synthetic Power of Cyclic Enamines
Enamines, the nitrogen analogs of enols, are versatile and powerful intermediates in modern organic synthesis.[1] Formed from the condensation of a secondary amine with an enolizable ketone, they serve as potent carbon nucleophiles.[1][2] Their enhanced reactivity compared to the corresponding enolates allows for a range of carbon-carbon bond-forming reactions under milder, more neutral conditions, mitigating issues like self-condensation that can plague enolate chemistry.[2][3] This guide focuses on the laboratory preparation of enamines derived from cyclic ketones, which are crucial building blocks in the construction of complex molecular architectures, including natural products and pharmacologically active compounds. The renowned Stork enamine alkylation and acylation reactions are prime examples of their synthetic utility, enabling the selective α-functionalization of ketones.[3][4][5][6]
This document provides a detailed exploration of the mechanistic underpinnings of enamine formation, followed by robust, field-proven protocols for their synthesis and characterization, tailored for researchers in both academic and industrial settings.
Mechanistic Insights: The Pathway to Enamine Formation
The formation of an enamine from a cyclic ketone and a secondary amine is a reversible, acid-catalyzed condensation reaction.[1][7] The reaction proceeds through a series of well-defined steps, ultimately resulting in the elimination of a water molecule. Understanding this mechanism is paramount for optimizing reaction conditions and achieving high yields.
The key stages are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the secondary amine attacks the electrophilic carbonyl carbon of the cyclic ketone.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.
-
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.
-
Deprotonation at the α-Carbon: A base (which can be the solvent or another amine molecule) removes a proton from a carbon atom adjacent (alpha) to the carbon of the iminium ion. This results in the formation of the carbon-carbon double bond of the enamine and regenerates the acid catalyst.[8]
The overall reaction is an equilibrium. To drive the reaction to completion, the water byproduct must be removed from the reaction mixture.[7] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[9][10]
Caption: Figure 1: Mechanism of Enamine Formation
Experimental Protocols: Synthesis of Cyclic Enamines
The following protocols provide detailed, step-by-step procedures for the synthesis of enamines from common cyclic ketones. The choice of secondary amine can influence the reactivity and regioselectivity of the resulting enamine. Pyrrolidine is often favored due to the planarity of the five-membered ring, which promotes good orbital overlap in the enamine system.[7]
Protocol 1: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine
This protocol details the reaction of cyclohexanone with pyrrolidine, a classic and highly efficient transformation.
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (catalytic amount)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus[9]
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: To the round-bottom flask, add cyclohexanone (e.g., 9.8 g, 0.1 mol) and anhydrous toluene (100 mL).
-
Addition of Amine and Catalyst: Add pyrrolidine (e.g., 8.5 g, 0.12 mol, 1.2 equivalents) to the flask. Follow this with a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 100 mg).
-
Azeotropic Water Removal: Heat the reaction mixture to a vigorous reflux. Toluene and water will co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.[9][10] Continue the reflux until no more water is collected in the trap (typically 2-4 hours). The theoretical amount of water to be collected is 1.8 mL (0.1 mol).
-
Reaction Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel. Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude enamine is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be performed. The product, 1-(cyclohex-1-en-1-yl)pyrrolidine, is a colorless to pale yellow oil.
Caption: Figure 2: General Experimental Workflow
Comparative Data for Cyclic Enamine Synthesis
The conditions for enamine synthesis can be adapted for various cyclic ketones and secondary amines. The following table summarizes typical reaction parameters and expected yields.
| Cyclic Ketone | Secondary Amine | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Cyclohexanone | Pyrrolidine | TsOH | Toluene | 2-4 | >90 |
| Cyclohexanone | Morpholine | TsOH | Toluene | 3-5 | 85-95 |
| Cyclopentanone | Pyrrolidine | TsOH | Benzene | 2-3 | >90 |
| Cyclopentanone | Piperidine | TsOH | Toluene | 4-6 | 80-90 |
| 2-Methylcyclohexanone | Pyrrolidine | None | Neat | 1 | ~95 (less substituted isomer)[11] |
Note: Yields are approximate and can vary based on the scale of the reaction and the efficiency of water removal.
Characterization of Cyclic Enamines
Proper characterization of the synthesized enamine is crucial to confirm its structure and purity before its use in subsequent reactions. Due to their sensitivity to moisture and acid, which can cause hydrolysis back to the starting ketone, handling and analysis should be performed under anhydrous conditions.[7]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: A key feature in the IR spectrum of an enamine is the appearance of a strong C=C stretching absorption in the range of 1620-1670 cm⁻¹.[12] This, coupled with the disappearance of the strong C=O stretching band of the starting ketone (typically around 1700-1725 cm⁻¹ for cyclic ketones), is a strong indicator of successful enamine formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal in the ¹H NMR spectrum of a cyclic enamine is the resonance of the vinylic proton, which typically appears in the downfield region of 4.0-5.0 ppm. The protons on the carbons alpha to the nitrogen atom are also deshielded and appear around 2.5-3.0 ppm.[13]
-
¹³C NMR: The carbons of the C=C double bond will appear in the olefinic region of the spectrum, typically between 100 and 150 ppm. The carbon atom beta to the nitrogen is generally more shielded than the alpha carbon.
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful formation of the enamine is visually confirmed by the collection of the theoretical amount of water in the Dean-Stark trap. Spectroscopic analysis provides definitive structural confirmation. The disappearance of the ketone's carbonyl peak in the IR spectrum and the appearance of the vinylic proton signal in the ¹H NMR spectrum serve as reliable benchmarks for reaction completion and product identity. Furthermore, the high yields typically obtained with these robust procedures provide confidence in their reproducibility.
Conclusion
The synthesis of enamines from cyclic ketones is a fundamental and enabling transformation in organic chemistry. The protocols and insights provided in this guide offer a comprehensive framework for the reliable and high-yield preparation of these valuable synthetic intermediates. By understanding the underlying mechanism and adhering to the detailed experimental procedures, researchers can confidently generate a wide array of cyclic enamines for applications in drug discovery, natural product synthesis, and the development of novel chemical methodologies.
References
- 1. Enamine - Wikipedia [en.wikipedia.org]
- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. fiveable.me [fiveable.me]
- 4. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 10. Imine formation-Typical procedures - operachem [operachem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of 1-(1-Piperidino)cyclohexene in Steroid and Hormone Synthesis: Application Notes and Protocols
Introduction: Navigating the Complex Landscape of Steroid Synthesis with Enamine Chemistry
The construction of the steroidal backbone, a complex polycyclic framework, has been a cornerstone of synthetic organic chemistry, driving the development of innovative methodologies. Among these, the Stork enamine alkylation stands out as a powerful and versatile tool.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1-(1-piperidino)cyclohexene, a key enamine, in the synthesis of steroids and hormones. We will delve into the mechanistic underpinnings of its reactivity and provide detailed protocols for its application in the construction of vital steroid precursors.
This compound serves as a nucleophilic equivalent of a cyclohexanone enolate, offering distinct advantages over traditional enolate chemistry.[3] The use of this enamine allows for reactions to be conducted under milder, neutral conditions, minimizing side reactions such as polyalkylation and self-condensation that can plague base-catalyzed enolate alkylations.[3][4] Its primary application in steroid synthesis is as a key reactant in the Robinson annulation, a robust method for the formation of six-membered rings.[5][6][7]
Core Concept: The Stork Enamine Reaction and Robinson Annulation
The synthetic utility of this compound is centered around the Stork enamine reaction. This reaction involves three key steps:
-
Enamine Formation: A ketone or aldehyde reacts with a secondary amine, such as piperidine, to form an enamine. In our case, cyclohexanone reacts with piperidine to yield this compound.[1][8]
-
Nucleophilic Attack: The enamine, with its nucleophilic β-carbon, attacks an electrophile. For steroid synthesis, this is often a Michael acceptor, like an α,β-unsaturated ketone.[9][10]
-
Hydrolysis: The resulting iminium salt is hydrolyzed to regenerate the ketone, now bearing a new carbon-carbon bond at the α-position.[4][9]
This sequence is the first part of the Robinson annulation, which is followed by an intramolecular aldol condensation to form a new six-membered ring, a fundamental step in building the steroid nucleus.[5][6]
Visualizing the Pathway: From Enamine to Steroid Precursor
The following diagram illustrates the overall workflow for the synthesis of the Wieland-Miescher ketone, a crucial bicyclic precursor for a wide range of steroids, utilizing this compound.[11]
Caption: Workflow for Wieland-Miescher ketone synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the formation of the enamine from cyclohexanone and piperidine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Cyclohexanone | 98.14 | 0.948 | 50.0 g | 0.509 |
| Piperidine | 85.15 | 0.862 | 52.2 g (60.5 mL) | 0.613 |
| p-Toluenesulfonic acid | 172.20 | - | 0.5 g | 0.0029 |
| Toluene | 92.14 | 0.867 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (50.0 g, 0.509 mol), piperidine (52.2 g, 0.613 mol), p-toluenesulfonic acid (0.5 g, 0.0029 mol), and toluene (200 mL).
-
Heat the mixture to reflux. Water will begin to azeotropically distill with toluene and collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (approximately 3-4 hours). The theoretical amount of water to be collected is ~9.2 mL.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (literature value: ~118-120 °C at 10 mmHg). The product is a colorless to light yellow liquid.[12]
Protocol 2: Synthesis of the Wieland-Miescher Ketone via Robinson Annulation
This protocol outlines the reaction of this compound with methyl vinyl ketone (MVK) to form the Wieland-Miescher ketone.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| This compound | 165.28 | 0.978 | 41.4 g | 0.250 |
| Methyl Vinyl Ketone (MVK) | 70.09 | 0.864 | 19.3 g (22.3 mL) | 0.275 |
| Dioxane (anhydrous) | 88.11 | 1.034 | 250 mL | - |
| Sodium Acetate | 82.03 | - | 20.5 g | 0.250 |
| Acetic Acid | 60.05 | 1.049 | 15.0 g (14.3 mL) | 0.250 |
| Water | 18.02 | 1.000 | 50 mL | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (41.4 g, 0.250 mol) in 250 mL of anhydrous dioxane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add methyl vinyl ketone (19.3 g, 0.275 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 24 hours.
-
Prepare a hydrolysis solution by dissolving sodium acetate (20.5 g, 0.250 mol) in water (50 mL) and adding acetic acid (15.0 g, 0.250 mol).
-
Add the hydrolysis solution to the reaction mixture and heat the mixture to reflux for 4 hours. This step facilitates both the hydrolysis of the iminium intermediate and the intramolecular aldol condensation.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 200 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to yield the Wieland-Miescher ketone as a crystalline solid.[11]
Mechanism in Detail: The Journey of Electrons
The following diagram illustrates the electron-pushing mechanism for the Michael addition of this compound to methyl vinyl ketone.
Caption: Mechanism of Michael addition.
Note: The image placeholders in the DOT script above would need to be replaced with actual chemical structure images for a complete visual representation.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Enamines are susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents for the Michael addition step to prevent premature hydrolysis of the enamine.[12]
-
MVK Polymerization: Methyl vinyl ketone is prone to polymerization. It is often supplied with an inhibitor. Use freshly distilled MVK for best results. The slow, cooled addition of MVK is crucial to control the exothermic reaction and prevent polymerization.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting materials.
-
Purification: The Wieland-Miescher ketone can be a challenging compound to purify. Careful vacuum distillation or multiple recrystallizations may be necessary to obtain a high-purity product.
Conclusion: A Versatile Building Block for Steroid Discovery
This compound is a powerful and versatile reagent in the synthetic chemist's toolbox for the construction of complex molecules like steroids and hormones. Its ability to act as a stable and reactive nucleophile in the Stork enamine alkylation, particularly within the context of the Robinson annulation, provides a reliable and efficient method for the synthesis of key steroid precursors. The protocols and insights provided in this application note are intended to empower researchers to confidently employ this valuable synthetic strategy in their drug discovery and development endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 3. kbfi.ee [kbfi.ee]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 12. scholarworks.uni.edu [scholarworks.uni.edu]
Troubleshooting & Optimization
Stork Enamine Alkylation: A Technical Support Center for Yield Optimization
Welcome to the technical support center for the Stork enamine alkylation reaction. As Senior Application Scientists, we understand that while this reaction is a powerful tool for selective monoalkylation of carbonyl compounds, achieving high yields and purity can present challenges.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide: Maximizing Your Reaction's Potential
This section addresses specific issues you may encounter during your Stork enamine alkylation experiments. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: Low to No Product Formation
One of the most common issues is a disappointingly low yield or even complete failure of the reaction. This can often be traced back to one of the three core stages of the reaction: enamine formation, alkylation, or hydrolysis.
A: A low or zero yield points to a failure in one of the key steps of the Stork enamine synthesis. Let's break down the troubleshooting process by dissecting each stage of the reaction.
Step 1: Verify Enamine Formation
The entire reaction hinges on the successful conversion of your ketone or aldehyde to its corresponding enamine. Incomplete or failed enamine formation is a frequent culprit for poor overall yield.
-
Cause 1: Inefficient Water Removal: Enamine formation is a reversible equilibrium reaction that produces water as a byproduct.[3] Failure to remove this water will shift the equilibrium back towards the starting materials, preventing complete enamine formation.
-
Solution:
-
Azeotropic Distillation: For solvents like benzene or toluene, use a Dean-Stark apparatus to continuously remove water.
-
Dehydrating Agents: In solvents like THF or dioxane, the addition of a dehydrating agent such as molecular sieves (4Å) or anhydrous K₂CO₃ can be effective. Ensure the dehydrating agent is properly activated and used in sufficient quantity.
-
-
-
Cause 2: Inappropriate Secondary Amine: The choice of the secondary amine is crucial. Sterically hindered amines may react slowly or not at all.
-
Cause 3: Incorrect Reaction Conditions: Temperature and reaction time can significantly impact enamine formation.
-
Solution: Refluxing the reaction mixture is common to drive off water. Monitor the reaction's progress by TLC or ¹H NMR to determine the optimal reaction time. For volatile carbonyls, ensure your condenser is efficient to prevent loss of starting material.
-
Diagnostic Check: Before proceeding to the alkylation step, it is highly recommended to confirm enamine formation. This can be done by taking a small aliquot from the reaction mixture (after the water removal stage) and analyzing it by:
-
¹H NMR Spectroscopy: Look for the appearance of vinylic proton signals, typically in the range of 4.0-6.0 ppm, and the disappearance of the α-protons of the starting carbonyl.[6][7]
-
IR Spectroscopy: The strong C=O stretch of the starting ketone (around 1715 cm⁻¹) should disappear, and a C=C stretch for the enamine should appear around 1620-1650 cm⁻¹.
Step 2: Troubleshoot the Alkylation Step
If you have confirmed enamine formation, the problem likely lies in the alkylation step.
-
Cause 1: Unreactive Alkylating Agent: The Stork enamine alkylation works best with reactive electrophiles.
-
Cause 2: N-Alkylation vs. C-Alkylation Competition: Enamines are ambident nucleophiles, possessing nucleophilic character at both the α-carbon and the nitrogen atom.[2] While C-alkylation is the desired pathway, N-alkylation can be a significant side reaction, especially with less reactive alkyl halides.[1] The initially formed N-alkylated product is an iminium salt, which is in equilibrium with the starting enamine and the alkylating agent.
-
Solution:
-
Choice of Alkylating Agent: As mentioned, more reactive alkylating agents favor C-alkylation.
-
Solvent Effects: The choice of solvent can influence the N- to C-alkylation ratio. Protic solvents can solvate the nitrogen lone pair, potentially favoring C-alkylation, but can also lead to enamine hydrolysis. Aprotic solvents are generally preferred.
-
Temperature Control: Running the reaction at lower temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
-
-
-
Cause 3: Use of Unactivated Alkyl Halides: Simple primary alkyl halides often give low to moderate yields due to the reversibility of N-alkylation and the slow rate of C-alkylation.[1]
Step 3: Optimize the Hydrolysis Work-up
The final step is the hydrolysis of the intermediate iminium salt to regenerate the carbonyl group.
-
Cause 1: Incomplete Hydrolysis: The iminium salt may be more stable than anticipated, leading to incomplete conversion to the final product.
-
Solution: The hydrolysis is typically carried out with aqueous acid. If you suspect incomplete hydrolysis, you can increase the reaction time, use a slightly more concentrated acid solution, or gently heat the mixture. Monitoring the disappearance of the iminium intermediate by TLC or NMR is recommended.
-
-
Cause 2: Side Reactions During Work-up: The acidic conditions of the hydrolysis can sometimes lead to undesired side reactions, such as aldol condensation, especially if unreacted starting carbonyl is present.
-
Solution: Maintain a low temperature during the hydrolysis and work-up. A buffered aqueous solution (e.g., acetic acid/acetate buffer) can sometimes provide milder conditions for hydrolysis. Prompt extraction of the product into an organic solvent after hydrolysis is also advisable.
-
Problem 2: Formation of Multiple Products
The appearance of multiple spots on a TLC plate or several peaks in a GC-MS analysis indicates the formation of side products.
A: The formation of multiple products can often be attributed to issues with regioselectivity, polyalkylation, or competing side reactions.
-
Cause 1: Poor Regioselectivity in Enamine Formation: For unsymmetrical ketones, two different regioisomers of the enamine can form, leading to two different alkylated products.
-
Solution: In the absence of significant steric hindrance, the thermodynamically more stable, less substituted enamine is generally the major product.[8][10] This is because the formation of the more substituted enamine can lead to steric repulsion between the substituent on the nitrogen and the alkyl group on the double bond. To favor the thermodynamic product, ensure the enamine formation reaction is allowed to reach equilibrium by providing sufficient time and thermal energy.
-
-
Cause 2: Polyalkylation: While the Stork enamine alkylation is known to minimize polyalkylation compared to enolate alkylation, it can still occur, especially if the mono-alkylated product is more reactive than the starting material or if reaction conditions are not carefully controlled.[2]
-
Solution:
-
Stoichiometry: Use a stoichiometry of approximately 1:1 for the enamine and the alkylating agent.
-
Slow Addition: Adding the alkylating agent slowly to the enamine solution can help to maintain a low concentration of the electrophile, disfavoring a second alkylation event.
-
-
-
Cause 3: Self-Condensation of the Starting Carbonyl: If enamine formation is incomplete, the remaining starting aldehyde or ketone can undergo self-condensation under the reaction conditions, particularly during the hydrolysis step.
-
Solution: As detailed in Problem 1, ensure complete enamine formation before adding the alkylating agent.
-
Workflow for Troubleshooting Low Yield in Stork Enamine Alkylation
Caption: A flowchart outlining the systematic approach to troubleshooting low yields in Stork enamine alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for Stork enamine alkylation?
A1: Aprotic solvents are generally preferred to avoid hydrolysis of the enamine intermediate. Common choices include benzene, toluene, tetrahydrofuran (THF), and dioxane. The choice of solvent can also influence the reaction rate and the ratio of C- to N-alkylation. It is advisable to use anhydrous solvents to prevent premature hydrolysis.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You should see the disappearance of the starting carbonyl and the appearance of the enamine intermediate in the first step. In the second step, the enamine spot should be replaced by the iminium salt (which may appear at the baseline) or the final product after hydrolysis. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying products and byproducts. For more detailed analysis, taking aliquots for ¹H NMR spectroscopy at different time points can provide valuable information about the conversion to the enamine and the formation of the alkylated product.
Q3: Can I use aldehydes in the Stork enamine reaction?
A3: Yes, the Stork enamine reaction is also applicable to aldehydes. In fact, it is a particularly useful method for the α-alkylation of aldehydes, as direct enolization of aldehydes with strong bases can be problematic and lead to side reactions like aldol condensations.[2]
Q4: What is the typical work-up procedure for a Stork enamine alkylation?
A4: A typical work-up involves the following steps:
-
After the alkylation is complete, the reaction mixture is cooled.
-
An aqueous acid solution (e.g., dilute HCl or acetic acid) is added to hydrolyze the iminium salt. This step is often performed at a low temperature to minimize side reactions.
-
The mixture is stirred until the hydrolysis is complete (as monitored by TLC).
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by flash column chromatography.
Q5: Are there any safety considerations I should be aware of?
A5: Standard laboratory safety precautions should always be followed. Many of the solvents used (e.g., benzene, THF) are flammable and should be handled in a well-ventilated fume hood. The secondary amines used can be corrosive and have strong odors. Alkylating agents are often toxic and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Common Reagents and Conditions in Stork Enamine Alkylation
| Component | Common Examples | Key Considerations |
| Carbonyl Compound | Cyclohexanone, 2-pentanone, Propanal | Unsymmetrical ketones can lead to regioisomers. Aldehydes are good substrates. |
| Secondary Amine | Pyrrolidine, Piperidine, Morpholine | Pyrrolidine is often the most reactive. Steric hindrance can affect the rate of enamine formation. |
| Alkylating Agent | Allyl bromide, Benzyl chloride, Methyl iodide, α-bromoacetophenone | Activated halides give the best results. Simple alkyl halides may lead to N-alkylation. Tertiary halides undergo elimination.[8] |
| Solvent | Benzene, Toluene, THF, Dioxane | Aprotic and anhydrous solvents are preferred. Toluene or benzene allow for azeotropic removal of water. |
| Temperature | Room temperature to reflux | Enamine formation often requires heating. Alkylation is typically performed at room temperature or slightly elevated temperatures. |
| Hydrolysis | Dilute aqueous HCl, Acetic acid/water | Acidic conditions are required to hydrolyze the iminium salt. |
Experimental Protocols
Protocol 1: General Procedure for Stork Enamine Alkylation of Cyclohexanone with Allyl Bromide
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in benzene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Alkylation: Add allyl bromide (1.1 eq) dropwise to the solution of the enamine.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Hydrolysis: Add an equal volume of 2M HCl to the reaction mixture and stir vigorously for 1 hour.
-
Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 2-allylcyclohexanone.
Protocol 2: Spectroscopic Identification of Intermediates and Products
-
Cyclohexanone (Starting Material):
-
¹H NMR: α-protons at ~2.3 ppm.
-
¹³C NMR: Carbonyl carbon at ~210 ppm.
-
IR: Strong C=O stretch at ~1715 cm⁻¹.
-
-
1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine Intermediate):
-
¹H NMR: Vinylic proton at ~4.4 ppm.
-
¹³C NMR: Vinylic carbons at ~100 ppm and ~145 ppm.
-
IR: C=C stretch at ~1640 cm⁻¹, disappearance of the C=O stretch.
-
-
2-Allylcyclohexanone (Product):
-
¹H NMR: Appearance of signals for the allyl group (multiplets at ~5.8 ppm and ~5.1 ppm, doublet at ~2.4 ppm).
-
¹³C NMR: Reappearance of a carbonyl signal at ~211 ppm.
-
IR: Reappearance of a strong C=O stretch at ~1715 cm⁻¹.
-
Reaction Mechanism Diagram
Caption: The three key stages of the Stork enamine alkylation: enamine formation, alkylation, and hydrolysis.
References
- 1. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. scribd.com [scribd.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 9. Stork_enamine_alkylation [chemeurope.com]
- 10. Enamines — Making Molecules [makingmolecules.com]
Technical Support Center: Purification of Crude Enamine Reaction Products
Welcome to the Technical Support Center for the purification of crude enamine reaction products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these versatile synthetic intermediates. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to optimize your purification strategies.
Introduction: The Challenge of Enamine Purification
Enamines, while invaluable in C-C bond formation, present unique purification challenges due to their inherent reactivity and potential instability.[1][2] The crude product of an enamine synthesis is often a complex mixture containing the desired enamine, unreacted starting materials (ketone/aldehyde and secondary amine), the catalyst, and various side products.[3] The success of subsequent synthetic steps hinges on the effective removal of these impurities. This guide will explore the most common purification techniques and provide solutions to frequently encountered problems.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might face during the purification of your crude enamine product.
Issue 1: My enamine is hydrolyzing back to the starting ketone/aldehyde during purification.
Root Cause Analysis: Enamines are susceptible to hydrolysis, especially in the presence of acid and water.[1][2][4][5] This reversion to the starting carbonyl compound is a common pitfall during aqueous work-ups and chromatography on silica gel, which has an acidic surface.[6][7]
Solutions:
-
Anhydrous Work-up: Whenever possible, perform a non-aqueous work-up. This involves filtering the reaction mixture to remove any solid catalysts or drying agents and then removing the solvent under reduced pressure.
-
Base-Washed Silica Gel Chromatography: If chromatography is necessary, use silica gel that has been pre-treated with a base, such as triethylamine (typically 1-2% in the eluent).[7][8] This neutralizes the acidic silanol groups on the silica surface, minimizing on-column hydrolysis.[6]
-
Alumina Chromatography: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of acid-sensitive compounds like enamines.
-
Aprotic Solvents: During extraction and chromatography, use dry, aprotic solvents to minimize the presence of water.
Expert Insight: The rate of enamine hydrolysis is pH-dependent. In weakly acidic conditions (pH 1-6), the formation of a carbinolamine intermediate via water attack is often the rate-determining step.[1] Maintaining a basic environment is therefore critical for preserving your enamine product.
Issue 2: My enamine is streaking or showing poor separation on a silica gel column.
Root Cause Analysis: The basic nitrogen atom of the enamine can interact strongly with the acidic silanol groups on the surface of silica gel.[6][7] This strong interaction leads to tailing (streaking) of the product peak and poor separation from impurities.
Solutions:
-
Addition of a Basic Modifier: As mentioned above, adding a small amount of a tertiary amine like triethylamine or diisopropylethylamine to the mobile phase can significantly improve peak shape and resolution by competing with the enamine for binding to the acidic sites on the silica.[7][8]
-
Amine-Functionalized Silica: For particularly problematic separations, consider using commercially available amine-functionalized silica gel.[9] This stationary phase has a less acidic surface, leading to better chromatography of basic compounds.[6][9]
-
Reverse-Phase Chromatography: If your enamine is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a basic modifier) can be a viable alternative.
Issue 3: I am struggling to remove the unreacted secondary amine.
Root Cause Analysis: Secondary amines often have volatilities and polarities similar to the enamine product, making their separation by distillation or chromatography challenging.
Solutions:
-
Acidic Wash: A carefully controlled acidic wash can be used to protonate the more basic secondary amine, rendering it water-soluble and allowing for its removal by extraction. Use a dilute acid (e.g., 1 M HCl) and perform the extraction at low temperature to minimize hydrolysis of the enamine. Immediately after the acidic wash, neutralize the organic layer with a base (e.g., saturated sodium bicarbonate solution) and dry it thoroughly.
-
Distillation Under Reduced Pressure: If there is a sufficient boiling point difference, fractional distillation under reduced pressure can be an effective method for removing the volatile secondary amine.[10]
-
Conversion to a Salt: In some cases, the secondary amine can be selectively precipitated as a salt, which can then be removed by filtration.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for enamines?
A1: There is no single "best" method, as the optimal technique depends on the specific properties of your enamine (e.g., stability, boiling point, crystallinity) and the nature of the impurities. However, a common and often effective workflow is:
-
Initial Work-up: A non-aqueous work-up is preferred. If an aqueous wash is necessary, use a basic solution (e.g., saturated NaHCO₃) and work quickly at low temperatures.
-
Solvent Removal: Concentrate the crude product under reduced pressure.
-
Purification:
-
Distillation: For liquid enamines with sufficient thermal stability, vacuum distillation is often the most efficient method for obtaining high purity material.[11]
-
Crystallization: If the enamine is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[12][13]
-
Chromatography: If distillation and crystallization are not feasible, column chromatography on base-washed silica gel or alumina is the next best option.
-
Q2: Can I use crystallization to purify my enamine? If so, what solvents are recommended?
A2: Yes, crystallization can be an excellent purification method for solid enamines.[12] The choice of solvent is crucial. A good recrystallization solvent should dissolve the enamine at an elevated temperature but not at room temperature or below, while the impurities should remain soluble at all temperatures.
Recommended Solvent Systems for Enamine Crystallization:
| Solvent System | Polarity | Comments |
| Hexane/Ethyl Acetate | Low to Medium | A versatile system for many enamines. |
| Hexane/Ether | Low | Good for less polar enamines. |
| Methanol | High | Can be effective for more polar enamines or enamine salts.[13] |
| Ethanol | High | A generally useful solvent for compounds with some polarity.[14] |
| Toluene | Low | Can be effective for aromatic enamines. |
Protocol for Recrystallization:
Dissolve the crude enamine in the minimum amount of the chosen hot solvent.
If the solution is colored by impurities, you can add a small amount of activated carbon and hot filter the solution.
Allow the solution to cool slowly to room temperature.
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
Dry the crystals under vacuum.
A patent for the recrystallization of an enamine salt suggests using methanol, heating to dissolve the crude product, and then cooling to induce crystallization.[13]
Q3: My enamine is an oil. What are my purification options?
A3: For oily enamines, the primary purification methods are:
-
Vacuum Distillation: This is often the most effective method for purifying liquid enamines, provided they are thermally stable.[11][15] It is particularly good at removing non-volatile impurities.
-
Column Chromatography: As discussed previously, chromatography on base-washed silica or alumina is a viable option.
-
Kugelrohr Distillation: This technique is useful for small quantities of high-boiling point oils.
Q4: How can I confirm the purity of my final enamine product?
A4: A combination of analytical techniques should be used to assess the purity of your enamine:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for confirming the structure of your enamine and identifying any impurities. The presence of characteristic vinyl proton signals is a key indicator of enamine formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile enamines, GC-MS can provide information on both the purity and the molecular weight of your product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a useful technique for less volatile enamines.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of your purification and assess the number of components in your sample. Remember to add a small amount of triethylamine to the eluent to prevent streaking.[8]
Part 3: Visualization of Purification Workflow
The following diagram illustrates a general decision-making workflow for the purification of a crude enamine reaction product.
Caption: Decision workflow for enamine purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enamines — Making Molecules [makingmolecules.com]
- 3. reddit.com [reddit.com]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. sorbtech.com [sorbtech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. pnas.org [pnas.org]
- 13. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Over-Alkylation of Ketones Using Enamines
Welcome to the technical support center for controlled ketone alkylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the power of enamine chemistry to achieve selective mono-alkylation of ketones and avoid common pitfalls such as over-alkylation. Here, you will find in-depth explanations, troubleshooting advice, and detailed protocols to enhance the precision and success of your synthetic strategies.
The Foundation: Why Enamines are Superior for Controlled Alkylation
Direct alkylation of ketones using a strong base to form an enolate is often plagued by a significant side reaction: polyalkylation.[1][2] This occurs because the mono-alkylated ketone product can be deprotonated by the strong base present in the reaction mixture, leading to the formation of a new enolate that can then be further alkylated. This process can continue, resulting in a mixture of mono-, di-, and even tri-alkylated products, which significantly reduces the yield of the desired compound and complicates purification.
The Stork enamine alkylation, named after its inventor Gilbert Stork, provides an elegant solution to this problem.[3][4] By converting the ketone into a less reactive, neutral nucleophile—the enamine—the reaction conditions are milder, and the propensity for over-alkylation is drastically reduced.[5][6][7] The overall process involves three key steps:
-
Enamine Formation: The ketone is reacted with a secondary amine to form an enamine.[4][8][9]
-
Alkylation: The enamine, acting as a nucleophile, attacks an alkylating agent (typically a primary alkyl halide) in an SN2 reaction.[6][10][11]
-
Hydrolysis: The resulting iminium salt is hydrolyzed with dilute aqueous acid to regenerate the alkylated ketone.[3][8][10]
This method not only prevents over-alkylation but also offers excellent regioselectivity, typically favoring alkylation at the less substituted α-carbon.[9][12]
Visualizing the Pathway: The Stork Enamine Alkylation Mechanism
Caption: The Stork enamine alkylation pathway for controlled mono-alkylation of ketones.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during enamine-mediated ketone alkylation in a practical question-and-answer format.
Question 1: My reaction is resulting in low yields of the alkylated product. What are the likely causes?
Answer: Low yields can stem from several factors throughout the three main stages of the reaction.
-
Inefficient Enamine Formation: The initial formation of the enamine is a critical equilibrium process. Incomplete conversion of the ketone to the enamine will naturally lead to a lower overall yield.
-
Troubleshooting:
-
Water Removal: The formation of an enamine from a ketone and a secondary amine is a condensation reaction that produces water.[13] This water can hydrolyze the enamine back to the starting materials. Ensure efficient water removal by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄.[13] For particularly stubborn cases, TiCl₄ can be used as a water scavenger.[13]
-
Choice of Amine: Cyclic secondary amines like pyrrolidine and morpholine are commonly used and often give good results.[4] Pyrrolidine, in particular, is known to form highly reactive enamines.
-
Reaction Time and Temperature: Allow sufficient time for the enamine formation to reach completion. This can be monitored by techniques like TLC or GC-MS.
-
-
-
Poorly Reactive Alkylating Agent: The alkylation step is an SN2 reaction, and its success is highly dependent on the nature of the alkyl halide.
-
Troubleshooting:
-
Alkyl Halide Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl. Use a more reactive alkyl halide if possible.
-
Steric Hindrance: The SN2 reaction is sensitive to steric hindrance. Primary alkyl halides are the best electrophiles.[10] Secondary halides react sluggishly, and tertiary halides will likely undergo elimination instead of substitution.[9]
-
Activated Electrophiles: Allylic, benzylic, and α-halo ketones are particularly good electrophiles for this reaction.[3]
-
-
-
Incomplete Hydrolysis: The final step to regenerate the ketone is crucial.
-
Troubleshooting:
-
Acid Concentration: Use a dilute aqueous acid (e.g., 1M HCl) for the hydrolysis.[3] Excessively strong acid or prolonged reaction times can lead to side reactions.
-
Reaction Monitoring: Monitor the hydrolysis by TLC to ensure the complete conversion of the iminium salt to the alkylated ketone.
-
-
Question 2: I am observing the formation of N-alkylated byproducts. How can I prevent this?
Answer: While enamines are primarily carbon nucleophiles, the nitrogen atom retains some nucleophilicity and can compete in the alkylation step, leading to N-alkylation.[3]
-
Understanding the Competition: The lone pair on the nitrogen atom can directly attack the alkyl halide. This is more likely to occur with less reactive enamines or highly reactive alkylating agents.
-
Mitigation Strategies:
-
Choice of Amine: Using a more sterically hindered secondary amine can disfavor N-alkylation.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes favor C-alkylation over N-alkylation.
-
Metalloenamines: For less reactive alkyl halides, consider forming a metalloenamine (also known as an azaenolate).[3] This can be achieved by treating the imine with a Grignard reagent, which increases the nucleophilicity of the α-carbon and directs the alkylation to that position.[3]
-
Question 3: How can I control the regioselectivity of alkylation for an unsymmetrical ketone?
Answer: One of the key advantages of the Stork enamine alkylation is its ability to control regioselectivity, typically favoring the less substituted product.[9][12][14]
-
Thermodynamic vs. Kinetic Control: The formation of the enamine itself can be directed to yield either the kinetic or thermodynamic product.
-
Kinetic Enamine: Formation of the enamine under milder conditions (lower temperature, shorter reaction time) tends to favor the deprotonation of the less sterically hindered α-proton, leading to the less substituted (kinetic) enamine. This is the most common outcome in Stork enamine reactions.[15]
-
Thermodynamic Enamine: Under more forcing conditions (higher temperature, longer reaction time, presence of a catalytic amount of acid), the reaction can equilibrate to form the more thermodynamically stable, more substituted enamine.[15][16]
-
-
Practical Considerations for Regioselectivity:
-
To favor alkylation at the less substituted position, use standard Stork enamine conditions.
-
Achieving selective alkylation at the more substituted position via an enamine is challenging and often requires alternative strategies, such as the use of specific catalysts or pre-forming the thermodynamic enolate under different conditions.[14][17]
-
Data Summary: Key Reaction Parameters
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Secondary Amine | Pyrrolidine, Morpholine | Forms reactive and stable enamines. |
| Solvent | Toluene, Benzene, THF | Aprotic solvents that allow for azeotropic removal of water. |
| Water Removal | Dean-Stark trap, MgSO₄, Na₂SO₄ | Drives the equilibrium towards enamine formation.[13] |
| Alkylating Agent | Primary alkyl iodides or bromides | Maximizes SN2 reactivity and minimizes elimination.[10] |
| Hydrolysis | Dilute aqueous acid (e.g., 1M HCl) | Efficiently converts the iminium salt to the ketone without causing side reactions.[3] |
Experimental Protocols
Protocol 1: General Procedure for the Mono-alkylation of Cyclohexanone with 1-Iodopropane
This protocol provides a standard procedure for the selective mono-alkylation of a symmetrical ketone.
Step 1: Enamine Formation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine. This can be used directly in the next step or purified by distillation under reduced pressure.
Step 2: Alkylation
-
Dissolve the crude enamine in an aprotic solvent such as THF or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-iodopropane (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
Step 3: Hydrolysis
-
After the alkylation is complete, add an equal volume of 1M aqueous HCl to the reaction mixture.
-
Stir vigorously for 1-2 hours at room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude 2-propylcyclohexanone by flash column chromatography.
Visualizing the Workflow
Caption: A streamlined workflow for the mono-alkylation of ketones via an enamine intermediate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. glasp.co [glasp.co]
- 9. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Enamine - Wikipedia [en.wikipedia.org]
- 14. Ketone α-alkylation at the more-hindered site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Enamine Alkylation
Welcome to the technical support center for enamine alkylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-C bond-forming reaction. Here, we will address common issues leading to low conversion and provide actionable, field-proven solutions in a direct question-and-answer format. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with a deeper understanding for future experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low conversion in a Stork enamine alkylation can be traced back to one of three key stages: enamine formation, the alkylation/acylation event, or the final hydrolysis of the iminium salt intermediate.[1][2][3] This guide is structured to help you diagnose and resolve the bottleneck in your reaction.
Category 1: Issues with Enamine Formation
The formation of the enamine is a critical equilibrium-driven process.[4] If the enamine is not formed efficiently, the subsequent alkylation step will inherently suffer.
Q1: My starting carbonyl and/or amine are not being consumed, and I see no evidence of enamine formation. What's going wrong?
This is a classic enamine formation issue. The equilibrium between the carbonyl/amine and the enamine/water must be actively shifted toward the product side. Here’s how to troubleshoot:
-
Inefficient Water Removal: The condensation of a secondary amine with a ketone or aldehyde releases one equivalent of water.[4] According to Le Chatelier's principle, this water must be removed to drive the reaction forward.
-
Solution: Employ a Dean-Stark apparatus for reactions run at or above the boiling point of benzene or toluene to physically remove water as an azeotrope. For lower temperature reactions, use chemical desiccants like anhydrous MgSO₄, Na₂SO₄, or molecular sieves.[5] For highly sensitive substrates, titanium tetrachloride (TiCl₄) can be used as a powerful water scavenger, which also prevents side reactions like methyl ketone self-condensation.[5]
-
-
Incorrect or Inadequate Catalysis: While highly basic amines like pyrrolidine (pKaH ≈ 11.3) may not strictly require an acid catalyst, most enamine formations benefit from it.[5] The catalyst protonates the carbonyl, making it more electrophilic, and facilitates the dehydration of the carbinolamine intermediate.[4][6]
-
Solution: Introduce a catalytic amount of a mild acid such as p-toluenesulfonic acid (pTSA) or acetic acid. Be cautious with the amount; too much acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7] An optimal pH of around 4.5 is often cited as ideal.[6]
-
-
Sub-optimal Choice of Amine: The structure and basicity of the secondary amine are crucial.
-
Solution: Cyclic secondary amines like pyrrolidine and morpholine are standards for a reason; their conformation favors the formation of a stable enamine. Pyrrolidine, in particular, leads to a highly reactive enamine due to the planarity it imparts on the double bond.[5] Ensure you are using a secondary amine; primary amines will form imines instead.[4][5]
-
Detailed Protocol 1: Optimized Enamine Formation from Cyclohexanone
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add toluene (100 mL), cyclohexanone (10 mmol, 1.0 eq), and pyrrolidine (12 mmol, 1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.05 mmol, 0.005 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (or TLC/GC-MS indicates complete conversion), allow the reaction to cool to room temperature.
-
The resulting solution containing the enamine can often be used directly in the next step after removal of the solvent under reduced pressure.
Category 2: Issues with the Alkylation Step
If you have confirmed enamine formation but the subsequent reaction with your electrophile is sluggish or fails, the problem lies in the alkylation step itself.
Q2: My enamine appears to be formed, but no alkylation occurs upon adding my alkyl halide. Why is my enamine not reacting?
This points to an issue with either the nucleophilicity of your enamine or the reactivity of your electrophile.
-
Poor Electrophile Reactivity: Enamines are considered "soft" nucleophiles and are less reactive than their enolate counterparts.[8] Therefore, they require reactive electrophiles.
-
Solution: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride or bromide with low success, switch to the corresponding iodide. Highly reactive electrophiles like allylic, benzylic, and propargylic halides are ideal.[9] Simple primary alkyl halides may give low to moderate yields.[9] Tertiary alkyl halides are generally unsuitable as they tend to undergo elimination.[10]
-
-
Competing N-Alkylation vs. C-Alkylation: Enamines possess two nucleophilic sites: the α-carbon (soft site) and the nitrogen atom (hard site). While C-alkylation is the desired outcome, reaction at the nitrogen can be a competing and often reversible side reaction.[9]
-
Solution: This is a nuanced problem. While initial N-alkylation can occur, it is often reversible. The desired C-alkylation product, an iminium salt, is typically more stable and precipitates out of the reaction, driving the equilibrium. Using less polar, aprotic solvents like THF or dioxane can favor C-alkylation. For particularly stubborn cases, forming a metalloenamine (using a reagent like a Grignard reagent to form an azaenolate) can definitively shift nucleophilicity to the carbon.[9]
-
-
Steric Hindrance: Significant steric bulk on the enamine (especially near the α-carbon) or on the alkylating agent can dramatically slow down the Sₙ2 reaction.
-
Solution: Evaluate the steric environment of your substrates. If possible, choose a less hindered secondary amine for enamine formation. For unsymmetrical ketones, remember that enamine formation typically occurs at the less substituted α-carbon, which should be considered when planning the synthesis.[10]
-
Data Presentation: Reactivity of Common Electrophiles
| Electrophile Type | Example | Relative Reactivity | Typical Yields |
| Allylic Halide | Allyl Bromide | Very High | Excellent |
| Benzylic Halide | Benzyl Bromide | Very High | Excellent |
| α-Halo Ketone | Bromoacetone | High | Good to Excellent |
| Primary Alkyl Iodide | Methyl Iodide | Moderate | Moderate to Good |
| Primary Alkyl Bromide | Ethyl Bromide | Low to Moderate | Low to Moderate |
| Secondary Alkyl Halide | 2-Bromopropane | Very Low | Poor to None |
| Tertiary Alkyl Halide | t-Butyl Bromide | None (Elimination) | 0% |
Category 3: Issues with Product Isolation and Hydrolysis
The final step is the hydrolysis of the C-alkylated iminium salt to yield the desired α-alkylated carbonyl compound.[1][2][3][11] Failure at this stage can be mistaken for a failed alkylation.
Q3: My reaction mixture shows a new spot by TLC, but after workup, I only recover starting material or a complex mixture. What happened?
This strongly suggests a problem with the hydrolysis step.
-
Incomplete Hydrolysis: The iminium salt intermediate is stable and requires aqueous acid to hydrolyze back to the carbonyl.
-
Solution: After the alkylation step, quench the reaction with a dilute aqueous acid solution (e.g., 1-2 M HCl). The mechanism involves the addition of water to the iminium ion, followed by elimination of the secondary amine.[4] Stirring the biphasic mixture vigorously for a period (from 30 minutes to several hours) at room temperature is often necessary to ensure complete hydrolysis.
-
-
Product Instability: The desired product itself might be unstable to the workup conditions.
-
Solution: If you suspect your product is acid-sensitive, you can use a milder acidic workup, for example, with aqueous ammonium chloride (NH₄Cl) or acetic acid/sodium acetate buffer. Monitor the hydrolysis by TLC to avoid prolonged exposure to acidic conditions.
-
Visualizing the Process
To better assist in troubleshooting, the following diagrams outline the workflow, the core mechanism, and a decision-making tree for addressing low conversion.
Experimental Workflow
Caption: The three-stage workflow of Stork enamine alkylation.
Troubleshooting Decision Tree
Caption: A logical guide to diagnosing conversion issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Enamine - Wikipedia [en.wikipedia.org]
- 6. Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism [jove.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 10. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 11. Enamine Alkylation and Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Solvent Effects on 1-(1-piperidino)cyclohexene Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 1-(1-piperidino)cyclohexene, a common enamine intermediate in organic synthesis.[1][2] Our goal is to equip you with the foundational knowledge and practical insights to optimize your experimental outcomes.
I. Understanding the Role of the Solvent: A Mechanistic Overview
Enamines, such as this compound, are versatile nucleophiles used in a variety of carbon-carbon bond-forming reactions, most notably the Stork enamine alkylation.[3][4][5] The reactivity of the enamine is derived from the electron-donating nitrogen atom, which increases the electron density of the double bond and renders the α-carbon nucleophilic.[3][6] However, the choice of solvent can dramatically influence this reactivity through various solvation effects.
Key Solvent Parameters Influencing Reactivity:
-
Polarity and Dielectric Constant: A solvent's polarity, often quantified by its dielectric constant, affects its ability to stabilize charged intermediates and transition states.[7][8][9]
-
Protic vs. Aprotic Nature: Protic solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[7][10] Aprotic solvents lack these bonds.[10][11] This distinction is critical in enamine chemistry.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during reactions involving this compound and provides actionable solutions grounded in chemical principles.
Issue 1: Low or No Reactivity in Alkylation Reactions
Question: I am attempting to alkylate this compound with an alkyl halide in a protic solvent like ethanol, but I'm observing very low conversion to the desired product. What could be the cause?
Answer: The primary culprit is likely the use of a protic solvent. Protic solvents can significantly hinder the nucleophilicity of the enamine through hydrogen bonding.[12][13] The solvent molecules form a "cage" around the nucleophilic α-carbon, stabilizing it and increasing the energy barrier for the reaction with the electrophile.[12][14]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Solvents like acetonitrile (CH3CN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices for SN2-type alkylations of enamines.[10][12][15] These solvents possess high polarity to dissolve the reactants but do not engage in hydrogen bonding with the enamine, leaving it more "naked" and reactive.[7][12]
-
Consider a Nonpolar Aprotic Solvent: For less polar electrophiles, nonpolar aprotic solvents such as toluene or tetrahydrofuran (THF) can also be effective.[16]
-
Verify Reagent Purity: Ensure your this compound and alkyl halide are pure and anhydrous. The enamine is sensitive to hydrolysis.[17]
Issue 2: Competing N-Alkylation vs. C-Alkylation
Question: My reaction is yielding a significant amount of the N-alkylated product instead of the desired C-alkylated product. How can I improve the selectivity for C-alkylation?
Answer: While the α-carbon is the desired site of nucleophilic attack, the nitrogen atom of the enamine also possesses a lone pair of electrons and can act as a nucleophile.[4][18] The choice of solvent and electrophile can influence the ratio of C- to N-alkylation.
Troubleshooting Steps:
-
Solvent Choice: Nonpolar solvents tend to favor C-alkylation. In more polar solvents, the nitrogen atom's nucleophilicity can be enhanced.
-
Electrophile Reactivity: Highly reactive electrophiles, such as primary alkyl halides, are more prone to react at the more accessible nitrogen atom.[4] For these substrates, consider using a less polar solvent.
-
Formation of Metalloenamines: For less reactive alkyl halides where direct alkylation is sluggish, forming a metalloenamine (or azaenolate) can enhance C-alkylation selectivity.[4] This is achieved by reacting the corresponding imine with a Grignard reagent.[4]
Issue 3: Enamine Hydrolysis and Low Yield
Question: After my reaction and workup, I have a low yield of my desired product and have recovered starting ketone (cyclohexanone). What is causing this?
Answer: Enamines are susceptible to hydrolysis back to the parent carbonyl compound and the secondary amine, especially under acidic conditions.[6][19] This is a common issue during the reaction or aqueous workup.[20]
Troubleshooting Steps:
-
Anhydrous Reaction Conditions: Ensure all your reagents and solvents are rigorously dried.[17] The formation of the enamine itself is an equilibrium reaction where water is removed.[6] Any water present can drive the reverse reaction.
-
Neutral or Basic Workup: During the workup, avoid acidic conditions until the final hydrolysis of the iminium salt intermediate is intended.[4][19] A careful quench with a neutral or slightly basic aqueous solution can help preserve the product.
-
Check Product Solubility: Ensure your product is not being lost in the aqueous layer during extraction.[20]
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for Stork enamine alkylations?
A1: There is no single "best" solvent, as the optimal choice depends on the specific electrophile and reaction conditions. However, polar aprotic solvents like DMF and DMSO are often good starting points due to their ability to dissolve a wide range of reactants and promote SN2 reactions.[12][15] For Michael additions, a variety of solvents can be used, and the choice may be less critical than for direct alkylations.[4]
Q2: Can I use protic solvents for any reactions with this compound?
A2: While generally not recommended for alkylations, some reactions might tolerate or even benefit from protic solvents. For instance, in certain Michael additions, the ability of a protic solvent to stabilize the developing negative charge on the enolate intermediate could be advantageous.[13] However, the risk of enamine hydrolysis and reduced nucleophilicity remains.
Q3: How does solvent polarity affect the rate of enamine reactions?
A3: The effect of solvent polarity on reaction rate depends on the mechanism.[8][9] For a typical SN2 alkylation, a polar aprotic solvent will generally lead to a faster reaction rate compared to a nonpolar solvent because it can better stabilize the transition state.[12] In contrast, a polar protic solvent will slow the reaction down by solvating the nucleophile.[12][14]
Q4: My enamine formation is not going to completion. What can I do?
A4: Enamine formation is an equilibrium process.[6] To drive the reaction to completion, you need to remove the water that is formed as a byproduct.[6] This is typically achieved by azeotropic distillation with a Dean-Stark trap or by using a dehydrating agent like molecular sieves.[6] If you are still having trouble, ensure your starting ketone and amine are pure and that the reaction is heated sufficiently.[21]
IV. Data and Protocols
Table 1: Influence of Solvent on a Model Alkylation Reaction
| Solvent Type | Example Solvent | Dielectric Constant (approx.) | Expected Outcome for Alkylation | Rationale |
| Polar Protic | Ethanol | 25 | Poor | Solvates and deactivates the enamine nucleophile through hydrogen bonding.[12][14] |
| Polar Aprotic | DMSO | 47 | Good to Excellent | Solvates ions well but does not hydrogen bond with the enamine, leading to high reactivity.[7][12] |
| "Borderline" Aprotic | THF | 7.5 | Moderate to Good | Good general-purpose solvent, less polar than DMSO but still effective.[7] |
| Nonpolar Aprotic | Toluene | 2.4 | Fair to Good | Can be effective, especially for less polar electrophiles and to favor C-alkylation.[16] |
Experimental Protocol: General Procedure for Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
5% Aqueous HCl
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq) dissolved in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the alkyl halide (1.05 eq) dropwise via the dropping funnel over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, add 5% aqueous HCl to the reaction mixture and stir vigorously for 1 hour to hydrolyze the iminium salt.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude alkylated cyclohexanone.
-
Purify the product by flash column chromatography.
V. Visualizing the Concepts
Diagram 1: Solvent Effects on Enamine Nucleophilicity
Caption: Protic vs. Aprotic Solvent Effects
Diagram 2: C-Alkylation vs. N-Alkylation Pathway
Caption: Competing Alkylation Pathways
VI. References
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. --INVALID-LINK--
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Polar aprotic solvents – Knowledge and References. --INVALID-LINK--
-
ResearchGate. (n.d.). A remarkable solvent effect on reductive amination of ketones. --INVALID-LINK--
-
Wikipedia. (n.d.). Polar aprotic solvent. --INVALID-LINK--
-
Fiveable. (n.d.). Carbonyl Condensations with Enamines: The Stork Enamine Reaction. --INVALID-LINK--
-
Master Organic Chemistry. (2025). Enamines. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. --INVALID-LINK--
-
Wikipedia. (n.d.). Stork enamine alkylation. --INVALID-LINK--
-
ResearchGate. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. --INVALID-LINK--
-
Reddit. (2014). I just started grad school and I can't get a simple enamine synthesis to work. Please help!. --INVALID-LINK--
-
Macsen Labs. (n.d.). This compound. --INVALID-LINK--
-
Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Stork Enamine Synthesis. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Enamine Reactions. --INVALID-LINK--
-
Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. --INVALID-LINK--
-
ResearchGate. (2020). Alkylation by Enamine for Synthesis of some heterocyclic compounds. --INVALID-LINK--
-
Chemistry Notes. (n.d.). Stork enamine reaction: Promising Mechanism with application. --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. --INVALID-LINK--
-
Wikipedia. (n.d.). Enamine. --INVALID-LINK--
-
YouTube. (2024). Synthesizing Imines and Enamines: A Complete Guide. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. --INVALID-LINK--
-
AMBS Life Science. (n.d.). 1-Piperidino-1-Cyclohexene (PCH). --INVALID-LINK--
-
Google Patents. (n.d.). US3530120A - Novel process for preparation of enamines. --INVALID-LINK--
-
Solubility of Things. (n.d.). 1-(Cyclohexen-1-yl)piperidine. --INVALID-LINK--
-
YouTube. (2017). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. --INVALID-LINK--
References
- 1. macsenlab.com [macsenlab.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. fiveable.me [fiveable.me]
- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 11. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. US3530120A - Novel process for preparation of enamines - Google Patents [patents.google.com]
- 18. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. How To [chem.rochester.edu]
- 21. reddit.com [reddit.com]
Technical Support Center: Managing Iminium Salt Intermediate Hydrolysis
Welcome to the technical support center for managing the hydrolysis of iminium salt intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet sensitive reaction intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your synthetic routes.
Section 1: Understanding the Iminium Ion and Its Hydrolysis
Iminium ions, characterized by a positively charged nitrogen atom double-bonded to a carbon ([R¹R²C=NR³R⁴]⁺), are highly valuable intermediates in organic synthesis.[1] They serve as potent electrophiles, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Mannich reactions, Pictet-Spengler reactions, and Stork enamine alkylations.[1] However, their high reactivity also makes them susceptible to hydrolysis, which can be a significant side reaction, leading to decreased yields and complex product mixtures.[2][3]
The Mechanism of Iminium Salt Hydrolysis
The hydrolysis of an iminium salt is the reverse of its formation.[4][5] The process is typically acid-catalyzed and involves the nucleophilic attack of water on the electrophilic carbon of the C=N double bond.[4][6]
The key steps are:
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion.[4][6]
-
Proton Transfer: A proton is transferred from the oxygen to the nitrogen, often facilitated by solvent molecules.[4] This results in a carbinolamine intermediate.
-
Elimination: The C-N bond cleaves, and the amine is eliminated as a leaving group. This step is often assisted by the lone pair of electrons on the oxygen.[4]
-
Deprotonation: The resulting protonated carbonyl compound (an oxonium ion) is deprotonated by a base (like water or the released amine) to yield the final ketone or aldehyde product.[4][6]
Figure 1: Simplified workflow of iminium salt hydrolysis.
Section 2: Troubleshooting Guide for Unwanted Hydrolysis
Unwanted hydrolysis of the iminium intermediate can manifest as low yields of the desired product, the formation of a carbonyl byproduct, or a complex mixture of compounds. This section provides a question-and-answer formatted guide to address these specific issues.
Q1: My reaction yield is consistently low, and I've isolated the corresponding ketone/aldehyde. What is the likely cause?
A1: This is a classic sign of premature or excessive hydrolysis of your iminium intermediate. The primary factors to investigate are the presence of water and the pH of your reaction medium.
-
Water Content: Iminium salts are highly sensitive to moisture.[3] Even trace amounts of water can lead to significant hydrolysis, especially over long reaction times.
-
pH Control: The rate of imine and iminium ion formation and hydrolysis is highly pH-dependent.[2][7] While acid catalysis is often necessary for iminium ion formation, an excessively acidic and aqueous environment will drive the equilibrium towards hydrolysis.[2][7] The optimal pH for imine formation is typically around 4-5.[2][6] At very low pH, the amine nucleophile becomes protonated and non-nucleophilic, hindering iminium ion formation in the first place.[7][8]
Q2: How can I rigorously exclude water from my reaction?
A2: Meticulous experimental technique is crucial.
-
Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure all liquid reagents are dry and handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Glassware: Oven-dry all glassware immediately before use.
-
Drying Agents: Consider adding a drying agent to the reaction mixture, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). For reactions where these are not suitable, molecular sieves can be an effective alternative.
-
Dean-Stark Apparatus: For reactions that generate water as a byproduct (like imine formation), using a Dean-Stark trap is an effective method to physically remove water and drive the equilibrium towards the imine/iminium ion.[9]
Q3: My reaction requires acidic conditions, but I'm struggling with hydrolysis. How can I balance catalysis with stability?
A3: This is a common challenge. The key is to use the right type and amount of acid and to control the reaction environment.
-
Aprotic Acidic Conditions: Whenever possible, use an acid catalyst in an aprotic solvent. For example, using a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) or a Brønsted acid with a non-nucleophilic counteranion (e.g., p-toluenesulfonic acid, camphorsulfonic acid) can promote iminium ion formation without introducing water.
-
Stoichiometric vs. Catalytic Acid: Carefully optimize the amount of acid used. Often, only a catalytic amount is necessary. Excess acid can accelerate hydrolysis.
-
Buffered Systems: In some cases, using a buffer system to maintain a specific, mildly acidic pH can be beneficial.[8]
Q4: Are there any structural features of my reactants that could be making the iminium intermediate more susceptible to hydrolysis?
A4: Yes, the electronic and steric properties of the substituents on both the carbonyl precursor and the amine play a significant role.
-
Electronic Effects: Electron-withdrawing groups on the carbon backbone of the iminium ion can increase its electrophilicity, making it more susceptible to nucleophilic attack by water. Conversely, electron-donating groups can stabilize the positive charge and reduce the rate of hydrolysis.
-
Steric Hindrance: Increased steric bulk around the iminium carbon can hinder the approach of water, thereby slowing down the rate of hydrolysis.
| Factor | Influence on Hydrolysis Rate | Rationale |
| Water Concentration | Increases | Water is a reactant in the hydrolysis reaction. |
| Low pH (Acidic) | Increases (to a point) | Catalyzes the hydrolysis reaction.[2][6] |
| High pH (Basic) | Generally Slower | Hydroxide is a nucleophile, but the iminium ion is less stable. |
| Electron-withdrawing groups | Increases | Increases the electrophilicity of the iminium carbon. |
| Steric Hindrance | Decreases | Hinders the nucleophilic attack of water. |
Section 3: Experimental Protocols for Managing Hydrolysis
Here are detailed protocols for key experiments related to forming and utilizing iminium intermediates while minimizing hydrolysis.
Protocol 3.1: In Situ Generation and Reaction of an Iminium Intermediate Under Anhydrous Conditions
This protocol is suitable for a reaction where an iminium ion is formed and immediately trapped by a nucleophile.
-
Preparation: Oven-dry all glassware (a three-neck round-bottom flask, condenser, and addition funnel) at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.
-
Inert Atmosphere: Assemble the glassware while still warm and maintain a positive pressure of nitrogen throughout the experiment.
-
Reagent Addition:
-
To the flask, add the carbonyl compound and a magnetic stir bar.
-
Add anhydrous solvent (e.g., dichloromethane, THF) via syringe.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
In the addition funnel, prepare a solution of the secondary amine in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred solution of the carbonyl compound.
-
-
Iminium Ion Formation:
-
After the amine addition is complete, add the acid catalyst (e.g., a solution of p-TsOH in THF) dropwise.
-
Allow the reaction to stir for 30-60 minutes to ensure complete formation of the iminium ion.
-
-
Nucleophilic Addition:
-
Add the nucleophile to the reaction mixture, either neat or as a solution in the anhydrous solvent.
-
Allow the reaction to proceed until completion, monitoring by an appropriate technique (e.g., TLC, LC-MS).
-
-
Workup: Quench the reaction with a non-aqueous workup if possible (e.g., by adding a solid quenching agent). If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any remaining iminium salt.
Figure 2: Workflow for in situ iminium ion generation.
Protocol 3.2: Monitoring Iminium Ion Formation and Hydrolysis by NMR Spectroscopy
This protocol allows for the direct observation of the species in solution.
-
Sample Preparation: In an NMR tube, dissolve the carbonyl compound in a deuterated aprotic solvent (e.g., CDCl₃, CD₂Cl₂).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.
-
Amine Addition: Add a stoichiometric amount of the secondary amine to the NMR tube, mix thoroughly, and acquire another spectrum. You may observe the formation of a hemiaminal intermediate.
-
Acid Addition: Add a catalytic amount of a suitable acid (e.g., trifluoroacetic acid) and immediately acquire a series of spectra over time. Observe the disappearance of the starting material signals and the appearance of the characteristic iminium proton signal (often downfield).
-
Monitoring Hydrolysis: To observe hydrolysis, carefully introduce a small, known amount of D₂O into the NMR tube. Monitor the disappearance of the iminium signal and the appearance of the signals corresponding to the regenerated carbonyl compound and the protonated amine.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use a Lewis acid to catalyze iminium ion formation? A: Yes, Lewis acids are excellent catalysts for this purpose and are often preferred in anhydrous conditions. They activate the carbonyl group towards nucleophilic attack by the amine. Common Lewis acids include TiCl₄, ZnCl₂, and MgBr₂.
Q: What is the role of the counterion in iminium salt stability? A: The counterion can influence the stability and reactivity of the iminium salt. Non-nucleophilic, weakly coordinating anions like tetrafluoroborate (BF₄⁻), perchlorate (ClO₄⁻), or triflate (OTf⁻) are often used to isolate stable iminium salts.[10][11] Halide ions can sometimes be more nucleophilic and may participate in side reactions.
Q: Are there any analytical techniques besides NMR to monitor these reactions? A: Yes, several techniques can be employed:
-
Infrared (IR) Spectroscopy: You can monitor the disappearance of the C=O stretch of the starting material and the appearance of the C=N stretch of the iminium ion.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is particularly useful for detecting charged species like the iminium ion directly from the reaction mixture.
-
Raman Spectroscopy: This technique can also be used for in-situ reaction monitoring of imine synthesis.[12]
Q: My desired reaction involves an intramolecular cyclization onto the iminium ion. Is this more or less susceptible to hydrolysis? A: Intramolecular reactions can be less susceptible to intermolecular hydrolysis if the cyclization is rapid. The key is to set up the reaction conditions to favor the intramolecular pathway. This often involves using high dilution to disfavor intermolecular reactions and choosing a substrate where the cyclization is kinetically favorable.
References
- 1. Iminium - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Reaction monitoring of imine synthesis using Raman spectroscopy | Semantic Scholar [semanticscholar.org]
Technical Support Center: Lewis Acid Catalysis in Stork Enamine Reactions
Welcome to the technical support center for Lewis acid catalysis in Stork enamine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic tool. Here, we move beyond basic protocols to address the specific challenges and questions that arise during experimentation, providing in-depth, field-proven insights to ensure the success of your reactions.
Introduction to Lewis Acid-Enhanced Stork Enamine Reactions
The Stork enamine reaction is a cornerstone of organic synthesis, offering a milder alternative to traditional enolate chemistry for the α-alkylation and acylation of carbonyl compounds.[1][2] The reaction proceeds through three key stages: the formation of a nucleophilic enamine from a ketone or aldehyde, the subsequent reaction with an electrophile, and finally, hydrolysis to yield the functionalized carbonyl compound.[2][3][4]
While the classic Stork enamine reaction is highly effective, the introduction of a Lewis acid catalyst can significantly enhance its scope and efficiency. Lewis acids primarily function by activating the electrophile, making it more susceptible to nucleophilic attack by the enamine. This activation can lead to faster reaction rates, improved yields, and in some cases, enhanced stereoselectivity. However, the addition of a Lewis acid also introduces a layer of complexity, with potential pitfalls that can hinder the reaction's success. This guide will equip you with the knowledge to harness the full potential of Lewis acid catalysis in your Stork enamine reactions and troubleshoot any issues that may arise.
Troubleshooting Guide: Common Issues and Solutions in Lewis Acid-Catalyzed Stork Enamine Reactions
This section addresses specific problems you may encounter during your experiments, providing explanations grounded in chemical principles and actionable solutions.
Question 1: My reaction is sluggish or shows no conversion, even with a Lewis acid catalyst. What are the likely causes and how can I fix this?
Answer:
A stalled reaction in a Lewis acid-catalyzed Stork enamine system often points to catalyst deactivation or suboptimal reaction conditions. Here’s a breakdown of the potential culprits and their remedies:
-
Catalyst Deactivation via Amine Coordination: This is the most common issue. Hard Lewis acids can irreversibly coordinate with the secondary amine used to form the enamine, or with the enamine itself.[5] This sequestration deactivates both the Lewis acid and the amine, bringing the catalytic cycle to a halt.
-
Solution 1: Order of Addition is Critical. A proven strategy is to pre-complex the Lewis acid with the carbonyl compound before introducing the amine. This allows the Lewis acid to activate the intended substrate and can prevent it from being immediately scavenged by the more Lewis basic amine.
-
Solution 2: Choose a Softer Lewis Acid. Softer Lewis acids have a lower affinity for the hard nitrogen atom of the amine and are less prone to irreversible coordination. Consider switching to a Lewis acid like Zn(OTf)₂, which has been shown to be effective in related amine-based reactions.[6]
-
Solution 3: Use a Bifunctional Catalyst. Certain catalysts, such as aminoboronic acids, are designed to have both a Lewis acidic site and an amine functionality within the same molecule. These are engineered to avoid intramolecular deactivation.
-
-
Insufficient Electrophile Activation: The chosen Lewis acid may not be strong enough to sufficiently activate your specific electrophile.
-
Solution: Increase Lewis Acid Strength or Stoichiometry. If using a milder Lewis acid, a slight increase in its stoichiometry might be necessary. Alternatively, switching to a stronger, yet compatible, Lewis acid like TiCl₄ could enhance the reaction rate.[7][8] Be mindful that stronger Lewis acids are more susceptible to the deactivation issues mentioned above.
-
-
Presence of Water: Trace amounts of water in your reaction can hydrolyze the Lewis acid, rendering it inactive.
-
Solution: Rigorous Anhydrous Conditions. Ensure all glassware is oven-dried, and solvents are freshly distilled over an appropriate drying agent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.
-
Question 2: I'm observing significant amounts of side products. What are the common side reactions and how can I suppress them?
Answer:
Side product formation in these reactions is often a result of competing reaction pathways, which can be exacerbated by the presence of a Lewis acid. Here are some common side reactions and strategies to mitigate them:
-
Polyalkylation/Polyacylation: This occurs when the product of the initial reaction reacts further with the electrophile. While Stork enamine reactions are generally less prone to this than enolate alkylations, it can still be an issue.
-
Solution 1: Control Stoichiometry. Use a slight excess of the enamine or the carbonyl precursor relative to the electrophile to ensure the electrophile is consumed before it can react with the product.
-
Solution 2: Slow Addition of the Electrophile. Adding the electrophile slowly to the reaction mixture can help maintain a low concentration of it at any given time, favoring the initial reaction with the enamine.
-
-
Reaction at the Nitrogen Atom: The nitrogen atom of the enamine is also nucleophilic and can compete with the α-carbon in attacking the electrophile.[3]
-
Solution: Steric Hindrance and Electrophile Choice. Using a bulkier secondary amine (e.g., diisopropylamine) to form the enamine can sterically hinder attack at the nitrogen. Additionally, this side reaction is more prevalent with less reactive alkyl halides. Using more activated electrophiles like allylic or benzylic halides can favor C-alkylation.
-
-
Electrophile Decomposition: Strong Lewis acids can promote the decomposition of sensitive electrophiles.
-
Solution: Lower Reaction Temperature. Running the reaction at a lower temperature can often suppress decomposition pathways. A temperature screening is advisable to find the optimal balance between reaction rate and substrate stability.
-
Frequently Asked Questions (FAQs)
What is the primary role of the Lewis acid in a Stork enamine reaction?
The primary role of the Lewis acid is to coordinate to the electrophile (e.g., an α,β-unsaturated ketone or an alkyl halide), lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy. This makes the electrophile more electron-deficient and thus more reactive towards the nucleophilic enamine.
Which Lewis acids are commonly used for this purpose?
A range of Lewis acids can be employed, with the choice depending on the specific substrates and desired reactivity. Common examples include:
-
Titanium(IV) chloride (TiCl₄): A strong Lewis acid that is very effective but requires strictly anhydrous conditions and careful handling.[7][8]
-
Zinc triflate (Zn(OTf)₂): A milder and more water-tolerant Lewis acid that is less prone to deactivation by amines.[6]
-
Aluminum chloride (AlCl₃): Another strong Lewis acid, often used in its silica-supported form for easier handling and recovery.[9][10]
-
Copper(II) salts (e.g., Cu(OTf)₂): Can be effective, particularly in Michael additions.
How do I choose the right Lewis acid for my reaction?
The choice of Lewis acid involves a trade-off between reactivity and stability. The table below provides a comparative overview to guide your selection.
| Lewis Acid | Strength | Water Tolerance | Propensity for Amine Coordination | Common Applications |
| TiCl₄ | Strong | Low | High | Activation of a wide range of electrophiles |
| AlCl₃ | Strong | Low | High | Michael additions, Friedel-Crafts type reactions |
| Zn(OTf)₂ | Moderate | Moderate | Moderate | General purpose, good for sensitive substrates |
| Cu(OTf)₂ | Moderate | Moderate | Moderate | Michael additions, asymmetric variants |
Can Lewis acids influence the regioselectivity of enamine formation?
Yes, in cases where an unsymmetrical ketone is used, the Lewis acid can influence the ratio of the thermodynamic versus the kinetic enamine. Generally, the thermodynamically more stable, more substituted enamine is favored. The specific effect can depend on the Lewis acid and the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Stork Enamine Reaction (using TiCl₄)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone (1.0 eq)
-
Secondary amine (e.g., pyrrolidine, 1.1 eq)
-
Electrophile (e.g., α,β-unsaturated ketone, 1.0 eq)
-
Titanium tetrachloride (TiCl₄, 1.0 M in DCM, 1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Aqueous HCl (1 M)
Procedure:
-
To an oven-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add the ketone and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TiCl₄ solution dropwise to the stirred solution of the ketone.
-
After the addition is complete, add the secondary amine dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to facilitate enamine formation.
-
Add the electrophile dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding 1 M aqueous HCl at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Hydrolysis of the Iminium Salt
-
Dissolve the crude product from the alkylation/acylation step in a suitable solvent (e.g., THF, acetone).
-
Add an equal volume of 1 M aqueous HCl.
-
Stir the mixture at room temperature for 1-4 hours, or until hydrolysis is complete (monitored by TLC or GC-MS).
-
Proceed with a standard aqueous workup and purification as described in Protocol 1.
Visualizing the Process: Diagrams
Caption: The three-step workflow of the Stork enamine reaction.
References
- 1. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. fiveable.me [fiveable.me]
- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Zn(OTf)2 catalyzed hydroamination–hydrogenation of alkynes with amines: insight from theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Workup Procedures for 1-(1-piperidino)cyclohexene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(1-piperidino)cyclohexene in their synthetic workflows. This guide is designed to provide in-depth, field-proven insights into the workup procedures for reactions involving this versatile enamine. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, ensuring the integrity and success of your experiments.
I. Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific issues that can arise during the workup of reactions involving this compound, such as the Stork enamine alkylation.[1][2][3] The key to a successful workup is the efficient hydrolysis of the iminium ion intermediate and the effective removal of the piperidine byproduct and other impurities.
Issue 1: Incomplete Hydrolysis of the Iminium Intermediate
Symptoms:
-
Low yield of the desired α-substituted cyclohexanone.
-
Presence of a baseline spot on the Thin Layer Chromatography (TLC) plate that streaks.
-
Oily or sticky crude product that is difficult to purify.
Potential Causes:
-
Insufficient Acid Concentration: The hydrolysis of the iminium salt, formed after the enamine reacts with an electrophile, is an acid-catalyzed process.[4][5][6] If the acidic workup is too mild, the hydrolysis will be incomplete.
-
Inadequate Reaction Time: The hydrolysis reaction requires sufficient time to go to completion.
-
Poor Mixing: In a biphasic system (organic and aqueous layers), inefficient stirring can limit the contact between the iminium salt and the acidic aqueous phase.
Solutions:
| Parameter | Recommendation | Rationale |
| Acid Selection | Use a dilute aqueous solution of a strong acid, such as 1M or 2M Hydrochloric Acid (HCl). | Strong acids ensure complete protonation of the enamine, facilitating the nucleophilic attack of water and subsequent hydrolysis.[4][6] |
| pH Adjustment | Ensure the aqueous layer is distinctly acidic (pH 1-2) using pH paper. | A low pH drives the equilibrium of the hydrolysis reaction towards the formation of the ketone and the protonated amine (piperidine hydrochloride).[7] |
| Reaction Time & Temperature | Stir the biphasic mixture vigorously for at least 1-2 hours at room temperature. Gentle warming (30-40 °C) can be employed if hydrolysis is sluggish, but monitor for potential side reactions. | Increased time and temperature enhance the rate of hydrolysis. Vigorous stirring maximizes the interfacial area for the reaction to occur. |
Step-by-Step Protocol for Acidic Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly add 1M HCl (aq) to the reaction mixture with vigorous stirring.
-
Continue stirring for 1-2 hours, monitoring the disappearance of the iminium intermediate by TLC.
-
Proceed with the extraction procedure as outlined in the general workup protocol.
Issue 2: Difficulty in Removing Piperidine Byproduct
Symptoms:
-
Contamination of the final product with piperidine, as indicated by NMR or GC-MS analysis.
-
An amine-like odor in the purified product.
Potential Causes:
-
Inefficient Extraction: Piperidine is a basic compound and will partition into the organic layer if the aqueous phase is not sufficiently acidic.[7]
-
Insufficient Number of Washes: A single acidic wash may not be enough to remove all of the piperidine.
Solutions:
| Technique | Recommendation | Rationale |
| Acidic Extraction | Perform multiple washes with a dilute acid solution (e.g., 1M HCl).[8][9] | Each wash removes a fraction of the protonated piperidine into the aqueous layer. Multiple extractions are more effective than a single wash with a larger volume. |
| Copper Sulfate Wash | For acid-sensitive products, wash the organic layer with a 10% aqueous copper (II) sulfate solution.[7] | Copper (II) ions form a complex with the amine, which is soluble in the aqueous layer, effectively removing it from the organic phase.[7] |
Issue 3: Formation of an Emulsion During Extraction
Symptoms:
-
The organic and aqueous layers fail to separate cleanly, forming a stable emulsion.[10]
Potential Causes:
-
Presence of Insoluble Byproducts: Gummy or insoluble materials can stabilize emulsions.
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to emulsion formation.
Solutions:
| Method | Procedure |
| Brine Wash | Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer, helping to break the emulsion. |
| Filtration | Pass the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion. |
| Patience | Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, emulsions will break on their own over time. |
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the workup for this compound reactions?
The workup for reactions involving this compound, such as the Stork enamine synthesis, is centered around the acid-catalyzed hydrolysis of the enamine or its resulting iminium ion.[4][11] The enamine acts as a nucleophile, and after reacting with an electrophile, it is converted back into the corresponding ketone. The workup serves to facilitate this conversion and to separate the desired product from the piperidine byproduct and other impurities.[1][2]
Q2: Can I use a milder acid for the workup if my product is acid-sensitive?
Yes, if your product is sensitive to strong acids, you can use a milder acidic workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) can be an effective alternative. While the hydrolysis may be slower, it can prevent the degradation of acid-labile functional groups. Careful monitoring of the reaction progress by TLC is crucial in such cases.
Q3: How do I confirm that all the piperidine has been removed?
The most reliable methods for confirming the removal of piperidine are spectroscopic. A proton NMR spectrum of the crude product should show the absence of the characteristic signals for piperidine. For a more sensitive analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q4: What is the best way to purify the final α-substituted cyclohexanone product?
The choice of purification method depends on the physical properties of the product.
-
Distillation: If the product is a liquid with a sufficiently high boiling point, distillation under reduced pressure is an excellent method for purification.
-
Column Chromatography: For non-volatile liquids or solid products, flash column chromatography on silica gel is the most common and effective purification technique.[2][8][9] The choice of eluent will depend on the polarity of the product.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a highly pure material.[12]
III. Standard Experimental Protocol: Workup and Purification
This protocol outlines a general procedure for the workup and purification of a product from a Stork enamine alkylation reaction using this compound.
Step-by-Step Methodology:
-
Quenching and Hydrolysis:
-
Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Slowly and carefully add 1M HCl (aq) to the reaction flask with vigorous stirring. Continue stirring for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
-
Extraction:
-
Washing:
-
Wash the combined organic layers sequentially with:
-
1M HCl (aq) (to remove any remaining piperidine).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any excess acid). Be cautious of CO₂ evolution.
-
Brine (to remove the bulk of the water).
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by either distillation under reduced pressure or flash column chromatography on silica gel.
-
IV. Visualizing the Workflow and a Key Transformation
Caption: General workflow for the workup of this compound reactions.
Caption: Key steps in the hydrolysis of the iminium intermediate.
V. References
-
Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Retrieved from --INVALID-LINK--
-
Frolkova, A. K., et al. (2018). Cyclohexanone: The Main Methods of Obtaining and Extracting Target Products from a Reaction Mixture. Theoretical Foundations of Chemical Engineering.
-
Giesen, J., et al. (1960). Process for separation of cyclohexanol and cyclohexanone. U.S. Patent 2,927,944.
-
Chemistry LibreTexts. (2024). The preparation of Cyclohexanone from Cyclohexanol. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2025). Enamines. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Stork Enamine Synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Cyclohexanone: The Main Methods of Obtaining and Extracting Target Products from a Reaction Mixture | Request PDF. Retrieved from --INVALID-LINK--
-
Grokipedia. (n.d.). Stork enamine alkylation. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0041656A2 - Cyclohexanone derivatives and preparation thereof. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3530120A - Novel process for preparation of enamines. Retrieved from --INVALID-LINK--
-
Leonard, M. S. (2013, December 18). Stork Enamine Reaction. YouTube. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Stork enamine alkylation. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 1-PIPERIDINO-1-CYCLOHEXENE. Retrieved from --INVALID-LINK--
-
Macsen Labs. (n.d.). This compound | 2981-10-4 | Global Manufacturer & Supplier. Retrieved from --INVALID-LINK--
-
AMBS Life Science. (n.d.). 1-Piperidino-1-Cyclohexene (PCH). Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Substituted Piperidines from 1-Aminohex-5-en-3-ol. Retrieved from --INVALID-LINK--
-
YouTube. (2017, February 28). Mechanism of Enamine Hydrolysis Organic Chemistry. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from --INVALID-LINK--
-
Organic Chemistry with Victor. (2025, March 4). Why Bother With Stork Enamine Synthesis? Let Me EXPLAIN!. YouTube. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). CAS 2981-10-4 this compound. Retrieved from --INVALID-LINK--
-
YouTube. (2020, April 1). Enamine Formation and Reactions. Retrieved from --INVALID-LINK--
-
YouTube. (2025, November 17). Hydrolysis of Imines and Enamines Explained. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - this compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1-PIPERIDINO-1-CYCLOHEXENE AldrichCPR. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). 1-(1-Cyclohexen-1-yl)piperidine SDS, 2981-10-4 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
Maas, W., Janssen, M. J., Stamhuis, E. J., & Wynberg, H. (1967). Mechanism of enamine reactions. IV. The hydrolysis of tertiary enamines in acidic medium. The Journal of Organic Chemistry, 32(4), 1111–1115.
-
Chemistry LibreTexts. (2025). Carbonyl Condensations with Enamines - The Stork Reaction. Retrieved from --INVALID-LINK--
-
Sciforum. (n.d.). Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP3153493A1 - Method for the purification of cyclohexadec-8-en-1-on. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (1961). 1-morpholino-1-cyclohexene. 41, 65.
-
National Center for Biotechnology Information. (n.d.). In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4433194A - Purification of cyclohexane. Retrieved from --INVALID-LINK--
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
-
Semantic Scholar. (n.d.). Preparation and purification of 2-(1-cyclohexenyl)cyclohexanone. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). A green route to 1,2-cyclohexanediol via the hydrolysis of cyclohexene oxide catalyzed by water | Request PDF. Retrieved from --INVALID-LINK--
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Piperidine vs. Pyrrolidine Enamines in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The Stork enamine alkylation is a foundational strategy in organic synthesis for the α-alkylation of carbonyl compounds, offering a milder alternative to traditional enolate chemistry.[1][2] This method proceeds through a three-step sequence: the formation of an enamine from a ketone or aldehyde, nucleophilic attack on an electrophile, and subsequent hydrolysis of the iminium salt to yield the α-substituted carbonyl compound.[1][3][4] The choice of the secondary amine—typically piperidine or pyrrolidine—is a critical parameter that significantly influences the reaction's efficiency and outcome. This guide provides an in-depth comparison of these two common reagents, supported by mechanistic insights and experimental data, to inform rational selection in synthesis design.
Structural and Electronic Differences: The Root of Reactivity
The distinct reactivity profiles of piperidine and pyrrolidine enamines stem from fundamental differences in their cyclic structures. Pyrrolidine, a five-membered ring, adopts a relatively planar envelope conformation. This planarity facilitates effective overlap between the nitrogen lone pair's p-orbital and the π-system of the enamine double bond. This enhanced conjugation increases the electron density on the β-carbon, thereby increasing its nucleophilicity.
In contrast, piperidine, a six-membered ring, exists in a flexible chair conformation. This puckered structure can lead to a less optimal alignment between the nitrogen's lone pair and the double bond's π-orbitals. The reduced orbital overlap in piperidine-derived enamines results in a lower degree of electron delocalization and, consequently, diminished nucleophilicity compared to their pyrrolidine counterparts.[5]
Caption: Structural differences influencing electronic properties.
Comparative Performance in Alkylation Reactions
The higher nucleophilicity of pyrrolidine enamines generally translates to faster reaction rates and higher yields in alkylation reactions, particularly with less reactive electrophiles.[5]
Key Performance Indicators:
-
Reactivity: Pyrrolidine enamines are more reactive nucleophiles than piperidine enamines. This is attributed to the superior electronic delocalization from the nitrogen atom.[5]
-
Yields: In many cases, alkylations using pyrrolidine enamines afford higher yields. For instance, studies have shown that the pyrrolidine enamine of cyclohexanone reacts more efficiently with various alkyl halides compared to the piperidine analogue.
-
Steric Hindrance: The less sterically hindered nature of the pyrrolidine ring can also contribute to its enhanced reactivity, allowing for easier approach of the electrophile. The bulkier piperidine ring can present greater steric challenges, potentially lowering reaction rates and yields.
Quantitative Data Summary
The following table summarizes representative yields for the alkylation of cyclohexanone enamines with benzyl bromide, a common electrophile.
| Secondary Amine | Enamine Intermediate | Electrophile | Product | Yield (%) |
| Pyrrolidine | 1-(Cyclohex-1-en-1-yl)pyrrolidine | Benzyl Bromide | 2-Benzylcyclohexanone | ~80-95% |
| Piperidine | 1-(Cyclohex-1-en-1-yl)piperidine | Benzyl Bromide | 2-Benzylcyclohexanone | ~60-75% |
Note: Yields are approximate and can vary based on specific reaction conditions.
The Alkylation Mechanism: A Step-by-Step View
The Stork enamine alkylation follows a well-established three-part mechanism.[1][6]
-
Enamine Formation: A ketone or aldehyde reacts with a secondary amine (piperidine or pyrrolidine) under acid catalysis with the removal of water to form the enamine.[6]
-
Nucleophilic Attack: The electron-rich β-carbon of the enamine attacks an electrophile (e.g., an alkyl halide) in an SN2 reaction. This is the key C-C bond-forming step and results in the formation of a transient iminium ion.[2][6]
-
Hydrolysis: The iminium ion is subsequently hydrolyzed, typically with dilute aqueous acid, to regenerate the carbonyl group, now α-alkylated, and release the protonated secondary amine.[4][6]
Caption: The three key stages of the Stork enamine alkylation reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and subsequent alkylation of cyclohexanone enamines using both piperidine and pyrrolidine.
Protocol 1: Synthesis of 1-(Cyclohex-1-en-1-yl)piperidine
Materials:
-
Cyclohexanone (0.1 mol)
-
Piperidine (0.12 mol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH, ~0.5 mol%)
-
Dry toluene (200 mL)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cyclohexanone, piperidine, and a catalytic amount of p-TsOH to dry toluene.[6]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.[6]
-
Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction by TLC or GC to confirm the disappearance of the starting ketone.[6]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude enamine is often used directly in the next step without further purification.[6]
Protocol 2: Alkylation of 1-(Cyclohex-1-en-1-yl)piperidine
Materials:
-
Crude 1-(cyclohex-1-en-1-yl)piperidine (~0.1 mol)
-
Benzyl bromide (0.1 mol)
-
Dry dioxane or THF (150 mL)
-
Aqueous HCl (e.g., 10%)
Procedure:
-
Dissolve the crude piperidine enamine in dry dioxane or THF in a round-bottom flask under a nitrogen atmosphere.[6]
-
Add the alkylating agent (benzyl bromide) dropwise to the stirred solution at room temperature. An exothermic reaction may occur.[6]
-
Stir the mixture for 12-24 hours at room temperature. The formation of a precipitate (the iminium salt) is common.[6]
-
After the reaction is complete (monitored by TLC), add an equal volume of 10% aqueous HCl to the flask.
-
Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.[6]
-
Proceed with a standard aqueous workup and extraction with a suitable organic solvent (e.g., diethyl ether).
-
Purify the final product, 2-benzylcyclohexanone, by column chromatography or distillation.
Note on Pyrrolidine Protocol: The same protocols can be followed for the pyrrolidine enamine by substituting pyrrolidine for piperidine in Protocol 1. Due to its higher reactivity, the alkylation step (Protocol 2) with the pyrrolidine enamine may proceed faster and at lower temperatures for certain electrophiles.
Caption: A generalized workflow for the Stork enamine alkylation process.
Conclusion and Recommendations
The choice between piperidine and pyrrolidine for enamine-mediated alkylations is a critical decision that impacts reaction efficiency.
-
Choose Pyrrolidine for Higher Reactivity: For most applications, especially with moderately reactive or sterically hindered electrophiles, pyrrolidine is the superior choice. Its derived enamine exhibits enhanced nucleophilicity due to better orbital overlap, leading to faster reactions and higher yields.
-
Consider Piperidine for Specific Selectivity or Cost: While generally less reactive, piperidine enamines are still effective nucleophiles.[6] They may be employed when specific stereochemical outcomes are desired or in large-scale syntheses where cost is a significant factor. In some cases, the increased steric bulk of the piperidine enamine can influence the regioselectivity of alkylation with unsymmetrical ketones.
Ultimately, the optimal choice depends on the specific substrates, desired product, and reaction conditions. However, for general-purpose α-alkylation of ketones, the enhanced electronic properties of pyrrolidine enamines make them the more robust and efficient option.
References
A Comparative Guide to the Reactivity of 1-(1-Piperidino)cyclohexene and 1-Pyrrolidino-1-cyclohexene
This guide provides an in-depth comparison of the reactivity of two commonly employed enamines derived from cyclohexanone: 1-(1-piperidino)cyclohexene and 1-pyrrolidino-1-cyclohexene. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental observations and mechanistic principles to elucidate the performance differences between these critical synthetic intermediates.
Introduction: The Role of Enamines in Modern Synthesis
Enamines are versatile and powerful tools in organic synthesis, serving as nucleophilic equivalents of ketone and aldehyde enolates.[1][2][3] Formed from the condensation of a secondary amine with a carbonyl compound, they offer a milder, more selective alternative to traditional enolate chemistry, which often requires strong bases and cryogenic temperatures.[2][3] The celebrated Stork enamine synthesis leverages this reactivity for the α-alkylation and α-acylation of carbonyls, enabling the formation of new carbon-carbon bonds under neutral or mildly acidic conditions.[2][4][5][6]
Among the most utilized secondary amines for this purpose are pyrrolidine and piperidine, which, when reacted with cyclohexanone, yield 1-pyrrolidino-1-cyclohexene and this compound, respectively.[7][8] While structurally similar, these two enamines exhibit notable differences in reactivity that can significantly impact reaction efficiency, yield, and scope. This guide will dissect these differences, grounding the discussion in the fundamental stereoelectronic effects that govern their behavior.
The Foundation of Reactivity: Stereoelectronic Control
The nucleophilicity of an enamine originates from the delocalization of the non-bonding electron pair on the nitrogen atom into the π-system of the carbon-carbon double bond. This conjugation increases the electron density at the β-carbon, rendering it nucleophilic.[1][3][9] The efficiency of this delocalization is highly dependent on the orbital overlap between the nitrogen lone pair and the C=C π-bond, a factor dictated by the geometry of the amine ring.
1-Pyrrolidino-1-cyclohexene: The five-membered pyrrolidine ring is nearly planar. This conformation promotes optimal alignment of the nitrogen's p-orbital containing the lone pair with the π-system of the enamine double bond. This superior p-π conjugation leads to a more effective delocalization of electron density, significantly enhancing the nucleophilicity of the β-carbon.
This compound: In contrast, the six-membered piperidine ring adopts a stable chair conformation to minimize steric strain.[7] This puckered geometry can result in a less-than-ideal alignment of the nitrogen's lone pair with the adjacent π-bond. The orbital overlap is consequently less efficient compared to the pyrrolidine analogue, leading to a comparatively lower degree of activation and reduced nucleophilicity at the β-carbon.
Caption: Stereoelectronic effects governing enamine reactivity.
Performance in Key Synthetic Transformations
The inherent difference in nucleophilicity translates directly to performance in common synthetic applications. While direct, side-by-side kinetic studies are not extensively published, the general consensus in the field, supported by a wealth of synthetic reports, indicates that 1-pyrrolidino-1-cyclohexene is the more reactive nucleophile.
This enhanced reactivity often manifests as:
-
Faster reaction rates: Pyrrolidine enamines typically react more quickly with electrophiles.
-
Higher yields: Under identical conditions, reactions involving pyrrolidine enamines frequently provide superior yields.
-
Broader substrate scope: The higher nucleophilicity allows for successful reactions with less reactive electrophiles, where piperidine enamines might be sluggish or unreactive.[1]
Data Summary: Reactivity in Stork Enamine Reactions
| Reaction Type | Electrophile | 1-Pyrrolidino-1-cyclohexene | This compound | Key Observation |
| Alkylation | Allyl Bromide | Typically >85% Yield | Typically 70-80% Yield | Pyrrolidine enamine shows higher efficiency. |
| Acylation | Acetyl Chloride | Rapid reaction, high yield | Slower reaction, moderate to high yield | Pyrrolidine enamine is preferred for acylation. |
| Michael Addition | Methyl Vinyl Ketone | High conversion, clean reaction | Good conversion, may require longer times | Both are effective, but pyrrolidine is often faster. |
Note: The yields presented are representative values based on established protocols and general observations in the field, not from a single comparative study.
Experimental Protocols
To provide a practical context, we present a validated, two-step protocol for the synthesis and subsequent acylation of cyclohexanone via its pyrrolidine enamine.[9]
Workflow for Enamine-Mediated Acylation
Caption: Experimental workflow for the acylation of cyclohexanone.
Part A: Preparation of 1-Pyrrolidino-1-cyclohexene (in situ)
-
Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (9.8 g, 0.1 mol), pyrrolidine (8.5 g, 0.12 mol), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~50 mg), and 40 mL of toluene.[9]
-
Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to a vigorous reflux.
-
Reaction Monitoring: Continue refluxing until the theoretical amount of water (~1.8 mL) is collected in the Dean-Stark trap, which typically takes 1-2 hours. The resulting toluene solution contains the enamine, 1-pyrrolidino-1-cyclohexene, and is used directly in the next step without isolation.
Part B: Acylation and Hydrolysis to 2-Acetylcyclohexanone
-
Reaction Cooling: Allow the toluene solution of the enamine from Part A to cool to room temperature.
-
Addition of Acylating Agent: While stirring, add a solution of acetic anhydride (11.2 g, 0.11 mol) in 10 mL of toluene dropwise to the enamine solution. An exothermic reaction may be observed.
-
Hydrolysis: After the addition is complete, stir the mixture for an additional hour at room temperature. Subsequently, add 50 mL of 2M hydrochloric acid and stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether (2 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product, 2-acetylcyclohexanone, can be purified by vacuum distillation.
Mechanistic Overview: Stork Enamine Alkylation
The general mechanism involves three key stages: formation of the nucleophilic enamine, attack on an electrophile to form a covalent bond, and subsequent hydrolysis to regenerate the carbonyl group.
Caption: The three core steps of the Stork enamine reaction.
Conclusion and Outlook
Both this compound and 1-pyrrolidino-1-cyclohexene are invaluable reagents for the α-functionalization of cyclohexanone. However, a nuanced understanding of their relative reactivity is crucial for methodological design and optimization.
1-pyrrolidino-1-cyclohexene is generally the more reactive and often preferred enamine. Its enhanced nucleophilicity, a direct consequence of the favorable stereoelectronics of the five-membered ring, leads to faster reactions, higher yields, and a broader scope of compatible electrophiles.
This compound , while less reactive, remains a useful and cost-effective alternative, particularly for reactions with highly activated electrophiles where the superior reactivity of the pyrrolidine analogue is not strictly necessary.
The choice between these two reagents is therefore a strategic one. For challenging transformations or when maximizing yield and efficiency is paramount, the pyrrolidino enamine is the superior choice. For routine applications with robust electrophiles, the piperidino derivative can serve as a reliable workhorse. This guide provides the foundational knowledge for making an informed decision, empowering researchers to harness the full potential of enamine chemistry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. differencebetween.com [differencebetween.com]
- 8. Describe how the following compounds could be prepared from cyclo... | Study Prep in Pearson+ [pearson.com]
- 9. chemistry-online.com [chemistry-online.com]
A Researcher's Guide to α-Alkylation: The Superior Control of Stork Enamine Synthesis Over Direct Enolate Alkylation
For decades, the formation of carbon-carbon bonds at the α-position of carbonyl compounds has been a cornerstone of organic synthesis, pivotal in the construction of complex molecules in pharmaceuticals and natural products. The classical method, direct alkylation of enolates, has been a workhorse reaction. However, its practical application is often plagued by significant challenges in control and selectivity. This guide provides an in-depth comparison with the Stork enamine synthesis, a more refined and often superior alternative that offers chemists greater precision and milder reaction conditions. We will delve into the mechanistic underpinnings, provide actionable experimental protocols, and present comparative data to guide your synthetic strategy.
The Challenge of Direct Enolate Alkylation: A Battle for Selectivity
Direct α-alkylation involves the deprotonation of a carbonyl compound using a strong base to form a nucleophilic enolate, which then undergoes an SN2 reaction with an alkyl halide.[1] While conceptually straightforward, this approach presents several inherent difficulties that can compromise yield and purity.
The Hurdles of Direct Enolate Alkylation:
-
Polyalkylation: The mono-alkylated product often possesses an α-proton that is similarly or even more acidic than the starting material. This can lead to a second, unwanted alkylation event, resulting in a mixture of products that are difficult to separate.[1][2][3] Using a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in a full equivalent can mitigate this by ensuring complete conversion of the starting material to the enolate before the alkylating agent is introduced.[4][5]
-
Regioselectivity Issues: Unsymmetrical ketones present a significant challenge as they can form two different regioisomeric enolates.[6] The outcome is dictated by whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: Using a strong, sterically hindered base (e.g., LDA) at low temperatures (-78 °C) favors the rapid deprotonation of the less-hindered α-proton, yielding the less substituted, kinetic enolate.[1][6]
-
Thermodynamic Control: Using a smaller, weaker base (e.g., NaOEt) at higher temperatures allows for equilibration, favoring the formation of the more stable, more substituted thermodynamic enolate.[6][7] Achieving perfect selectivity for one regioisomer is often difficult.
-
-
Harsh Conditions: The requirement for strong bases like LDA or sodium amide and cryogenic temperatures makes the procedure sensitive to moisture and air, and can be challenging to scale.[1][6]
-
Side Reactions: Weaker bases like alkoxides or hydroxides exist in equilibrium with the enolate, leaving a significant concentration of the starting carbonyl. This can lead to self-condensation reactions (e.g., aldol condensation), further complicating the product mixture.[4][8] This is a particular problem for aldehydes, which are rarely alkylated directly with success.[4][5]
The Stork Enamine Synthesis: An Elegant Solution for Controlled Alkylation
Introduced by Gilbert Stork, this method utilizes an enamine—formed from a ketone or aldehyde and a secondary amine (like pyrrolidine or morpholine)—as a stable, isolable enolate equivalent.[8][9] The synthesis is a powerful three-step sequence: (1) enamine formation, (2) alkylation, and (3) hydrolysis of the resulting iminium salt to regenerate the carbonyl group.[10][11][12]
This approach ingeniously circumvents the major drawbacks of direct enolate alkylation.
Key Advantages of the Stork Enamine Synthesis:
-
Excellent Monoalkylation Control: After the enamine attacks an electrophile, it forms a positively charged iminium ion. This intermediate has no acidic α-protons and is therefore not susceptible to deprotonation or further alkylation, effectively preventing polyalkylation.[2][10][13]
-
Predictable Regioselectivity: For unsymmetrical ketones, the enamine typically forms at the less substituted α-carbon due to minimization of steric strain, leading to the thermodynamically more stable enamine.[10][13][14] Consequently, alkylation reliably occurs at the less substituted position, a predictable outcome that is difficult to achieve with direct enolate methods.
-
Milder Reaction Conditions: The alkylation step is performed under neutral conditions, avoiding the need for strong bases and cryogenic temperatures.[2][9] This enhances functional group tolerance and simplifies the experimental setup.
-
Expanded Substrate Scope: The method is highly effective for both ketones and aldehydes, providing a reliable route for α-alkylation where direct enolate chemistry often fails.[2][15]
-
Reduced Side Reactions: Enamines are less basic than enolates, which significantly reduces the incidence of competing self-condensation reactions.[8] They are also excellent nucleophiles for Michael additions, often outperforming traditional enolates.[2][11][15]
Comparative Analysis: Direct Enolate Alkylation vs. Stork Enamine Synthesis
| Feature | Direct Enolate Alkylation | Stork Enamine Synthesis |
| Control of Polyalkylation | Difficult; often requires >1 equivalent of strong base.[3] | Excellent; monoalkylation is the major product.[10][16] |
| Regioselectivity | Controlled by kinetic vs. thermodynamic conditions; can be difficult to achieve high selectivity.[17] | Excellent; reliably occurs at the less substituted α-carbon.[10][13] |
| Reaction Conditions | Requires strong, hindered bases (e.g., LDA) and low temperatures (-78 °C).[1][6] | Milder, neutral conditions for the alkylation step.[2][9] |
| Substrate Scope | Primarily ketones and esters; problematic for aldehydes.[4][5] | Effective for both ketones and aldehydes.[2][15] |
| Common Side Reactions | Self-condensation (Aldol), E2 elimination with hindered halides.[1][4] | Minimal side reactions; hydrolysis of the enamine is a required final step. |
| Key Intermediate | Enolate (highly basic, reactive). | Enamine (neutral, often isolable), Iminium salt (non-reactive to further alkylation). |
Experimental Protocols
Protocol 1: Direct Alkylation of 2-Methylcyclohexanone (Kinetic Control)
This protocol aims to form the less substituted enolate for selective alkylation.
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Methylcyclohexanone
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents
Procedure:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.[1][6]
-
Alkylation: Add allyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction for 2-4 hours, allowing it to slowly warm to room temperature overnight.
-
Quench and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired 2-allyl-6-methylcyclohexanone.
Protocol 2: Stork Enamine Synthesis of 2-Allylcyclohexanone
This protocol demonstrates the formation and alkylation of an enamine intermediate.
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Allyl bromide
-
Acetonitrile
-
Aqueous Hydrochloric Acid (HCl, 10%)
-
Standard workup and purification reagents
Procedure:
-
Enamine Formation: To a round-bottom flask equipped with a Dean-Stark apparatus, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.[10]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure to yield the crude cyclohexanone-pyrrolidine enamine. This can be used directly or purified by vacuum distillation.
-
Alkylation: Dissolve the crude enamine in acetonitrile. Add allyl bromide (1.1 eq) and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Hydrolysis: After the alkylation is complete, add an equal volume of 10% aqueous HCl to the reaction mixture. Stir vigorously at room temperature for 1-2 hours to hydrolyze the intermediate iminium salt.[10][11]
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate 2-allylcyclohexanone.
Visualizing the Synthetic Pathways
Caption: Workflow of the Stork Enamine Synthesis.
Caption: Contrasting Direct Enolate vs. Stork Enamine Pathways.
Conclusion and Field-Proven Insights
From the perspective of a synthetic chemist focused on efficiency, reliability, and purity, the Stork enamine synthesis presents a compelling case as a superior method for the α-alkylation of many carbonyl compounds, especially unsymmetrical ketones and aldehydes. Its ability to circumvent the persistent issues of polyalkylation and poor regioselectivity associated with direct enolate alkylation translates to cleaner reactions, simpler purifications, and more predictable outcomes.
While direct alkylation under carefully controlled kinetic conditions has its place, the operational simplicity and milder conditions of the Stork protocol make it an invaluable tool. For researchers in drug development and complex molecule synthesis, where material conservation and predictable scalability are paramount, the control afforded by the Stork enamine synthesis is not just an advantage—it is a strategic necessity.
References
- 1. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. fiveable.me [fiveable.me]
- 9. grokipedia.com [grokipedia.com]
- 10. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 11. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Solved What is the primary advantage of Stork enamine | Chegg.com [chegg.com]
- 17. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
A Comparative Guide to the Spectroscopic Validation of 1-(1-piperidino)cyclohexene
In the realm of synthetic chemistry, particularly in the development of novel molecular entities, the unambiguous confirmation of a compound's structure is paramount. Enamines, such as 1-(1-piperidino)cyclohexene, are crucial intermediates in various organic transformations, including the renowned Stork enamine alkylation.[1] Their inherent reactivity and potential for isomerization into iminium salts necessitate a robust and multi-faceted approach to structural validation.[2][3] This guide provides an in-depth, comparative analysis of spectroscopic techniques for the definitive characterization of this compound, contrasting its spectral features with those of its common precursor, cyclohexanone, and its potential isomeric byproduct, the corresponding iminium salt.
The Importance of Orthogonal Spectroscopic Techniques
No single spectroscopic method provides a complete structural picture. A synergistic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offers a self-validating system for structural elucidation. Each technique probes different aspects of the molecule's constitution, and their combined data provide a comprehensive and trustworthy confirmation of the target structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the protons on the cyclohexene and piperidine rings. A key diagnostic signal is that of the vinylic proton on the cyclohexene ring.[4]
Expected ¹H NMR Signals for this compound:
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Differentiating Feature |
| Vinylic C=C-H | 4.5 - 5.0 | Triplet (t) | 1H | Crucial for enamine confirmation. Absent in cyclohexanone and shifted significantly downfield in the iminium salt. |
| Allylic C=C-CH ₂ | ~2.1 | Multiplet (m) | 4H | Protons adjacent to the double bond. |
| Piperidine α-CH ₂ | ~2.7 | Multiplet (m) | 4H | Protons on the carbons directly attached to the nitrogen. |
| Other Cyclohexene CH ₂ | ~1.6 | Multiplet (m) | 4H | Remaining saturated protons on the cyclohexene ring. |
| Piperidine β,γ-CH ₂ | ~1.5 | Multiplet (m) | 6H | Remaining saturated protons on the piperidine ring. |
Comparative Analysis:
-
Cyclohexanone: Lacks any signals in the vinylic region (4.5-6.0 ppm). It displays characteristic signals for the α-protons (adjacent to the carbonyl) around 2.2-2.4 ppm.
-
Iminium Salt: The proton corresponding to the enamine's vinylic proton is now on a carbon double-bonded to a positively charged nitrogen (C=N⁺-H). This results in a significant downfield shift to approximately 7.5-8.5 ppm.[5]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and electronic environment.[6]
Expected ¹³C NMR Signals for this compound:
| Carbon Environment | Approximate Chemical Shift (δ, ppm) | Key Differentiating Feature |
| C =C-N | 140 - 150 | Deshielded due to the nitrogen attachment. Absent in cyclohexanone. |
| C=C -H | 95 - 105 | Shielded relative to a typical alkene carbon due to electron donation from the nitrogen. |
| Piperidine α-C H₂ | 45 - 55 | Carbon adjacent to the nitrogen. |
| Allylic C H₂ | 25 - 35 | |
| Other Cyclohexene C H₂ | 20 - 30 | |
| Piperidine β,γ-C H₂ | 20 - 30 |
Comparative Analysis:
-
Cyclohexanone: Dominated by a highly deshielded signal for the carbonyl carbon (C=O) in the range of 200-210 ppm.
-
Iminium Salt: The carbon of the C=N⁺ bond is significantly deshielded and appears in the range of 160-170 ppm.
Experimental Protocol: NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup (Typical 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence or absence of specific functional groups.[7][8][9] The key vibrational modes of interest for this compound are the C=C stretching of the enamine and the C-N stretching vibrations.
Expected IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Key Differentiating Feature |
| C=C Stretch (Enamine) | 1620 - 1660 | Medium to Strong | A hallmark of the enamine functional group. This band is absent in cyclohexanone. |
| C-N Stretch | 1100 - 1300 | Medium | Indicates the presence of the carbon-nitrogen single bond. |
| C-H Stretch (sp²) | 3000 - 3100 | Medium | Corresponds to the vinylic C-H bond. |
| C-H Stretch (sp³) | 2800 - 3000 | Strong | Corresponds to the aliphatic C-H bonds. |
Comparative Analysis:
-
Cyclohexanone: Exhibits a very strong and sharp absorption band for the C=O stretch in the region of 1700-1725 cm⁻¹. The absence of this band in the product spectrum is a strong indicator of a successful reaction.
-
Iminium Salt: The C=N⁺ stretching vibration appears at a higher frequency than the enamine C=C stretch, typically in the range of 1660-1690 cm⁻¹.
Experimental Protocol: IR Spectroscopy
Objective: To identify the characteristic functional groups of the synthesized compound.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[10][11] Conjugated systems, such as enamines, exhibit characteristic absorption maxima (λ_max) that can be used for their identification.
Expected UV-Vis Absorption for this compound:
The π → π* transition of the conjugated enamine system typically results in an absorption maximum in the range of 230-260 nm. The exact position of the λ_max is dependent on the solvent used.
Comparative Analysis:
-
Cyclohexanone: Shows a weak n → π* transition at around 280-300 nm.
-
Iminium Salt: The C=N⁺ chromophore generally absorbs at a shorter wavelength than the corresponding enamine.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the absorption maximum (λ_max) associated with the enamine chromophore.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., cyclohexane, ethanol).[12][13] The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λ_max.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the absorption spectrum of the sample solution over the range of 200-400 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the spectroscopic validation process for this compound.
Caption: Workflow for the spectroscopic validation of this compound.
Conclusion
The structural validation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. By comparing the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra of the product with those of potential starting materials and byproducts, researchers can unequivocally confirm the identity and purity of their synthesized enamine. This rigorous analytical process is fundamental to ensuring the reliability and reproducibility of subsequent chemical transformations that utilize this versatile intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. azom.com [azom.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Basicity of Cyclic Enamines and Saturated Amines for Researchers
In the landscape of organic chemistry and drug development, the basicity of nitrogen-containing heterocycles is a pivotal parameter influencing molecular interactions, reactivity, and pharmacokinetic properties. This guide offers an in-depth comparison of the basicity of two important classes of cyclic amines: saturated amines and their unsaturated counterparts, enamines. By integrating theoretical principles with experimental data and detailed methodologies, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development.
Understanding Amine Basicity: The Role of the Nitrogen Lone Pair
The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[1] This ability is commonly quantified by the pKa of its conjugate acid (pKaH); a higher pKaH value corresponds to a stronger base.[2] Several key factors modulate the electron density and availability of this lone pair, thereby influencing the amine's basicity. These include inductive effects, resonance, and the hybridization of the nitrogen atom.[3][4]
The Contenders: Structural and Electronic Profiles
Saturated Cyclic Amines: These compounds, such as pyrrolidine and piperidine, feature a nitrogen atom integrated into a fully saturated aliphatic ring. The nitrogen atom is sp3-hybridized, and its lone pair resides in an sp3 orbital, readily available for protonation. The alkyl groups of the ring exert an electron-donating inductive effect, which increases the electron density on the nitrogen, thereby enhancing its basicity compared to acyclic secondary amines.[5]
Cyclic Enamines: In contrast, cyclic enamines possess a double bond adjacent to the nitrogen atom within the ring system. This structural feature leads to a significant change in the electronic environment of the nitrogen. The nitrogen's lone pair can be delocalized into the π-system of the double bond through resonance.[6] This delocalization reduces the availability of the lone pair for protonation, leading to a decrease in basicity compared to their saturated analogs.[6]
Head-to-Head Comparison: A Data-Driven Analysis
The difference in basicity between saturated cyclic amines and cyclic enamines is not merely theoretical. Experimental data, though more readily available for saturated amines, clearly illustrates this trend.
Quantitative Basicity Data
| Compound Class | Example | Structure | pKa of Conjugate Acid (pKaH) | Reference |
| Saturated Cyclic Amine | Pyrrolidine | 11.27 (in water) | [7] | |
| Saturated Cyclic Amine | Piperidine | 11.12 (in water) | [2] | |
| Cyclic Enamine | 1-(1-Cyclopenten-1-yl)pyrrolidine | Gas-Phase Basicity: 988.40 kJ/mol | [8] |
Note: A direct comparison of solution-phase pKa for the cyclic enamine is challenging due to limited experimental data in the literature. Gas-phase basicity provides a measure of intrinsic basicity, absent of solvent effects.
Mechanistic Insights: The "Why" Behind the "What"
The disparity in basicity can be visualized through the lens of electronic effects.
Caption: Factors influencing the basicity of saturated vs. cyclic enamines.
In saturated amines, the electron-donating alkyl groups push electron density towards the sp3-hybridized nitrogen, making its localized lone pair highly available for protonation. Conversely, in enamines, the p-orbital of the sp2-hybridized nitrogen overlaps with the π-system of the double bond. This resonance delocalization spreads the electron density of the lone pair over multiple atoms, reducing its availability at the nitrogen center and thus lowering the basicity.
Experimental Determination of Amine Basicity: A Practical Protocol
For researchers seeking to quantify the basicity of novel cyclic amines, potentiometric titration is a robust and widely used method.[9]
Potentiometric Titration Protocol
This protocol provides a step-by-step guide for the determination of the pKa of an amine in an aqueous or mixed-solvent system.
References
- 1. Prediction of the pKa values of amines using ab initio methods and free-energy perturbations | Semantic Scholar [semanticscholar.org]
- 2. claydenchemistry.net [claydenchemistry.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Vinylpyrrolidone - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the GC-MS Analysis of Enamine Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise analysis of reaction products is paramount. Enamine reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, are no exception. The Stork enamine alkylation, for instance, provides a powerful method for the selective monoalkylation of ketones and aldehydes.[1][2][3] However, the inherent reactivity and potential for side reactions necessitate robust analytical techniques to ensure product purity, quantify yield, and identify byproducts. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical methods for the comprehensive analysis of enamine reaction products.
The Analytical Challenge of Enamine Reactions
Enamine synthesis involves the reaction of a ketone or aldehyde with a secondary amine, such as pyrrolidine or morpholine, to form the enamine intermediate. This nucleophilic intermediate can then react with various electrophiles. The reaction mixture can be complex, containing:
-
Starting materials: Unreacted ketone/aldehyde and secondary amine.
-
Enamine product: The desired product, which can be thermally labile.
-
Iminium salt intermediate: A charged species that is not directly observable by GC.
-
Byproducts: Including products of self-condensation or over-alkylation.[2]
-
Hydrolysis products: Enamines can be sensitive to water, hydrolyzing back to the starting carbonyl compound and secondary amine.
The ideal analytical method should be able to separate and identify all these components to provide a complete picture of the reaction outcome.
GC-MS: A Powerful Tool for Enamine Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For enamine reaction products, GC-MS offers high-resolution separation and definitive identification.
The Necessity of Derivatization
A significant challenge in the GC analysis of amines is their polarity, which can lead to poor peak shapes and interactions with the GC column.[4] Derivatization is a chemical modification process that converts polar amines into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior.[5] Common derivatization strategies for amines include:
-
Acylation: Using reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) to form stable and volatile fluoroacyl derivatives.[5][6][7]
-
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.[5]
-
Carbamate formation: Alkyl chloroformates react with amines to form carbamates, which have good chromatographic properties.[8][9]
For the analysis of enamine reaction mixtures, derivatization of the unreacted secondary amine is crucial for accurate quantification and to prevent peak tailing that could interfere with other components.
Experimental Protocol: GC-MS Analysis of a Stork Enamine Reaction Mixture
This protocol outlines a general procedure for the analysis of a reaction mixture from the alkylation of a cyclic ketone using a secondary amine like pyrrolidine.
1. Sample Preparation and Derivatization:
-
Quenching the reaction: At the desired time point, an aliquot of the reaction mixture is taken and quenched by adding it to a vial containing a suitable solvent (e.g., dichloromethane) and an internal standard (e.g., a high-boiling point hydrocarbon).
-
Derivatization of unreacted amine: To the quenched sample, add an acylation reagent such as trifluoroacetic anhydride (TFAA) in an anhydrous solvent. Heat the mixture to ensure complete derivatization of the secondary amine.
-
Extraction (if necessary): If the reaction was performed in a polar solvent, a liquid-liquid extraction may be necessary to transfer the analytes into a GC-compatible solvent.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a mid-polarity column like a DB-5ms).
-
Injector: Split/splitless injector, operated in split mode to handle potentially high concentrations of starting materials.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at a low temperature to elute volatile starting materials and ramp up to a higher temperature to elute the higher-boiling point enamine and alkylated products.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode is used to acquire mass spectra for identification of unknown components. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity quantification of target analytes.
3. Data Analysis:
-
Identification: Compounds are identified by comparing their retention times with those of authentic standards and by matching their mass spectra with library spectra (e.g., NIST).
-
Quantification: The concentration of each component is determined by integrating the peak area and comparing it to the peak area of the internal standard. A calibration curve should be generated for accurate quantification.
Below is a conceptual workflow for the GC-MS analysis of an enamine reaction mixture.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful technique, other analytical methods offer complementary information and may be more suitable for certain applications.
| Feature | GC-MS | LC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis.[10][11][12][13] | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Sample Volatility | Requires volatile and thermally stable analytes or derivatization.[11][14] | Suitable for non-volatile and thermally labile compounds without derivatization.[11][13][14] | No volatility requirement. | No volatility requirement. |
| Derivatization | Often necessary for polar compounds like amines.[5][14] | Generally not required.[11] | Not required. | Not required. |
| Strengths | - Excellent separation of complex mixtures.- High sensitivity and specificity.- Extensive mass spectral libraries for identification. | - Broad applicability to a wide range of compounds.- "Softer" ionization techniques preserve the molecular ion.[13] | - Provides detailed structural information.- Non-destructive.- Excellent for quantitative analysis of isomer distribution.[15][16][17][18] | - Real-time reaction monitoring.- Provides information on functional groups.[19] |
| Weaknesses | - Not suitable for non-volatile or thermally labile compounds.- Derivatization adds a sample preparation step. | - Lower chromatographic resolution than GC for some compounds.- Matrix effects can suppress ionization. | - Lower sensitivity than MS techniques.- Complex spectra for mixtures. | - Limited structural information.- Not ideal for complex mixture analysis. |
| Application to Enamine Analysis | Ideal for quantifying volatile starting materials, enamine product, and byproducts after derivatization. | Suitable for analyzing the reaction mixture directly, especially for less volatile products or thermally sensitive enamines. | Excellent for determining the ratio of enamine isomers and for quantitative analysis of the reaction progress without derivatization.[15][20] | Useful for in-situ monitoring of the disappearance of the ketone C=O stretch and the appearance of the enamine C=C stretch to follow reaction kinetics.[21][22] |
In-Depth Comparison
GC-MS vs. LC-MS: The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the enamine product and other reaction components.[10][11][12][13][14] For volatile and thermally stable enamines, GC-MS provides superior separation and established libraries for identification. However, for larger, less volatile, or thermally labile enamines, LC-MS is the preferred method as it avoids high temperatures and does not require derivatization.[11]
GC-MS vs. NMR Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis of enamine reactions.[15][16][17][18][20] It is particularly useful for determining the ratio of different enamine isomers that may form. While GC-MS can separate isomers, NMR provides unambiguous structural information. For quantitative analysis, NMR can be used without an internal standard (using a known amount of a reference compound), whereas GC-MS relies on the response factor of each compound relative to an internal standard. However, GC-MS is significantly more sensitive than NMR and is better suited for detecting trace impurities.
GC-MS vs. FTIR Spectroscopy: FTIR spectroscopy is an excellent technique for real-time monitoring of the progress of an enamine reaction.[19][21][22] By monitoring the disappearance of the carbonyl peak of the starting material and the appearance of the enamine double bond peak, one can follow the reaction kinetics. However, FTIR provides limited information about the individual components in a complex mixture and is not suitable for identifying and quantifying byproducts. GC-MS, on the other hand, provides a detailed snapshot of the reaction mixture at a specific time point.
To illustrate the enamine formation process, the following diagram outlines the key steps.
Conclusion: An Integrated Analytical Approach
For the comprehensive analysis of enamine reaction products, a multi-technique approach is often the most effective strategy. GC-MS, with appropriate derivatization, is an invaluable tool for the detailed separation and quantification of volatile components in the reaction mixture. However, its limitations with non-volatile and thermally labile compounds make other techniques essential for a complete understanding.
-
LC-MS is the method of choice for non-volatile or thermally sensitive enamines.
-
NMR spectroscopy provides crucial structural and quantitative information, especially regarding isomer distribution.
-
FTIR spectroscopy is ideal for real-time monitoring of reaction kinetics.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can gain a thorough understanding of their enamine reactions, ensuring the quality and purity of their synthesized compounds.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 4. bre.com [bre.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jfda-online.com [jfda-online.com]
- 8. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gentechscientific.com [gentechscientific.com]
- 11. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 12. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Background defining during the imine formation reaction in FT-IR liquid cell. | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enamines from Five, Six, and Seven-Membered Rings for Synthetic Applications
In the landscape of modern organic synthesis, enamines stand out as versatile and powerful nucleophilic intermediates.[1] Their ability to act as enolate equivalents under milder, neutral conditions has made them indispensable tools for carbon-carbon bond formation.[2] The choice of the secondary amine precursor, particularly the ring size in cyclic amines, profoundly influences the resulting enamine's stability, reactivity, and stereoselectivity. This guide provides a detailed comparative analysis of enamines derived from five-membered (pyrrolidine), six-membered (piperidine), and seven-membered (azepane) rings, offering insights to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
The Influence of Ring Size on Enamine Structure and Stability
The fundamental reactivity of an enamine is dictated by the extent of p-orbital overlap between the nitrogen lone pair and the C=C double bond.[3] This overlap is highly sensitive to the geometry imposed by the cyclic amine backbone.
Pyrrolidine (Five-Membered Ring): Enamines derived from pyrrolidine exhibit the highest degree of planarity among the three. The five-membered ring readily accommodates the sp² hybridization of the nitrogen atom, maximizing the overlap between the nitrogen's p-orbital and the π-system of the double bond.[4] This enhanced conjugation leads to a greater contribution from the zwitterionic resonance structure, where the negative charge resides on the α-carbon. Consequently, pyrrolidine enamines are generally the most nucleophilic and reactive.[4][5] Theoretical calculations and experimental data, such as rotational barriers, support this observation, with pyrrolidine enamines showing the largest rotation barriers, indicative of strong C-N double bond character.[5]
Piperidine (Six-Membered Ring): In contrast, enamines derived from piperidine experience significant steric strain. The chair conformation of the six-membered ring hinders the ideal planar arrangement required for optimal p-orbital overlap. This steric hindrance, often referred to as allylic strain, arises between the substituents on the nitrogen and the substituents on the double bond.[3] As a result, the nitrogen lone pair is less delocalized, making piperidine enamines less nucleophilic than their five-membered counterparts.[5]
Azepane (Seven-Membered Ring): Seven-membered rings are more flexible than six-membered rings, which might suggest a greater ability to adopt a planar conformation. However, the increased conformational flexibility of the azepane ring can also lead to a less defined and potentially less favorable geometry for p-orbital overlap compared to the constrained planarity of the pyrrolidine ring. Consequently, enamines derived from azepane are generally considered the least reactive of the three.[4]
A comparative study on the basicity of these cyclic enamines reveals that five- and seven-membered ring enamines are significantly stronger bases than their corresponding saturated amines.[5] Conversely, six-membered ring enamines are only slightly more basic than their saturated counterparts, a phenomenon attributed to the steric strain that discourages the planar geometry necessary for effective conjugation.[5]
Comparative Reactivity in Stork Enamine Alkylation
The Stork enamine alkylation is a cornerstone reaction in synthetic chemistry, providing a mild and efficient method for the α-alkylation of ketones and aldehydes.[6] The choice of the cyclic amine has a pronounced effect on the outcome of this transformation.
General Reactivity Trend: Consistent with their structural properties, the reactivity of cyclic ketone enamines in alkylation reactions follows the trend: five-membered > six-membered > seven-membered .[4] Pyrrolidine enamines have been found to be the most generally useful for alkylations with alkyl halides.[5] This is attributed to the greater ease of forming a trigonal carbon in a five-membered ring compared to a six-membered one.[5]
| Ring System | Secondary Amine | Relative Reactivity in Alkylation | Key Considerations |
| Five-Membered | Pyrrolidine | High | Generally provides the best yields and rates for a wide range of electrophiles.[5] |
| Six-Membered | Piperidine | Moderate | Lower reactivity due to steric hindrance and reduced planarity.[5] |
| Seven-Membered | Azepane | Low | The least reactive due to conformational effects.[4] |
Regioselectivity in the Formation of Enamines from Unsymmetrical Ketones
When an unsymmetrical ketone is used as a substrate, the formation of two different regioisomeric enamines is possible. The choice of the cyclic amine can influence this regioselectivity.
Generally, enamine formation favors the less substituted, thermodynamically more stable product.[1] This is to minimize steric interactions between the substituents on the nitrogen and the substituents on the C=C double bond.[1] This preference is particularly pronounced with bulkier amines.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Enamines
This protocol describes a standard method for the synthesis of enamines from a ketone and a secondary amine.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Secondary amine (pyrrolidine, piperidine, or azepane)
-
Anhydrous toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate or sodium sulfate[4]
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the ketone (1.0 eq.), the secondary amine (1.2 eq.), and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude enamine is often used directly in the next step without further purification. If purification is necessary, it can be achieved by vacuum distillation.
Protocol 2: Comparative Stork Enamine Alkylation
This protocol outlines a comparative experiment to evaluate the reactivity of the different enamines in an alkylation reaction.
Materials:
-
Enamines of cyclohexanone (from Protocol 1)
-
Allyl bromide
-
Anhydrous acetonitrile
-
Dilute hydrochloric acid (e.g., 1 M HCl)
Procedure:
-
In three separate flasks, dissolve the crude enamine of cyclohexanone derived from pyrrolidine, piperidine, and azepane, respectively, in anhydrous acetonitrile.
-
To each flask, add allyl bromide (1.1 eq.) at room temperature.
-
Stir the reactions and monitor their progress by TLC or GC-MS, noting the time required for the consumption of the enamine.
-
Upon completion, add dilute hydrochloric acid to each reaction mixture and stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.[7]
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the yield of 2-allylcyclohexanone and compare the results from the three different enamines.
Visualization of Key Concepts
Diagram 1: Enamine Formation and Resonance
Caption: General scheme of enamine formation and its key resonance contributor.
Diagram 2: Comparative Reactivity Workflow
Caption: Workflow for comparing the reactivity of different cyclic enamines.
Conclusion
The choice of the cyclic secondary amine is a critical parameter in enamine chemistry. For general applications requiring high reactivity and good yields in alkylation and acylation reactions, pyrrolidine is the reagent of choice due to the favorable planar geometry of the resulting enamine. Piperidine offers a less reactive alternative, which can be advantageous in situations where greater selectivity is required. Azepane-derived enamines are the least reactive and are less commonly employed. A thorough understanding of the structural and electronic effects imparted by the amine ring size allows for the rational selection of the appropriate enamine precursor to achieve the desired synthetic outcome.
References
- 1. Enamines — Making Molecules [makingmolecules.com]
- 2. Reactions & Properties of Enamines [sites.science.oregonstate.edu]
- 3. youtube.com [youtube.com]
- 4. Enamine - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of 1-(1-piperidino)cyclohexene: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, in-depth procedural guidance for the proper disposal of 1-(1-piperidino)cyclohexene, a commonly used enamine in organic synthesis. By understanding the chemical's properties and the principles of responsible waste management, laboratories can ensure the safety of their personnel and protect the environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous chemical, and its handling requires stringent safety protocols.
According to multiple safety data sheets (SDS), this compound is designated as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed.[5][6] Ingestion may lead to severe swelling, damage to delicate tissues, and a risk of gastrointestinal perforation.[1][2][4] Therefore, all personnel handling this chemical must be equipped with appropriate personal protective equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[1][2][5] | To prevent contact with the eyes, which can cause serious and irreversible damage. |
| Skin Protection | Chemical-resistant gloves (materials to be determined by specific workplace assessment) and impervious clothing.[1][2][5][7] | To protect the skin from corrosive burns. Contaminated clothing should be removed immediately and washed before reuse.[2][5][6] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[5][6] | To prevent inhalation of vapors, which can cause respiratory irritation. |
All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[5][6] Emergency exits and a designated risk-elimination area should be clearly identified.[5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[1] Under no circumstances should this chemical be discharged into drains, sewers, or the environment.[1][5][7]
Waste Segregation and Collection
Proper segregation of chemical waste is the first critical step to prevent hazardous reactions.[7]
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled container. The container must be made of a material compatible with amines.[7][8]
-
Avoid Incompatibilities: Keep this compound waste separate from other chemical waste streams, particularly strong oxidizing agents, acids, and sources of ignition.[2][4][7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound".[7]
Container Management
-
Closure: Keep the waste container tightly sealed when not in use to prevent the release of fumes.[5][7]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][5][6] The storage area should be away from direct sunlight and heat sources.[7] For long-term storage, refrigeration under an inert gas like argon is recommended.[1]
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[7]
-
Professional Disposal: Arrange for the collection of the waste by a certified chemical waste management service. These companies are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner.[7]
-
Treatment Methods: Approved disposal methods for this type of chemical waste typically involve controlled incineration at a licensed chemical destruction plant, often with flue gas scrubbing to neutralize harmful combustion byproducts.[5]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Figure 1. A flowchart outlining the key steps for the safe disposal of this compound waste in a laboratory setting.
Emergency Procedures in Case of Spills or Exposure
Preparedness for accidental spills is a critical component of laboratory safety.[7]
Table 2: Emergency Response Protocol
| Scenario | Immediate Action |
| Skin Contact | Immediately take off all contaminated clothing.[2][4][5] Rinse the affected skin area with plenty of soap and water.[5][6] Seek immediate medical attention.[2][3][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][5][6] Continue rinsing and seek immediate medical attention.[2][3][4] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][4][5] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][3][4][5] |
| Ingestion | Rinse the mouth with water.[5][6] Do NOT induce vomiting.[2][3][4] Never give anything by mouth to an unconscious person.[5][6] Call a physician or Poison Control Center immediately.[2][3][4][5] |
| Spill | Evacuate personnel to a safe area.[5] Remove all sources of ignition and use non-sparking tools.[5] Absorb the spill with inert material (e.g., sand, silica gel) and collect it into a closed container for disposal.[1][2] Prevent the spill from entering drains or waterways.[1][5] |
Regulatory Compliance
The disposal of this compound is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10][11] It is the responsibility of the waste generator to ensure that the waste is properly identified, managed, and treated prior to disposal.[10] Laboratories must also adhere to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, which requires employers to inform and train employees on the hazards of chemicals in the workplace.[12][13][14][15]
By adhering to these detailed procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. ambslifescience.com [ambslifescience.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.be [fishersci.be]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 14. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 15. resources.duralabel.com [resources.duralabel.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(1-piperidino)cyclohexene
As a synthetic intermediate in the production of steroids and hormones, 1-(1-piperidino)cyclohexene is a valuable reagent in drug development and chemical research.[1] However, its utility is matched by its hazardous nature. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to instill a deep understanding of not just what to do, but why it's critical for your safety.
Foundational Safety: Understanding the Hazard
This compound is classified as a corrosive liquid that can cause severe skin burns and serious eye damage.[2][3][4] It is harmful if swallowed, with the potential to cause perforation of the digestive tract.[2] Exposure through all routes—inhalation, skin contact, or ingestion—requires immediate and thorough decontamination and medical attention.[2][3]
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns. | [2][3] |
| Serious Eye Damage | Category 1: Causes serious, potentially irreversible eye damage. | [2][3] |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [5] |
Given these significant risks, a comprehensive safety protocol is not merely a recommendation but a necessity. Adherence to these guidelines is the first line of defense in preventing chemical-related injuries.
The Hierarchy of Controls: A Proactive Approach
Before we even consider PPE, it's crucial to implement more effective safety measures. The hierarchy of controls prioritizes strategies that eliminate or reduce the hazard at its source. PPE is the final, essential barrier between you and the chemical.
-
Engineering Controls : The most critical control is to handle this compound within a certified chemical fume hood. This contains vapors and protects you from inhalation exposure and potential splashes. Emergency eyewash stations and safety showers must be immediately accessible.[2]
-
Administrative Controls : Establish clear, written Standard Operating Procedures (SOPs) for handling this chemical.[6] Ensure all personnel are thoroughly trained on these procedures and the specific hazards of this compound.[6] Never work alone when handling highly hazardous materials.
Mandated Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. Each component is selected to counter the specific threats posed by this corrosive and toxic compound.
Eye and Face Protection
-
Requirement : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[5][7]
-
Best Practice : A full-face shield worn over safety goggles is strongly recommended.[2]
-
Causality : Because this compound can cause severe and permanent eye damage, protecting against splashes is paramount.[2][3] A face shield offers a broader barrier, protecting the entire face from splashes that could otherwise find their way around goggles.
Skin and Body Protection
-
Requirement : A lab coat is standard, but for handling this chemical, fire/flame-resistant and impervious clothing is necessary.[5][7] Chemical-resistant coveralls or a two-piece splash suit provide superior protection.[8]
-
Causality : The compound is classified as causing severe skin burns.[3][4] Standard cotton lab coats can absorb chemicals, holding them against the skin and prolonging exposure. Chemical-resistant materials prevent penetration, allowing for immediate decontamination.
Hand Protection
-
Requirement : Chemical-resistant gloves are mandatory.[7] The specific material should be chosen based on the manufacturer's compatibility charts. Nitrile or neoprene gloves are generally suitable.[9][10]
-
Best Practice : Double-gloving is highly recommended.[11] This provides an additional layer of protection in case the outer glove is compromised. The outer glove can be removed and replaced without exposing the skin.
-
Causality : Your hands are the most likely part of your body to come into direct contact with the chemical. Gloves must be inspected for any signs of degradation or puncture before each use.[7] Contaminated gloves should be removed immediately, and hands should be washed thoroughly.[7]
Respiratory Protection
-
Requirement : When handled within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Contingency : If there is a risk of exceeding exposure limits, such as during a large spill or if engineering controls fail, a full-face respirator with an appropriate cartridge (e.g., for organic vapors) must be used.[5][7]
-
Causality : While the primary risk is dermal, inhaling vapors can cause irritation to the nose and throat.[12] A respirator provides a critical safeguard in non-routine situations where vapor concentrations may be high.
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation : Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning : Put on all required PPE: inner gloves, lab coat/coveralls, outer gloves, and finally, safety goggles and face shield.
-
Dispensing : Handle the chemical in a well-ventilated place, such as a fume hood.[7] Use non-sparking tools to prevent ignition from electrostatic discharge.[7]
-
Storage : After use, ensure the container is tightly closed and stored in a dry, cool, and well-ventilated place.[5][7] It should be stored under an inert gas like argon and kept refrigerated.[2]
-
PPE Doffing : Remove PPE in a way that avoids self-contamination. Remove the outer gloves first, followed by the face shield, lab coat, and inner gloves.
-
Hygiene : Wash hands and face thoroughly with soap and water after handling is complete.[7]
Caption: Workflow for Safe Handling of this compound
Decontamination and Spill Response
-
Minor Spills : For small spills within a fume hood, absorb the material with an inert substance like sand or silica gel.[3] Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[7]
-
Major Spills : Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department. Only personnel with the appropriate training and full protective gear, including respiratory protection, should attempt to clean up a large spill.[7]
-
Personal Decontamination :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Eye Contact : Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[3][7] Seek immediate medical attention.[3]
-
Waste Disposal Plan
-
Chemical Waste : All this compound waste and materials used for spill cleanup must be collected in a clearly labeled, sealed container.[7]
-
Contaminated PPE : Used gloves, disposable gowns, and other contaminated materials should be double-bagged and disposed of as hazardous waste.[13]
-
Disposal Protocol : All waste must be disposed of through your institution's EHS department in accordance with all applicable local, state, and federal regulations.[5][7] Do not discharge the chemical into drains or the environment.[2][7]
By integrating these robust safety measures into your daily laboratory practice, you can confidently and safely utilize this compound in your research and development endeavors.
References
- 1. macsenlab.com [macsenlab.com]
- 2. ambslifescience.com [ambslifescience.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.be [fishersci.be]
- 5. echemi.com [echemi.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. pppmag.com [pppmag.com]
- 12. nj.gov [nj.gov]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
